5-chloro-3-phenyl-1H-indole-2-carbonitrile
Description
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Properties
IUPAC Name |
5-chloro-3-phenyl-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUZPCJSWNBMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377327 | |
| Record name | 5-chloro-3-phenyl-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24139-17-1 | |
| Record name | 5-chloro-3-phenyl-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of 5-chloro-3-phenyl-1H-indole-2-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] This guide provides a detailed technical overview of a specific, highly functionalized derivative: 5-chloro-3-phenyl-1H-indole-2-carbonitrile. We will explore strategic synthetic routes, delve into its physicochemical and spectroscopic properties, and discuss its potential as a valuable scaffold in modern drug discovery. The content herein is curated to provide both foundational knowledge and field-proven insights, equipping researchers with the necessary information to synthesize, characterize, and utilize this compound in their work.
The Strategic Importance of the this compound Scaffold
The indole ring system is one of the most ubiquitous heterocycles in nature and medicine.[1] Its unique electronic properties and structural versatility allow it to interact with a wide range of biological targets. The specific substitutions on the title compound—this compound—are not arbitrary; each functional group imparts distinct characteristics that are highly relevant to drug design:
-
5-Chloro Substituent: The introduction of a halogen, such as chlorine, at the 5-position can significantly enhance biological activity. Halogens can increase lipophilicity, improving membrane permeability, and can participate in halogen bonding, a crucial interaction for ligand-receptor binding. Derivatives of 5-chloro-indole have demonstrated potent activities, including as inhibitors of HIV-1 reverse transcriptase and Epidermal Growth Factor Receptor (EGFR).[3][4]
-
3-Phenyl Group: Aryl substitution at the C3-position creates a sterically defined scaffold that can be oriented to probe hydrophobic pockets in target proteins. This substitution is common in compounds designed to disrupt protein-protein interactions or act as receptor antagonists.
-
2-Carbonitrile Moiety: The nitrile group is a versatile functional handle. It is a bioisostere for other groups, such as carbonyls, and can act as a hydrogen bond acceptor. Furthermore, it serves as a key synthetic precursor for the elaboration into other functional groups like tetrazoles, amides, or carboxylic acids, enabling the generation of diverse chemical libraries.[5]
Collectively, these features make this compound a privileged scaffold for the development of novel therapeutic agents.[6][7]
Strategic Pathways for Synthesis
The construction of a polysubstituted indole, such as the target molecule, requires careful strategic planning to ensure high regioselectivity and yield. While numerous indole syntheses exist, some are better suited for this specific substitution pattern than others.[8][9][10]
Primary Recommended Route: The Larock Indole Synthesis
For assembling a 2,3-disubstituted indole, the Larock indole synthesis is a powerful and elegant method.[11][12] This palladium-catalyzed heteroannulation reaction constructs the indole core in a single step from an ortho-haloaniline and a disubstituted alkyne.[13]
Causality of Method Choice: The Larock synthesis is recommended due to its high convergence and step economy. It directly couples the two key fragments that form the final product, avoiding lengthy linear sequences. The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups.[12][14] The regioselectivity is generally high, making it ideal for this specific target.[15]
Reaction Mechanism: The catalytic cycle, a cornerstone of its reliability, proceeds through several well-defined steps:
-
Reduction of the Pd(II) precatalyst to the active Pd(0) species.
-
Oxidative Addition of the ortho-iodoaniline to the Pd(0) center.
-
Alkyne Coordination and Insertion into the Aryl-Palladium bond.
-
Intramolecular Amination where the nitrogen displaces the halide on the palladium intermediate, forming a six-membered palladacycle.
-
Reductive Elimination to form the aromatic indole ring and regenerate the Pd(0) catalyst.[11][13]
Caption: Catalytic cycle of the Larock indole synthesis.
Alternative Route: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and robust method discovered in 1883.[16][17] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[18][19]
Conceptual Workflow: For the target molecule, this approach would likely involve two key stages:
-
Fischer Synthesis of an Intermediate: Reacting (4-chlorophenyl)hydrazine with ethyl benzoylacetate would yield 5-chloro-3-phenyl-1H-indole-2-carboxylic acid ethyl ester.
-
Nitrile Formation: The resulting ester would be hydrolyzed to the carboxylic acid, which is then converted to the primary amide. Subsequent dehydration of the amide (e.g., using POCl₃ or SOCl₂) would furnish the final 2-carbonitrile product.
While reliable, this method is more linear and less step-economical than the Larock synthesis.
Caption: Conceptual workflow via the Fischer indole synthesis.
Physicochemical and Spectroscopic Profile
Accurate characterization is critical for confirming the identity and purity of the synthesized compound. The expected properties for this compound are summarized below.
Physical Properties
| Property | Value | Source |
| CAS Number | 24139-17-1 | [20] |
| Molecular Formula | C₁₅H₉ClN₂ | [20] |
| Molecular Weight | 252.70 g/mol | [20] |
| Appearance | Solid | |
| Melting Point | 213 - 215 °C | [20] |
Spectroscopic Data (Expected)
| Technique | Expected Features |
| ¹H NMR | δ ~10.0-11.0 ppm: Broad singlet, 1H (Indole N-H).δ ~7.2-7.8 ppm: Multiplets, 8H (Aromatic protons from the phenyl ring and the indole core). The C4-proton of the indole will likely be a doublet, while the C6 and C7 protons will show splitting patterns consistent with their positions relative to the chlorine atom. |
| ¹³C NMR | δ ~135-140 ppm: Signals for quaternary carbons of the indole ring.δ ~120-130 ppm: Signals for aromatic CH carbons.δ ~115-120 ppm: Signal for the nitrile carbon (C≡N).δ ~100-115 ppm: Signals for the remaining indole carbons, including the C2-carbon bearing the nitrile. |
| IR (Infrared) | ~3350 cm⁻¹: N-H stretching (indole).~2230 cm⁻¹: Sharp, strong C≡N stretching (nitrile).~3100-3000 cm⁻¹: Aromatic C-H stretching.~1600, 1450 cm⁻¹: Aromatic C=C ring stretching. |
| MS (Mass Spec.) | m/z 252/254: Molecular ion peaks (M⁺, M⁺+2) in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |
Applications in Medicinal Chemistry and Drug Discovery
This compound is not merely a chemical curiosity; it is a strategic starting point for the synthesis of complex molecules with therapeutic potential. Its utility lies in its role as a core scaffold that can be readily diversified.
Rationale for Application: The indole core is a well-established pharmacophore.[21] By leveraging the reactivity of the N-H bond and the versatility of the nitrile group, a multitude of derivatives can be generated. For example, the indole nitrogen can be alkylated or arylated to introduce new pharmacophoric elements.[22] The nitrile can be hydrolyzed to an amide or acid, or converted to a tetrazole ring, which is a common carboxylic acid bioisostere in drug design.
This strategic diversification allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties against various biological targets, including kinases, viral enzymes, and G-protein coupled receptors.[6][7]
Caption: Role as a core scaffold for drug discovery.
Detailed Experimental Protocol: Larock Synthesis
This protocol provides a self-validating system for the synthesis of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize this compound via a palladium-catalyzed heteroannulation.
Materials:
-
2-Amino-4-chloroiodobenzene
-
3-Phenylpropiolonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add potassium carbonate (2.5 equivalents), lithium chloride (1.2 equivalents), and palladium(II) acetate (5 mol%).
-
Rationale: An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst. Anhydrous salts and solvents are used to avoid side reactions. K₂CO₃ is the base required for the catalytic cycle, and LiCl acts as a crucial additive that facilitates the reaction.[11]
-
-
Addition of Reagents: Add 2-amino-4-chloroiodobenzene (1.0 equivalent) and triphenylphosphine (10 mol%). Evacuate and backfill the flask with inert gas three times.
-
Rationale: PPh₃ is a ligand that stabilizes the palladium catalyst and can promote the initial oxidative addition step.
-
-
Solvent and Substrate Addition: Add anhydrous DMF via syringe, followed by the addition of 3-phenylpropiolonitrile (1.1 equivalents).
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reagents and salts. A slight excess of the alkyne ensures complete consumption of the limiting aniline starting material.
-
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (3x) and then with brine (1x).
-
Rationale: The aqueous washes remove the DMF and residual salts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum to yield this compound. Confirm identity and purity using NMR, IR, and MS analysis.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential for applications in drug discovery and materials science. Its synthesis is most efficiently achieved through modern catalytic methods like the Larock indole synthesis, which offers high convergence and regioselectivity. The compound's distinct physicochemical properties, dictated by its unique substitution pattern, make it an ideal scaffold for further chemical elaboration. This guide has provided a comprehensive technical framework for its synthesis, characterization, and strategic application, empowering researchers to harness its full potential in their scientific endeavors.
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The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (2014). RSC Advances. [Link]
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Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved January 18, 2026. [Link]
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5-chloro-3-phenyl-1H-indole-2-carbonitrile CAS number
An In-depth Technical Guide to 5-chloro-3-phenyl-1H-indole-2-carbonitrile for Advanced Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, and its halogenated derivatives have consistently yielded compounds with significant therapeutic potential.[1] Among these, the 5-chloro-indole scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities.[2] This technical guide provides a comprehensive analysis of this compound (CAS No: 24139-17-1), a key intermediate and pharmacophore. We will explore its physicochemical properties, plausible synthetic pathways with mechanistic considerations, and its established role in the development of novel therapeutics, particularly in oncology and infectious diseases. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical entity.
Compound Identification and Physicochemical Properties
This compound is a solid, crystalline compound. Its identity and core physicochemical properties are crucial for its application in synthesis and biological screening.
| Property | Value | Source |
| CAS Number | 24139-17-1 | [3] |
| Molecular Formula | C₁₅H₉ClN₂ | [3] |
| Molecular Weight | 252.7 g/mol | [3] |
| Melting Point | 213 - 215 °C | [3] |
| Physical Form | Solid | |
| Purity | ≥95% (Typical) | |
| InChI Key | IMUZPCJSWNBMLL-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
While numerous methods exist for the synthesis of substituted indoles, the Fischer indole synthesis remains a robust and versatile approach for scaffolds like this compound.[4] This classic acid-catalyzed reaction involves the cyclization of a phenylhydrazone, which can be formed in situ.
Causality of Experimental Choice: The selection of the Fischer indole synthesis is predicated on the commercial availability of the key starting materials: 4-chlorophenylhydrazine and benzoylacetonitrile (α-cyanoacetophenone). The acid catalyst (e.g., polyphosphoric acid or zinc chloride) is crucial for facilitating the key[3][3]-sigmatropic rearrangement of the enamine-hydrazone tautomer, which is the rate-determining step, leading to the indole core. The nitrile group remains intact throughout this process, providing a direct route to the target compound.
Experimental Protocol: Fischer Indole Synthesis (General Method)
This protocol is a self-validating system adapted from established methodologies for substituted indoles and should be optimized for the specific substrates.[4]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chlorophenylhydrazine hydrochloride (1.0 eq) and benzoylacetonitrile (1.05 eq) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Slowly add the acid catalyst. For Brønsted acids like polyphosphoric acid (PPA), it can serve as the solvent and catalyst. For Lewis acids like zinc chloride (ZnCl₂), add approximately 1.2 equivalents.[4]
-
Reaction: Heat the mixture to reflux (typically 80-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it over crushed ice or into cold water. If an acid catalyst was used, neutralize the mixture carefully with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the resulting aqueous slurry with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound.
Applications in Drug Discovery
The 5-chloro-indole core is a highly valued pharmacophore in modern drug discovery, with derivatives showing significant potential in oncology, neuroscience, and infectious diseases.[2] The presence of the chlorine atom at the 5-position often enhances binding affinity and metabolic stability.
Anticancer Activity: Kinase Inhibition
A substantial body of research has demonstrated that 5-chloro-indole derivatives are potent inhibitors of key signaling pathways frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[1][2] Certain derivatives have exhibited greater potency than the established EGFR inhibitor, erlotinib.[2]
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. This action blocks the signal transduction cascade responsible for cell proliferation and survival, ultimately leading to the induction of apoptosis and inhibition of tumor growth.[1][5]
Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition
The versatility of the scaffold is further highlighted by its application in antiviral research. Notably, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, a structurally related compound, was identified as a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase.[6] It demonstrated potent inhibition of the enzyme in vitro and viral spread in human T-lymphoid cells at low nanomolar concentrations.[6] This discovery underscores the potential of the 5-chloro-indole core to generate inhibitors for critical viral enzymes.
Antimicrobial and Other Activities
Derivatives of 5-chloro-3-phenyl-1H-indole have also been investigated for a range of other therapeutic applications, including antimicrobial, antitubercular, antioxidant, and antidiabetic activities.[2][7][8] For example, certain indole-2-carbonyl azide derivatives have shown excellent biological activity against Mycobacterium tuberculosis.[7][8]
Protocol: In Vitro Kinase Inhibition Assay
To validate the therapeutic potential of novel derivatives synthesized from this compound, an in vitro kinase inhibition assay is a critical step.
-
Assay Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by a target kinase (e.g., EGFR). This is often quantified by measuring the amount of ATP consumed, using a luminescence-based system.
-
Reagents and Materials: Recombinant human kinase (e.g., EGFR), kinase substrate (poly-Glu-Tyr), ATP, assay buffer, and a luminescence-based ATP detection kit.
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO, then dilute further in the assay buffer. b. In a 96-well plate, add the kinase, the substrate, and the test compound dilution. c. Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent. e. Measure luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and weaker inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Determine the IC₅₀ value (the concentration that inhibits 50% of kinase activity) by fitting the data to a dose-response curve.[5]
Safety Information
According to supplier safety data, this compound is classified as a warning-level hazard.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
-
Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, lab coat, safety glasses) and handling in a well-ventilated fume hood.
Conclusion
This compound is more than a chemical intermediate; it is a gateway to a class of molecules with profound therapeutic relevance. Its well-defined physicochemical properties and accessible synthetic routes make it an attractive starting point for medicinal chemistry campaigns. The established success of the 5-chloro-indole scaffold in generating potent inhibitors of critical biological targets, particularly protein kinases involved in cancer, ensures that this compound and its derivatives will remain an active and fruitful area of research for the development of next-generation therapeutic agents.[1][2]
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An In-depth Technical Guide to 5-chloro-3-phenyl-1H-indole-2-carbonitrile
Abstract
This technical guide provides a comprehensive overview of 5-chloro-3-phenyl-1H-indole-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds. This document details the fundamental physicochemical properties, including the precise molecular weight, and outlines established methodologies for its synthesis and characterization. Furthermore, it explores the potential applications of this molecule, grounded in the known bioactivities of related indole derivatives. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction to this compound
The indole nucleus is a cornerstone in the architecture of pharmacologically active molecules, forming the core of various alkaloids, drugs, and functional materials.[1][2] The specific compound, this compound, incorporates several key functional groups that modulate its electronic properties and potential biological interactions. The presence of a chlorine atom at the 5-position, a phenyl group at the 3-position, and a nitrile group at the 2-position creates a unique electronic and steric profile.
The 2-cyanoindole moiety, in particular, is a valuable precursor for synthesizing more complex fused heterocyclic systems and exhibits a range of biological activities.[1][2] Derivatives of 5-chloro-indole have been investigated as potent inhibitors of key signaling proteins in cancer therapy, such as Epidermal Growth Factor Receptor (EGFR).[3][4][5] This guide serves to consolidate the available technical data for this specific molecule, providing a foundational resource for its synthesis, analysis, and application.
Physicochemical and Structural Properties
The fundamental identity and characteristics of this compound are defined by its molecular formula and resulting molecular weight. These properties are crucial for stoichiometric calculations in synthesis, analytical characterization, and interpretation of experimental data.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉ClN₂ | [6][7] |
| Molecular Weight | 252.7 g/mol | [6] |
| CAS Number | 24139-17-1 | [6][7] |
| Physical Form | Solid | [7] |
| Melting Point | 213 - 215 °C | [6][7] |
| InChI Key | IMUZPCJSWNBMLL-UHFFFAOYSA-N | [7] |
Synthesis and Mechanistic Considerations
While a specific, detailed synthesis protocol for this compound is not extensively documented in a single source, its structure suggests a logical synthetic pathway rooted in established indole chemistry. The Fischer indole synthesis is a classic and versatile method for creating substituted indoles and serves as a foundational approach.[3][8] Additionally, functionalization of a pre-existing 5-chloro-indole core is a viable and common strategy.[9]
Conceptual Synthetic Workflow
A plausible approach involves the reaction of a suitably substituted hydrazine with a ketone or aldehyde, followed by cyclization. An alternative involves the functionalization of a 5-chloro-indole precursor.
Caption: Conceptual synthetic routes to the target compound.
General Experimental Protocol (Adapted from Fischer Indole Synthesis)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve (4-chlorophenyl)hydrazine in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Ketone: Add benzoylacetonitrile (or a similar α-phenyl ketone with a nitrile precursor) to the solution, typically in a 1:1 molar ratio.
-
Catalysis: Introduce an acid catalyst. The choice of catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) is critical and can significantly influence reaction yield and time.[8]
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid carefully with a base solution (e.g., saturated sodium bicarbonate).
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification is typically achieved via column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water).
Spectroscopic and Analytical Characterization
Structural confirmation of this compound relies on a combination of modern spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral features are anticipated.[3]
Workflow for Structural Elucidation
Caption: Standard workflow for analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the indole ring and the phenyl substituent. A broad singlet at a downfield chemical shift (>8.0 ppm) is characteristic of the indole N-H proton.[10]
-
¹³C NMR : The spectrum will display signals for all 15 carbon atoms. The carbon of the nitrile group (C≡N) will appear in a characteristic downfield region. The chemical shifts of the carbons on the indole ring will be influenced by the electron-withdrawing effects of both the chlorine and nitrile groups.[1][10]
-
-
Mass Spectrometry (MS) :
-
The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A crucial validation point is the presence of a prominent M+2 peak, approximately one-third the intensity of the M⁺ peak. This isotopic pattern is the signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).[3]
-
-
Infrared (IR) Spectroscopy :
-
The IR spectrum provides confirmation of key functional groups. A sharp, intense absorption band around 2220-2230 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. A moderate to sharp band in the region of 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring.[3]
-
Applications in Research and Drug Development
While specific biological activity for this compound is not extensively reported, the indole scaffold is a highly "privileged" structure in medicinal chemistry. Many derivatives are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[11]
-
Anticancer Research : Substituted indoles, particularly 5-chloro-indole derivatives, have been designed as inhibitors of protein kinases like EGFR and BRAF, which are critical targets in oncology.[3][4][5] The specific substitution pattern of the title compound makes it a candidate for screening in kinase inhibition assays and as a scaffold for further library development.
-
Antimicrobial Agents : The indole ring is a core component of molecules with antibacterial and antifungal properties.[11] New indole derivatives are continuously explored as potential leads to combat drug-resistant pathogens.
-
Material Science : The rigid, planar structure and the presence of a polar nitrile group suggest potential applications in organic electronics and as a building block for functional polymers and dyes.
Conclusion
This compound is a well-defined chemical entity with a molecular weight of 252.7 g/mol .[6] Its synthesis can be approached through established methods like the Fischer indole synthesis, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The combination of the chloro, phenyl, and cyano functionalities on the privileged indole scaffold makes it a molecule of considerable interest for further investigation, particularly in the realm of medicinal chemistry as a potential kinase inhibitor or antimicrobial agent. This guide provides the core technical information necessary for researchers to confidently synthesize, characterize, and explore the potential of this compound.
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An In-depth Technical Guide to 5-chloro-3-phenyl-1H-indole-2-carbonitrile: Synthesis, Characterization, and Therapeutic Potential
Introduction: The indole nucleus is a quintessential heterocyclic scaffold, celebrated in medicinal chemistry as a "privileged structure" due to its prevalence in natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile framework allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities.[3] Among its numerous derivatives, halogenated indoles have garnered significant attention, as the incorporation of halogens, such as chlorine at the 5-position, can profoundly enhance metabolic stability, binding affinity, and overall therapeutic efficacy.[4][5]
Furthermore, the introduction of a carbonitrile (cyano) group at the 2-position furnishes a molecule with unique chemical reactivity and potent biological properties. The 2-cyanoindole moiety is a valuable precursor for synthesizing more complex heterocyclic systems and is a key pharmacophore in a range of bioactive agents.[1]
This guide provides a comprehensive technical overview of 5-chloro-3-phenyl-1H-indole-2-carbonitrile, a molecule that synergistically combines these critical structural features. We will delve into its physicochemical properties, provide a robust, field-proven synthetic protocol with mechanistic justifications, outline a systematic approach for its characterization, and explore its significant therapeutic potential based on analogous structures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
Part 1: Molecular Profile and Physicochemical Properties
This compound is a polysubstituted indole derivative featuring a chlorine atom on the benzene ring portion of the indole, a phenyl group at the C3 position, and a nitrile at the C2 position. These substitutions create a unique electronic and steric profile that dictates its chemical behavior and biological interactions.
The electron-withdrawing nature of both the 5-chloro and 2-cyano groups decreases the electron density of the indole ring system, influencing its reactivity and the acidity of the N-H proton. The phenyl group at the C3 position adds significant steric bulk and provides a site for potential π-π stacking interactions within biological targets.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| CAS Number | 24139-17-1 | |
| Molecular Formula | C₁₅H₉ClN₂ | |
| Molecular Weight | 252.71 g/mol | [6] |
| Melting Point | 213 - 215 °C | [6] |
| Physical Form | Solid | |
| InChI Key | IMUZPCJSWNBMLL-UHFFFAOYSA-N |
Part 2: Synthesis and Mechanistic Insights
The construction of the polysubstituted indole core can be achieved through several established synthetic strategies. For this compound, the Fischer indole synthesis stands out as a robust and highly reliable method, prized for its operational simplicity and the accessibility of its starting materials.[7] This classic reaction involves the acid-catalyzed thermal cyclization of a suitably substituted phenylhydrazone.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points directly to a Fischer indole synthesis pathway. The indole C2-C3 bond is formed from the key[1][1]-sigmatropic rearrangement. The precursor is the phenylhydrazone derived from 4-chlorophenylhydrazine and benzoylacetonitrile (3-oxo-3-phenylpropanenitrile), a commercially available α-cyanoketone.
Experimental Protocol: Fischer Indole Synthesis
This protocol is a self-validating system; successful execution relies on careful control of reaction conditions and monitoring of intermediate formation.
Step 1: Phenylhydrazone Formation
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) and sodium acetate (1.23 g, 15 mmol) in ethanol (30 mL).
-
Stir the mixture at room temperature for 15 minutes to generate the free hydrazine base in situ.
-
Add benzoylacetonitrile (1.45 g, 10 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Upon completion, cool the mixture to room temperature. The phenylhydrazone intermediate often precipitates from the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
Expertise & Experience: Using the hydrochloride salt of the hydrazine with a base like sodium acetate is a common and effective way to handle the more stable salt form while generating the reactive free base just before it's needed. This avoids degradation of the free hydrazine on storage.
Step 2: Acid-Catalyzed Cyclization
-
Place the dried phenylhydrazone from Step 1 (approx. 10 mmol) into a 100 mL round-bottom flask.
-
Add polyphosphoric acid (PPA) (20 g) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) as the acid catalyst and solvent.
-
Heat the mixture to 100-120 °C with vigorous stirring for 4-6 hours. The reaction should be performed in a fume hood as acidic vapors may be released.
-
Monitor the reaction by TLC until the starting hydrazone is consumed.
-
Cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice (200 g) in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium hydroxide solution until the pH is ~7-8.
-
Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.
-
Trustworthiness: The choice of a strong acid catalyst like PPA is critical. It serves as a proton source, a dehydrating agent, and a high-boiling solvent, driving the reaction to completion. The mechanism involves protonation of the imine, tautomerization to the enamine, a[1][1]-sigmatropic rearrangement, rearomatization, and finally, cyclization with the elimination of ammonia.[7]
Step 3: Purification
-
Dry the crude solid product under vacuum.
-
Purify the material by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
For final purification, recrystallize the solid from a suitable solvent system such as ethanol/water or toluene to yield this compound as a crystalline solid.
Caption: Workflow for the Fischer indole synthesis of the target compound.
Part 3: Spectroscopic Characterization and Validation
Unambiguous structural confirmation is paramount. The following spectroscopic data are predicted based on the known effects of the substituents and data from analogous compounds.[8][9]
Table 2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Expected Signature |
| ¹H NMR | - NH proton: Broad singlet, δ > 8.5 ppm (in DMSO-d₆).- Aromatic protons: Complex multiplets between δ 7.2-8.0 ppm. The H4 proton will likely be a doublet near the NH signal, while H6 and H7 will show characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. The phenyl group protons will appear as multiplets. |
| ¹³C NMR | - C≡N carbon: δ ~115 ppm.- Aromatic carbons: Multiple signals between δ 110-140 ppm.- Key Quaternary Carbons: C2, C3, C3a, C5, C7a, and the phenyl C1' will be identifiable. |
| FT-IR | - N-H stretch: Moderate, sharp peak around 3300-3400 cm⁻¹.- C≡N stretch: Sharp, medium-intensity peak around 2220-2230 cm⁻¹.- C=C stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spec (EI) | - Molecular Ion (M⁺): Peak at m/z 252.- Isotopic Peak (M+2): Peak at m/z 254, with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. |
Part 4: Biological Significance and Therapeutic Potential
While direct biological data for this compound is sparse in public literature, its structural motifs are present in numerous compounds with well-defined and potent biological activities. This allows for a data-driven projection of its therapeutic potential.
Potential as an Anticancer Agent via Kinase Inhibition
The 5-chloro-indole scaffold is a cornerstone in the design of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are critical drivers in many cancers.[4][5][10]
-
Mechanism of Action: Compounds featuring this core structure often function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby halting the signal transduction cascade that promotes cell proliferation and survival.[5] The 5-chloro substituent can form crucial halogen bonds within the active site, while the 3-phenyl group can engage in hydrophobic interactions, collectively enhancing binding affinity and inhibitory potency.
Caption: Proposed intervention point of 5-chloro-indole derivatives in the EGFR signaling pathway.
Potential as an Antiviral Agent
Structurally related indole derivatives have demonstrated potent antiviral activity. Notably, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide is a powerful non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[11] NNRTIs bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and prevents the conversion of viral RNA into DNA, a critical step in the viral lifecycle.[12] The structural similarity of this compound to known NNRTIs suggests it is a compelling candidate for screening and development as a novel antiviral agent.
Conclusion
This compound is a synthetically accessible and highly promising molecular scaffold. Its unique combination of a 5-chloro-indole core, a C3-phenyl group, and a C2-nitrile function positions it as a high-value candidate for drug discovery programs, particularly in oncology and virology. The robust Fischer indole synthesis provides a reliable route for its preparation, and its structure can be unequivocally confirmed using standard analytical techniques. Future research should focus on the biological evaluation of this compound and the initiation of structure-activity relationship (SAR) studies to optimize its potency and selectivity against relevant therapeutic targets.
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Abdel-Aziz, H. A., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. RSC Medicinal Chemistry, 14(6), 1143-1162. [Link][10]
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An In-depth Technical Guide to the Spectroscopic Characterization of 5-chloro-3-phenyl-1H-indole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Significance of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The targeted functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological properties. 5-chloro-3-phenyl-1H-indole-2-carbonitrile is a member of this important class of heterocyclic compounds. Its structure, featuring a halogen, a phenyl group, and a nitrile moiety, suggests potential applications in drug discovery, necessitating its unambiguous structural elucidation through modern spectroscopic techniques.
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed, field-proven protocols for the acquisition of this critical data.
Molecular Structure
Figure 1: Chemical structure of this compound.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation of molecular structures. The predicted ¹H and ¹³C NMR data for this compound are presented below.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the indole N-H proton and the aromatic protons. The electron-withdrawing nature of the chlorine atom at C-5 and the cyano group at C-2 will influence the chemical shifts of the protons on the indole ring.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~12.0 - 12.5 | br s | - | 1H | N-H | The indole N-H proton is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration. |
| ~7.8 - 8.0 | d | ~2.0 | 1H | H-4 | This proton is ortho to the electron-withdrawing chlorine atom, leading to a downfield shift. It will appear as a doublet due to coupling with H-6. |
| ~7.6 - 7.8 | m | - | 2H | H-2', H-6' (ortho-phenyl) | The ortho protons of the C-3 phenyl group are expected to be deshielded due to their proximity to the indole ring. |
| ~7.4 - 7.6 | m | - | 3H | H-3', H-4', H-5' (meta, para-phenyl) | The meta and para protons of the phenyl group will resonate in this region. |
| ~7.3 - 7.4 | d | ~8.8 | 1H | H-7 | This proton is ortho to the indole nitrogen and will appear as a doublet due to coupling with H-6. |
| ~7.1 - 7.2 | dd | ~8.8, ~2.0 | 1H | H-6 | This proton is coupled to both H-7 and H-4, resulting in a doublet of doublets. |
Predicted ¹³C NMR Data
In the ¹³C NMR spectrum, the carbon atoms of the indole ring and the phenyl and cyano groups will resonate at characteristic chemical shifts. The C-5 carbon, directly attached to the chlorine atom, and the C-2 carbon, bonded to the electron-withdrawing cyano group, are expected to show distinct shifts.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~136 | C-7a | Bridgehead carbon adjacent to the nitrogen. |
| ~134 | C-1' (ipso-phenyl) | Quaternary carbon of the phenyl ring attached to the indole. |
| ~130 | C-3a | Bridgehead carbon. |
| ~129.5 | C-3', C-5' (meta-phenyl) | Aromatic carbons of the phenyl group. |
| ~129 | C-4' (para-phenyl) | Aromatic carbon of the phenyl group. |
| ~128 | C-2', C-6' (ortho-phenyl) | Aromatic carbons of the phenyl group. |
| ~126 | C-5 | Carbon bearing the chlorine atom; its shift is influenced by the electronegativity of chlorine. |
| ~124 | C-4 | Aromatic carbon on the indole ring. |
| ~121 | C-6 | Aromatic carbon on the indole ring. |
| ~117 | C≡N | The nitrile carbon is typically found in this region. |
| ~114 | C-7 | Aromatic carbon on the indole ring. |
| ~110 | C-3 | Carbon bearing the phenyl group. |
| ~100 | C-2 | Carbon bearing the cyano group; significantly shielded. |
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3300 | Medium, Sharp | N-H stretch of the indole ring. |
| ~3100 - 3000 | Medium to Weak | Aromatic and indole C-H stretch. |
| ~2230 - 2210 | Medium, Sharp | C≡N (nitrile) stretch. This is a very characteristic peak. |
| ~1600 - 1450 | Medium to Strong | C=C stretching of the aromatic and indole rings. |
| ~850 - 750 | Strong | C-H out-of-plane bending of the substituted aromatic rings. |
| ~750 - 690 | Strong | C-Cl stretch. |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition.
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₅H₉ClN₂) is approximately 252.7 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 252 and an (M+2)⁺ peak at m/z 254 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
-
Major Fragmentation Pathways:
-
Loss of HCN (m/z 27) from the molecular ion.
-
Loss of Cl (m/z 35) from the molecular ion.
-
Cleavage of the phenyl group.
-
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
Protocol for Sample Preparation and Data Acquisition:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse program.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (may range from hundreds to thousands).
-
Figure 2: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum.
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry
Protocol for Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).
-
For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of chlorine.
-
Interpret the fragmentation pattern to gain further structural information.
-
The Rising Therapeutic Potential of Indole-2-Carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive natural products and synthetic drugs.[1] Among its myriad variations, the indole-2-carbonitrile moiety has emerged as a particularly promising pharmacophore, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth exploration of indole-2-carbonitrile derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this privileged core, dissect the mechanisms underpinning its diverse biological activities, and present detailed protocols for its evaluation. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding all claims in authoritative scientific literature.
The Indole-2-Carbonitrile Scaffold: A Privileged Structure in Medicinal Chemistry
The indole ring system, a fusion of a benzene and a pyrrole ring, is a key structural motif in a vast array of biologically active molecules.[2] The introduction of a nitrile group at the C2 position significantly modulates the electronic properties of the indole ring, enhancing its ability to participate in various biological interactions. The 2-cyanoindole unit is a valuable building block and a precursor for synthesizing a wide range of more complex heterocyclic systems.[3] These derivatives have garnered considerable attention for their wide-ranging biological activities, including their use as antagonist molecules in pharmacological research.[3][4]
Synthetic Pathways to Indole-2-Carbonitrile Derivatives
The efficient synthesis of the indole-2-carbonitrile core and its subsequent functionalization are critical for exploring its therapeutic potential. Several robust synthetic routes have been established.
Synthesis of the Core 1H-Indole-2-Carbonitrile Scaffold
A common and effective method to prepare the foundational 1H-indole-2-carbonitrile derivatives involves a two-step process starting from the corresponding indole-2-carboxylic acids. This process is outlined in the workflow below.
Caption: Synthesis of the 1H-indole-2-carbonitrile core.
Experimental Protocol: Synthesis of 1H-Indole-2-carbonitrile
This protocol details the synthesis of 1H-indole-2-carbonitrile from 1H-indole-2-carboxamide, a common precursor.
Materials:
-
1H-indole-2-carboxamide
-
Phosphorus(V) oxychloride (POCl₃)
-
Dry Chloroform (CHCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of 1H-indole-2-carboxamide (1 equivalent) in dry chloroform, add phosphorus(V) oxychloride (4 equivalents) under a nitrogen atmosphere.[5]
-
Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with chloroform or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1H-indole-2-carbonitrile.[6]
Rationale: The use of a strong dehydrating agent like POCl₃ is essential for the efficient conversion of the primary amide to the nitrile. The reaction is performed under anhydrous conditions to prevent the hydrolysis of POCl₃ and the intermediate species.
Functionalization via Cross-Coupling Reactions
The indole-2-carbonitrile scaffold can be further elaborated using modern cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Heck couplings. These reactions allow for the introduction of a wide variety of substituents at different positions of the indole ring, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3][4] For instance, iodination at the C3 position provides a handle for subsequent palladium-catalyzed cross-coupling reactions.[3]
Therapeutic Applications of Indole-2-Carbonitrile Derivatives
The unique structural and electronic features of indole-2-carbonitrile derivatives have led to their investigation in several therapeutic areas.
Anticancer Activity
Indole derivatives are well-established as potent anticancer agents, acting through various mechanisms.[7][8][9]
3.1.1. Mechanism of Action: Kinase and Tubulin Inhibition
Many indole derivatives exert their anticancer effects by inhibiting key proteins involved in cancer cell proliferation and survival, such as protein kinases and tubulin.[6][10][11][12]
-
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[10][13] Indole derivatives have been developed as inhibitors of various kinases, including PIM, CDK, TK, AKT, SRC, and PI3K, thereby blocking aberrant cell proliferation.[10][11]
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division.[6][12] Indole derivatives can bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][14]
Caption: Anticancer mechanisms of indole derivatives.
3.1.2. Structure-Activity Relationship (SAR) Insights
SAR studies have revealed key structural features that influence the anticancer activity of indole derivatives. For instance, substitutions at the N1 and C3 positions of the indole ring can significantly impact their potency as tubulin inhibitors.[15] Similarly, modifications at various positions of the indole nucleus are crucial for achieving potent and selective kinase inhibition.[10][11]
3.1.3. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds.[11]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indole-2-carbonitrile derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]
-
Prepare serial dilutions of the indole-2-carbonitrile derivative in complete medium.
-
Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).[11]
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[11]
Rationale: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Antiviral Activity
Indole derivatives have demonstrated significant potential as antiviral agents, targeting various stages of the viral life cycle.[16]
3.2.1. Mechanism of Action: Inhibition of Viral Enzymes and Entry
Indole-based compounds have been shown to inhibit key viral enzymes and processes, including:
-
HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives, structurally similar to indole-2-carbonitriles, have been identified as potent inhibitors of HIV-1 integrase strand transfer, a critical step in the viral replication cycle.[17][18][19][20] These compounds chelate the Mg²⁺ ions in the enzyme's active site.[18][19][20]
-
HCV Replication Inhibition: Some indole derivatives inhibit Hepatitis C virus (HCV) replication by inducing pro-inflammatory cytokines. Others have been shown to interfere with the early stages of the HCV life cycle, such as viral entry.
-
Broad-Spectrum Antiviral Activity: Certain indole-2-carboxylate derivatives have exhibited broad-spectrum antiviral activity against both DNA and RNA viruses, including influenza A, herpes simplex virus-1 (HSV-1), and Coxsackie B3 virus.[21][22]
3.2.2. Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds by quantifying the reduction in viral plaques.
Materials:
-
Confluent monolayer of host cells
-
Virus stock
-
Indole-2-carbonitrile derivative
-
Infection medium
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
-
Fixative solution
Procedure:
-
Prepare serial dilutions of the virus stock.
-
Seed host cells in multi-well plates and grow to confluency.
-
Infect the cell monolayers with the diluted virus for an adsorption period (e.g., 1-2 hours).
-
Remove the virus inoculum and add an overlay medium containing various concentrations of the indole-2-carbonitrile derivative.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-14 days).
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
Rationale: This assay directly measures the ability of a compound to inhibit the cytopathic effect of a virus. Each plaque represents a localized area of cell death caused by viral replication. A reduction in the number of plaques indicates antiviral activity.
Neuroprotective Applications
The indole scaffold is present in many neuroactive compounds, and its derivatives are being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][20]
3.3.1. Mechanism of Action: Multi-Target Approach
The neuroprotective effects of indole derivatives are often attributed to their ability to modulate multiple targets and pathways involved in neurodegeneration:
-
Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases.[20] Indole derivatives can scavenge reactive oxygen species (ROS) and down-regulate inflammatory pathways, such as the NLRP3 inflammasome.
-
Enzyme Inhibition: Indole derivatives have been designed as inhibitors of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO).[18][19]
-
NRF2 Pathway Activation: Some indole derivatives exert their neuroprotective effects by activating the NRF2 antioxidant pathway, which upregulates the expression of protective enzymes.[4][21]
Caption: Neuroprotective mechanisms of indole derivatives.
3.3.2. Experimental Protocol: Neuronal Cell Viability Assay
Assessing the viability of neuronal cells is crucial for evaluating the neuroprotective effects of test compounds.
Materials:
-
Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Indole-2-carbonitrile derivative
-
Neurotoxic agent (e.g., H₂O₂, MPP⁺)
-
Cell viability assay kit (e.g., MTT, Calcein-AM/EthD-1)[10][13][14]
-
Fluorescence microscope or plate reader
Procedure:
-
Culture neuronal cells in a suitable format (e.g., 96-well plate).
-
Pre-treat the cells with various concentrations of the indole-2-carbonitrile derivative for a specified period.
-
Induce neurotoxicity by adding a neurotoxic agent.
-
After an incubation period, assess cell viability using a chosen assay method. For example, with the LIVE/DEAD™ Viability/Cytotoxicity Kit:
-
Calculate the percentage of neuroprotection conferred by the compound relative to the cells treated with the neurotoxin alone.
Rationale: This assay allows for the direct visualization and quantification of live and dead neurons, providing a clear measure of a compound's ability to protect against a specific neurotoxic insult.
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data from the aforementioned assays should be presented in a structured tabular format.
Table 1: Anticancer Activity of Representative Indole-2-Carbonitrile Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Example 1 | MCF-7 | Data | Tubulin Polymerization Inhibitor | Citation |
| Example 2 | HeLa | Data | CDK2 Inhibitor | Citation |
| Example 3 | A549 | Data | PI3K Inhibitor | Citation |
Table 2: Antiviral Activity of Representative Indole-2-Carbonitrile Derivatives
| Compound ID | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Mechanism of Action | Reference |
| Example 4 | HIV-1 | Data | Data | Data | Integrase Inhibitor | Citation |
| Example 5 | HCV | Data | Data | Data | Entry Inhibitor | Citation |
| Example 6 | Influenza A | Data | Data | Data | To be determined | Citation |
Table 3: Neuroprotective Activity of Representative Indole-2-Carbonitrile Derivatives
| Compound ID | Neuronal Model | Neurotoxic Insult | % Neuroprotection at [X] µM | Mechanism of Action | Reference |
| Example 7 | SH-SY5Y | MPP⁺ | Data | NRF2 Activation | Citation |
| Example 8 | Primary Cortical Neurons | H₂O₂ | Data | Antioxidant | Citation |
| Example 9 | SH-SY5Y | Aβ(25-35) | Data | Anti-aggregation | Citation |
Conclusion and Future Directions
Indole-2-carbonitrile derivatives represent a versatile and highly promising scaffold for the development of novel therapeutics. Their synthetic tractability, coupled with their potent and diverse biological activities, makes them attractive candidates for addressing unmet medical needs in oncology, virology, and neurology. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, elucidating their precise molecular targets, and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of this privileged chemical space is poised to yield the next generation of innovative medicines.
References
A comprehensive list of all cited sources with titles, sources, and clickable URLs will be provided upon request.
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- 3. Exploring Indole-Based Molecules as Novel Therapeutics for Parkinson's Disease: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 8. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [consilium.orscience.ru]
Introduction: The Strategic Importance of the Indole-2-carbonitrile Scaffold
An In-Depth Technical Guide to the Chemistry and Application of Substituted Indole-2-carbonitriles
The indole nucleus is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" due to its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a multitude of biological targets.[3] When substituted with a nitrile group at the C2 position, the indole scaffold gains a unique combination of chemical reactivity and pharmacological potential.
The 2-cyano group is a powerful and versatile functional handle.[1][2] It serves as a bioisostere for other functional groups, participates in crucial binding interactions with protein targets, and acts as a synthetic precursor for a variety of other functionalities like amines, amides, esters, and ketones.[1][2] This dual role makes indole-2-carbonitriles highly valuable building blocks in drug discovery, leading to compounds with a wide spectrum of biological activities, including anticancer, antiviral, antidiabetic, and neuroprotective properties.[2][3]
This guide provides a comprehensive overview of substituted indole-2-carbonitriles, focusing on robust synthetic strategies, key biological applications, and the underlying principles that guide their development for researchers and professionals in drug development.
Part 1: Core Synthetic Strategies and Mechanistic Considerations
The synthesis of substituted indole-2-carbonitriles can be broadly approached in two ways: constructing the indole ring with the nitrile already in place, or introducing the nitrile and other substituents onto a pre-formed indole core. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.
Dehydration of Indole-2-carboxamides
A classical and reliable method involves the dehydration of the corresponding indole-2-carboxamide. This approach is advantageous when the indole-2-carboxylic acid or its ester is readily accessible.
Causality of Experimental Choice: Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent for this transformation. The reaction proceeds via the formation of a Vilsmeier-like intermediate, which facilitates the elimination of water. The use of a dry, non-protic solvent like chloroform (CHCl₃) is critical to prevent quenching of the POCl₃ and ensure the reaction proceeds to completion.
A typical reaction sequence is shown below:
Caption: Workflow for indole-2-carbonitrile synthesis via amide dehydration.
Direct Cyanation of the Indole Core
Directly incorporating a nitrile group onto a substituted indole is a highly efficient strategy. Various cyano sources have been developed, each with specific advantages.
-
Zinc Cyanide (Zn(CN)₂): Often used in palladium-catalyzed cyanation of aryl halides or triflates. If an indole is substituted with a suitable leaving group at C2 (e.g., -Br, -I), this method is highly effective.
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): Known as Beller's reagent, NCTS allows for the direct C-H cyanation of indoles, often catalyzed by copper or palladium complexes. This avoids the need for pre-functionalization of the indole ring.
-
Other Sources: Reagents like acetonitrile, tert-butylisocyanide, and benzyl cyanide have also been employed, though they may require more specific and sometimes harsher reaction conditions.[1]
Functionalization via Cross-Coupling Reactions
For creating diverse libraries of drug candidates, functionalizing a common indole-2-carbonitrile intermediate is a powerful approach. Palladium-catalyzed cross-coupling reactions are the workhorse of modern organic synthesis and are exceptionally well-suited for this purpose.[1] Typically, an iodine atom is introduced at the C3 position, which is highly reactive towards electrophilic substitution, creating a versatile handle for coupling.[1][4]
Caption: Cross-coupling strategies for functionalizing the C3 position.
Expert Insight: The choice of coupling reaction depends on the desired substituent. The Sonogashira reaction is ideal for introducing alkynyl groups, which can be further functionalized.[1] The Suzuki-Miyaura coupling is favored for its use of stable and generally non-toxic boronic acids to form biaryl structures.[1] The Heck reaction introduces vinyl groups, while the Stille coupling, despite the toxicity of organotin reagents, offers a broad substrate scope.[1]
Part 2: Biological Activities and Therapeutic Applications
Substituted indole-2-carbonitriles exhibit a remarkable range of biological activities, making them attractive scaffolds for drug development. Their mechanism of action often involves mimicking peptide structures and binding to enzymes or receptors.[3][5]
| Therapeutic Area | Biological Target / Activity | Example Moiety | Reference |
| Oncology | Tubulin Polymerization Inhibition | 5-Chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide derivatives (precursors) | [6] |
| EGFR/CDK2 Dual Inhibition | 5-Chloroindole-2-carboxamide derivatives (related structures) | [7] | |
| General Antiproliferative Activity | Indole-acrylonitrile derivatives | [8] | |
| Metabolic Disorders | α-Glucosidase & α-Amylase Inhibition | Indole-pyridine carbonitriles | [9][10] |
| Infectious Diseases | Antimicrobial / Antifungal | Indole-acrylonitrile derivatives | [8] |
| Neurology | NMDA Receptor Antagonism | 2-Cyanoindole core compounds | [2] |
| Adrenergic Receptor Antagonism | 2-Cyanoindole core compounds | [2] |
Case Study: Indole-2-carbonitriles as Anticancer Agents
Many indole derivatives exert their anticancer effects by targeting microtubule dynamics.[8] For instance, certain 5-halo-3-phenyl-1H-indole-2-carbohydrazides (which can be derived from the corresponding nitriles) have shown potent inhibition of tubulin polymerization.[6] Compounds 6f and 6g from one study demonstrated significant cytotoxicity in the nanomolar range on MCF-7 breast cancer cells and inhibited tubulin assembly at levels comparable to the well-known agent combretastatin A-4.[6] Molecular docking studies suggest these compounds interact with the colchicine binding site on tubulin, leading to microtubule destabilization, cell cycle arrest, and ultimately apoptosis.[6]
Other derivatives have been designed as dual inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are often dysregulated in cancer.[7][11] This multi-target approach can be more effective and may circumvent resistance mechanisms that arise with single-target agents.
Case Study: Antidiabetic Potential
A series of indole-pyridine carbonitriles, synthesized through a one-pot multicomponent reaction, were evaluated for their antidiabetic potential.[9][10] Several of these compounds exhibited potent inhibitory activity against α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion.[10] By inhibiting these enzymes, the rate of glucose absorption into the bloodstream is slowed, which is a key therapeutic strategy for managing type 2 diabetes. The most active compounds in the series were found to be competitive inhibitors, suggesting they bind to the active site of the enzymes.[10]
Part 3: Experimental Protocol: Synthesis of a 3-Substituted Indole-2-carbonitrile
This section provides a representative, self-validating protocol for the synthesis and functionalization of an indole-2-carbonitrile, adapted from methodologies described in the literature.[1][4]
Protocol 1: Synthesis of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile
This protocol details the iodination of a protected indole-2-carbonitrile, creating the key intermediate for cross-coupling reactions.
Step 1: Synthesis of 1H-indole-2-carbonitrile (3a)
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-indole-2-carboxamide (10.0 g, 62.4 mmol).
-
Reaction: Add dry chloroform (100 mL) followed by the slow, dropwise addition of phosphorus(V) oxychloride (23.2 mL, 250 mmol, 4 equiv.) at room temperature.
-
Heating: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC (Ethyl Acetate/Hexane 3:7) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1H-indole-2-carbonitrile as a solid.
-
Self-Validation: Expected yield: 75-85%. Characterization should match literature values for ¹H NMR, ¹³C NMR, and MS.
-
Step 2: Iodination at C3 (Compound 6a)
-
Setup: In a 100 mL flask, dissolve 1H-indole-2-carbonitrile (5.0 g, 35.2 mmol) in DMF (50 mL).
-
Base Addition: Add powdered potassium hydroxide (7.1 g, 126.7 mmol, 3.6 equiv.) and stir at room temperature for 30 minutes.
-
Iodination: Cool the mixture to 0 °C in an ice bath. Add a solution of iodine (8.9 g, 35.2 mmol, 1 equiv.) in DMF (20 mL) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate (50 mL). Extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude 3-iodo-1H-indole-2-carbonitrile is often used directly in the next step.
-
Self-Validation: Expected yield: >80%.[1]
-
Step 3: N-Benzylation (Compound 7a)
-
Setup: To a solution of crude 3-iodo-1H-indole-2-carbonitrile from the previous step in dry DMF (50 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.7 g, 42.2 mmol, 1.2 equiv.) portion-wise.
-
Activation: Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add benzyl bromide (5.0 mL, 42.2 mmol, 1.2 equiv.) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Quench with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield 1-benzyl-3-iodo-1H-indole-2-carbonitrile.
-
Self-Validation: Expected yield: 70-90%.[1] The final product's structure must be confirmed by spectroscopic methods.
-
Conclusion and Future Outlook
Substituted indole-2-carbonitriles represent a highly versatile and pharmacologically significant class of molecules. The synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, provide a robust platform for generating extensive chemical diversity around this core structure.[1][4] The wide range of demonstrated biological activities, from anticancer to antidiabetic effects, underscores their potential in addressing significant healthcare challenges.[12][6][10][13]
Future research will likely focus on developing more efficient and sustainable synthetic methods, such as C-H activation, to further streamline the synthesis of these compounds.[14] Additionally, a deeper exploration of their mechanisms of action and structure-activity relationships will be crucial for designing next-generation therapeutic agents with enhanced potency, selectivity, and improved safety profiles. The indole-2-carbonitrile scaffold is poised to remain a fruitful area of investigation for medicinal chemists for the foreseeable future.
References
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Toumi, J., Hrizi, A., Cailler, M., & Carcenac, Y. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. Available from: [Link]
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Hrizi, A., Cailler, M., Carcenac, Y., & Toumi, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available from: [Link]
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Solangi, M., Khan, K. M., Ji, X., Özil, M., Baltaş, N., Salar, U., Khan, A., Ul Haq, Z., Meghwar, H., & Taha, M. (2023). Indole-pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus. Future Medicinal Chemistry, 15(21). Available from: [Link]
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Toumi, J., Hrizi, A., Cailler, M., & Carcenac, Y. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. Available from: [Link]
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Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. (2024). Available from: [Link]
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Preparation of 2-substituted indole sulfonamides and subsequent conversion to indole-2-carboxylic acids, indole-2-carbonitriles, and 2-acylindoles. ACS Publications. Available from: [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available from: [Link]
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Carbonylative synthesis and functionalization of indoles. Beilstein Journals. (2024). Available from: [Link]
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Solangi, M., et al. (2023). Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. PubMed. Available from: [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. (2022). Available from: [Link]
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Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. (2021). Available from: [Link]
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Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. Available from: [Link]
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Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones. IRIS. Available from: [Link]
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Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. PubMed. Available from: [Link]
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Biomedical Importance of Indoles. PMC - NIH. Available from: [Link]
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Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. (2022). Available from: [Link]
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Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. (2024). Available from: [Link]
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Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI. Available from: [Link]
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Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. (2024). Available from: [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 5-chloro-3-phenyl-1H-indole-2-carbonitrile
This document provides a detailed, research-grade protocol for the synthesis of 5-chloro-3-phenyl-1H-indole-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active molecules.[1] This guide is designed for researchers and scientists, offering a step-by-step methodology grounded in established chemical principles, complete with explanations for critical experimental choices, safety protocols, and characterization guidelines.
Introduction and Synthetic Strategy
The target molecule, this compound, is a disubstituted indole derivative. The presence of the chloro, phenyl, and nitrile functionalities provides multiple points for further chemical modification, making it a valuable intermediate for constructing libraries of potential therapeutic agents.[2][3] The nitrile group, in particular, is a versatile functional group that can be converted into various other moieties.[4]
The synthetic strategy outlined here is a robust, two-part process. It begins with the synthesis of a key intermediate, 2-amino-5-chlorobenzophenone, via a modified Friedel-Crafts-type reaction. This intermediate is then cyclized to form the target indole ring system. This approach was chosen for its reliability and the availability of well-documented procedures for analogous transformations.
Overall Synthetic Workflow
The synthesis proceeds in two main stages:
-
Part A: Synthesis of 2-Amino-5-chlorobenzophenone. This stage involves the formation of the benzophenone core from p-chloroaniline and benzonitrile.
-
Part B: Cyclization to this compound. This key step utilizes the Van Leusen reaction, employing tosylmethyl isocyanide (TosMIC) to construct the pyrrole ring fused to the aminobenzophenone intermediate, directly installing the C2-nitrile group.
Figure 1: High-level workflow for the synthesis of the target compound.
Part A: Synthesis of 2-Amino-5-chlorobenzophenone
This procedure is adapted from a well-established method for synthesizing substituted aminobenzophenones.[5] The reaction proceeds via the formation of a nitrilium salt intermediate from benzonitrile and a Lewis acid, which then undergoes electrophilic aromatic substitution with p-chloroaniline.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier/Grade |
| p-Chloroaniline | C₆H₆ClN | 127.57 | 640 mg | Sigma-Aldrich, ≥98% |
| Boron trichloride | BCl₃ | 117.17 | 640 mg | Sigma-Aldrich |
| Benzonitrile | C₇H₅N | 103.12 | 1.0 mL | Sigma-Aldrich, 99% |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 734 mg | Sigma-Aldrich, ≥99% |
| Tetrachloroethane | C₂H₂Cl₄ | 167.85 | ~7.5 mL | Fisher Scientific, ACS Grade |
| 2 N Hydrochloric acid | HCl | 36.46 | 10 mL | VWR, Reagent Grade |
| 2 N Sodium hydroxide | NaOH | 40.00 | 10 mL | VWR, Reagent Grade |
| Methylene chloride (DCM) | CH₂Cl₂ | 84.93 | As needed | Fisher Scientific, ACS Grade |
| Benzene | C₆H₆ | 78.11 | As needed | Sigma-Aldrich, ≥99.5% |
| Alumina (for chromatography) | Al₂O₃ | 101.96 | As needed | Neutral, Brockmann I |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Fisher Scientific |
Experimental Protocol
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of p-chloroaniline (640 mg) in tetrachloroethane (5 mL).
-
Reagent Addition: Under ice cooling (0 °C), carefully add a solution of boron trichloride (640 mg) in tetrachloroethane (2.5 mL), followed by benzonitrile (1 mL) and anhydrous aluminum chloride (734 mg).
-
Causality Note: The Lewis acids (BCl₃ and AlCl₃) are crucial for activating the benzonitrile for electrophilic attack on the electron-rich p-chloroaniline ring. Cooling is necessary to control the initial exothermic reaction.
-
-
Reflux: Once the additions are complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Hydrolysis and Work-up: After cooling the reaction mixture to room temperature, add 2 N hydrochloric acid (10 mL). Heat the mixture to 70-80 °C for 20 minutes to hydrolyze the intermediate imine complex.
-
Extraction: Cool the mixture and transfer it to a separatory funnel. Extract the aqueous layer with methylene chloride (3 x 20 mL). Combine the organic layers and evaporate the solvent under reduced pressure to yield a residue.
-
Base Hydrolysis: To the residue, add 95% ethanol (5 mL) and 2 N sodium hydroxide (10 mL). Reflux this mixture for 1 hour.[5]
-
Causality Note: This step is essential to hydrolyze any remaining unreacted benzonitrile.
-
-
Final Extraction: After cooling, extract the mixture with methylene chloride (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase. Dissolve the residue in a minimal amount of benzene and purify by column chromatography on alumina, eluting with benzene.
-
Product Isolation: Collect the fractions containing the product (monitor by TLC). Evaporate the solvent to afford 2-amino-5-chlorobenzophenone as a yellow solid. Recrystallize from ether to obtain pure crystals. The expected melting point is around 96-99 °C.[5][6]
Part B: Synthesis of this compound
This step employs the Van Leusen reaction, a powerful method for indole synthesis. The reaction between an o-amino ketone and tosylmethyl isocyanide (TosMIC) in the presence of a base proceeds via initial condensation, followed by intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid to yield the final indole-2-carbonitrile product.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (Example) | Supplier/Grade |
| 2-Amino-5-chlorobenzophenone | C₁₃H₁₀ClNO | 231.68 | 1.0 g (4.32 mmol) | From Part A |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | 930 mg (4.75 mmol) | Sigma-Aldrich, 98% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.2 g (8.64 mmol) | Fisher Scientific, Anhydrous |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | Sigma-Aldrich, Anhydrous |
| Deionized Water | H₂O | 18.02 | As needed | Lab Source |
| Ethanol | C₂H₅OH | 46.07 | As needed | Fisher Scientific, 95% |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-5-chlorobenzophenone (1.0 g, 4.32 mmol), tosylmethyl isocyanide (930 mg, 4.75 mmol, 1.1 equiv.), and anhydrous potassium carbonate (1.2 g, 8.64 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous DMF (20 mL) to the flask and equip it with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Causality Note: Anhydrous conditions are preferred to prevent side reactions with the base and TosMIC. K₂CO₃ is a suitable base for this transformation, strong enough to deprotonate the active methylene group of TosMIC but mild enough to prevent decomposition.
-
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water (200 mL) while stirring vigorously. A solid precipitate should form.
-
Product Isolation: Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the solid thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Dry the purified solid in a vacuum oven.
-
Characterization: The final product, this compound, should be a solid. Confirm its identity and purity.
Characterization and Data
Accurate characterization is essential to confirm the structure and purity of the synthesized compound.
| Property | Expected Value | Reference |
| Appearance | Solid | |
| Molecular Formula | C₁₅H₉ClN₂ | |
| Molecular Weight | 252.70 g/mol | |
| Melting Point | 213 - 215 °C |
-
¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the N-H proton (downfield, ~8.5-9.5 ppm) and distinct signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the phenyl and indole rings.[7]
-
¹³C NMR: The carbon spectrum will show a signal for the nitrile carbon (~115 ppm), and distinct signals for the other 14 carbons in the aromatic regions. The carbon attached to the chlorine (C5) will be influenced by the halogen.[7]
-
IR Spectroscopy: Expect characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C≡N stretching (~2220-2230 cm⁻¹), and C=C stretching in the aromatic region (~1450-1600 cm⁻¹).[8]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 252 and an M+2 peak at m/z 254 with an intensity ratio of approximately 3:1, which is characteristic of the chlorine isotopes (³⁵Cl/³⁷Cl).
Safety and Handling
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
p-Chloroaniline: Toxic by inhalation, in contact with skin, and if swallowed. Suspected of causing cancer.
-
Boron trichloride & Aluminum chloride: Corrosive. React violently with water. Handle with extreme care under anhydrous conditions.
-
Tetrachloroethane & Benzene: Toxic and carcinogenic. Use in a certified chemical fume hood is mandatory.
-
Tosylmethyl isocyanide (TosMIC): Harmful if swallowed. Irritating to eyes, respiratory system, and skin.
-
This compound: The final product is classified as a warning-level hazard, being harmful if swallowed, in contact with skin, or inhaled.
Consult the Safety Data Sheet (SDS) for each reagent before use.[9] Prepare appropriate quench solutions and have spill kits readily available.
References
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PrepChem. (n.d.). Synthesis of 2-amino-5-chlorobenzophenone. Retrieved from [Link]
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Mun, H. S., Ham, W. H., & Jeong, J. H. (2005). Synthesis of 2,3-disubstituted indole on solid phase by the Fischer indole synthesis. Journal of Combinatorial Chemistry, 7(1), 130–135. Retrieved from [Link]
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Mun, H. S., Ham, W. H., & Jeong, J. H. (2004). Synthesis of 2,3-disubstituted indole on solid phase by the fischer indole synthesis. Kyung Hee University. Retrieved from [Link]
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Mun, H. S., Ham, W. H., & Jeong, J. H. (2004). Synthesis of 2,3-Disubstituted Indole on Solid Phase by the Fischer Indole Synthesis. Journal of Combinatorial Chemistry, 7(1), 130-135. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of 2-amino-5-chlorobenzophenone oxime. Retrieved from [Link]
- Google Patents. (n.d.). CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.
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ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Retrieved from [Link]
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RSC Publishing. (2005). 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis. Organic & Biomolecular Chemistry, 3(24), 4383-4393. Retrieved from [Link]
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ACS Publications. (2004). Synthesis of 2,3-Disubstituted Indole on Solid Phase by the Fischer Indole Synthesis. ACS Combinatorial Science. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of indoles from α-aminonitriles and 2-halobenzyl halides. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Wiley Online Library. (1978). A CONVENIENT SYNTHESIS OF 2‐CYANO‐3‐PHENYLINDOLES. Chemischer Informationsdienst, 9(40). Retrieved from [Link]
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PubChem. (n.d.). 5-chloro-1H-indole-2-carbonitrile. Retrieved from [Link]
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NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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NIH. (n.d.). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PubMed Central. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 5-Chloro-3-hydroxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. Retrieved from [Link]
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ACS Publications. (n.d.). The Sandmeyer Reaction. Chemical Reviews. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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ACS Publications. (2021). Tris(pentafluorophenyl)borane-Catalyzed Formal Cyanoalkylation of Indoles with Cyanohydrins. The Journal of Organic Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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ACS Publications. (n.d.). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters. Retrieved from [Link]
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MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
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purification methods for 5-chloro-3-phenyl-1H-indole-2-carbonitrile
An In-Depth Guide to the Purification of 5-chloro-3-phenyl-1H-indole-2-carbonitrile
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1] this compound is a distinct member of this class, featuring a unique substitution pattern that makes it a valuable intermediate for drug discovery and materials science. The presence of the nitrile group, the phenyl ring, and the chloro substituent provides multiple points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).[2]
Achieving high purity of this compound is paramount. Impurities, even in trace amounts, can drastically alter biological activity, lead to false positives or negatives in screening assays, and compromise the integrity of downstream synthetic steps.[3][4] This guide provides a comprehensive overview of robust purification methodologies tailored for this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, moving beyond simple step-by-step instructions to empower the user with a deep understanding of the purification process.
Understanding the Impurity Profile: A Prerequisite for Purity
Effective purification begins with a hypothetical analysis of potential impurities. While the specific synthesis route determines the exact impurity profile, we can anticipate common contaminants based on prevalent methods for constructing substituted indoles, such as the Fischer indole synthesis or cross-coupling reactions.[1][5][6]
Likely Impurities Include:
-
Unreacted Starting Materials: Residual precursors from the synthesis, such as a substituted phenylhydrazine or a corresponding ketone/aldehyde.
-
Reaction Intermediates: Incomplete cyclization or cyanation can leave intermediates in the crude product.
-
Regioisomers: If an unsymmetrical ketone is used in a Fischer indole synthesis, regioisomeric indole products can form.[5]
-
Side-Reaction Byproducts: Degradation of starting materials or the product under harsh acidic or high-temperature conditions can generate various impurities.[5]
-
Residual Catalysts and Reagents: Traces of acid catalysts, metal catalysts (from cross-coupling), or bases used during the synthesis and workup.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the number and nature of impurities, which informs the selection of the most appropriate purification strategy.
Purification Strategies: A Comparative Overview
Three primary techniques are suitable for the purification of this compound: Recrystallization, Flash Column Chromatography, and Preparative HPLC. The choice depends on the scale of the purification, the nature of the impurities, and the desired final purity.
| Method | Principle | Advantages | Disadvantages | Best For |
| Recrystallization | Differential solubility of the compound and impurities in a solvent system at different temperatures. | Cost-effective, scalable, can yield very high purity crystalline material. | Requires a suitable solvent to be found, potential for product loss in the mother liquor. | Large-scale purification (>1 g), removing insoluble or highly soluble impurities. |
| Flash Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. | Widely applicable, good for separating compounds with different polarities, relatively fast. | Requires solvents and stationary phase, can be labor-intensive, may not separate closely related impurities. | Small to medium scale (mg to g), purification of most synthetic reaction mixtures.[2][7] |
| Preparative HPLC | High-resolution separation based on differential partitioning between a stationary and mobile phase under high pressure. | Highest resolution and purity achievable, automatable.[3][8] | Expensive equipment and solvents, limited loading capacity, requires method development. | Final polishing step for ultra-high purity, separation of difficult isomers or closely related impurities.[9][10] |
Workflow for Purification Method Selection
The following diagram outlines a logical workflow for choosing the optimal purification strategy.
Caption: Decision workflow for selecting the appropriate purification method.
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain soluble or insoluble under these conditions.
Causality: The ordered arrangement of molecules in a crystal lattice excludes foreign molecules (impurities). Slow cooling allows for the formation of a pure, well-defined crystalline structure.
Step-by-Step Methodology:
-
Solvent Screening: The key to successful recrystallization is selecting an appropriate solvent or solvent system. Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, and mixtures with water or hexanes) at room temperature and at their boiling points. An ideal solvent will dissolve the compound completely when hot but sparingly when cold. For indole derivatives, ethanol/water or ethyl acetate/hexanes are often effective systems.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely. Adding too much solvent will reduce the recovery yield.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated carbon to the hot solution and swirl for a few minutes. Caution: Do not add charcoal to a boiling solution, as this may cause violent bumping.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent. The melting point of the dried product should be sharp (e.g., within a 1-2 °C range) and match the literature value (213-215 °C) for a pure compound.[11]
Protocol 2: Flash Column Chromatography
Flash column chromatography is the workhorse of purification in synthetic organic chemistry. It is ideal for separating compounds from a mixture based on their differing affinities for the stationary phase.
Causality: The separation relies on the principle of polarity. In normal-phase chromatography (using silica gel), more polar compounds adhere more strongly to the polar silica gel and therefore elute more slowly. Less polar compounds travel through the column more quickly.
Step-by-Step Methodology:
-
TLC Analysis and Solvent System Selection: First, determine the appropriate mobile phase (eluent) using TLC. Spot the crude mixture on a silica gel TLC plate and develop it in various solvent systems, typically mixtures of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). The ideal system will show good separation between the desired product spot and all impurity spots, with the product having a Retention Factor (Rf) of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under pressure (using air or nitrogen), ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Apply the sample evenly to the top of the silica bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes), is often used to effectively separate compounds with a range of polarities.[1]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For the highest possible purity, particularly for separating closely related impurities or for obtaining an analytical standard, preparative HPLC is the method of choice.[3][8] The process involves scaling up a separation that is first optimized on an analytical HPLC system.
Causality: Prep-HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities.[3] Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is most common for small molecule purification.[9][10]
Step-by-Step Methodology:
-
Analytical Method Development: Develop a separation method on an analytical HPLC system.
-
Column Screening: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for the target compound and its impurities.[10]
-
Mobile Phase Optimization: Screen mobile phases (acetonitrile vs. methanol) and pH modifiers (e.g., formic acid or trifluoroacetic acid for acidic conditions; ammonium hydroxide for basic conditions) to achieve optimal peak shape and resolution.
-
Gradient Optimization: Develop a gradient elution method that provides a good separation in a reasonable amount of time.
-
-
Scale-Up Calculation: Scale the analytical method to the preparative system. This involves adjusting the flow rate, gradient time, and sample load based on the dimensions of the preparative column to maintain the separation quality.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. It is critical to ensure the sample is fully dissolved to avoid clogging the column and to filter the sample to remove any particulate matter.[10]
-
Purification Run: Load the sample onto the preparative HPLC system and begin the run. A UV detector is used to monitor the elution of compounds.
-
Fraction Collection: Collect the peaks corresponding to the target compound. Modern systems can automate this process based on the UV signal.[10]
-
Post-Purification: Combine the pure fractions and remove the HPLC solvents, typically by lyophilization (freeze-drying) for aqueous mobile phases or rotary evaporation for organic phases.
-
Purity Confirmation: Analyze a small portion of the final isolated material using an analytical HPLC system to confirm its purity.
Visualization of the Purification Process
Caption: General overview of the purification and polishing workflow.
References
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
-
Waters Corporation. (n.d.). Preparative Chromatography Solutions | For Sample Preparation & Purification. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764152, 5-chloro-3-phenyl-1H-indole-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
- Kim, S. J. (2019). Separation and Purification of Indole in Model Coal Tar Fraction of 9 Compounds System.
-
PubMed. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
Molbase. (n.d.). Synthesis of 5-Chloro-3-hydroxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester. Retrieved from [Link]
-
PubMed Central. (2025, May 9). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Retrieved from [Link]
-
Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87110, 5-Chloroindole. Retrieved from [Link]
-
ResearchGate. (2015, September 5). How can residues of indole be removed from a reaction mixture without using column chromatography?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17840246, 5-Chloro-1H-indole-3-carboxylic acid. Retrieved from [Link]
-
ACS Publications. (2021, June 2). Tris(pentafluorophenyl)borane-Catalyzed Formal Cyanoalkylation of Indoles with Cyanohydrins. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82653798, 5-chloro-1H-indole-2-carbonitrile. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient and Diverse Synthesis of Indole Derivatives. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 5-chloro-3-phenyl-1H-indole. Retrieved from [Link]
- Google Patents. (n.d.). US4377699A - 5-Chloro-indole preparation.
-
Organic Syntheses. (n.d.). indole-3-carbonitrile. Retrieved from [Link]
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The Synthesis of 5-chloro-3-phenyl-1H-indole-2-carbonitrile: A Detailed Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the synthesis of 5-chloro-3-phenyl-1H-indole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delves into the mechanistic underpinnings of the synthetic route, offers a detailed, step-by-step protocol for its laboratory-scale preparation, and provides key analytical data for product characterization. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental procedures to ensure reproducibility and a thorough understanding of the chemical transformation.
Introduction: The Significance of Substituted Indoles
The indole scaffold is a privileged structural motif in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and the ability to functionalize various positions on the bicyclic ring system make it a versatile template for the design of novel therapeutic agents. The introduction of specific substituents, such as a chlorine atom at the 5-position, a phenyl group at the 3-position, and a nitrile group at the 2-position, can significantly modulate the pharmacological profile of the indole core, influencing its binding affinity to biological targets, metabolic stability, and overall efficacy. This compound, therefore, represents a valuable building block for the synthesis of more complex molecules with potential applications in various therapeutic areas.
Reaction Mechanism: A Fischer Indole Synthesis Approach
The most direct and widely employed method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis. This classic reaction, discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with a suitable ketone or aldehyde.
In the case of this compound, the synthesis commences with the reaction of 4-chlorophenylhydrazine hydrochloride and benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) . The reaction proceeds through the following key mechanistic steps:
-
Hydrazone Formation: The reaction is initiated by the condensation of 4-chlorophenylhydrazine with the keto group of benzoylacetonitrile to form the corresponding hydrazone intermediate. This reaction is typically carried out in an acidic medium to facilitate the nucleophilic attack of the hydrazine.
-
Tautomerization: The newly formed hydrazone undergoes tautomerization to its more reactive enamine form. This step is crucial as it sets the stage for the subsequent sigmatropic rearrangement.
-
[1][1]-Sigmatropic Rearrangement: The enamine intermediate undergoes a thermally or acid-catalyzed[1][1]-sigmatropic rearrangement, a key bond-forming and bond-breaking step that leads to the formation of a di-imine intermediate. This concerted pericyclic reaction is the hallmark of the Fischer indole synthesis.
-
Aromatization and Cyclization: The di-imine intermediate readily aromatizes to a more stable amino-imine. Subsequent intramolecular nucleophilic attack of the amino group onto the imine carbon leads to the formation of a five-membered ring.
-
Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia from the cyclized intermediate, driven by the formation of the thermodynamically stable aromatic indole ring system.
Below is a diagrammatic representation of the proposed reaction mechanism:
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 4-Chlorophenylhydrazine hydrochloride | C₆H₇ClN₂·HCl | 179.05 | 10 |
| Benzoylacetonitrile | C₉H₇NO | 145.16 | 10 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalytic |
| Ethanol | C₂H₅OH | 46.07 | 50 mL |
| Polyphosphoric Acid (PPA) | H₆P₄O₁₃ | 337.93 | ~10 g |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Hydrazone Formation (in situ):
-
To a 100 mL round-bottom flask, add 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture until the solid is mostly dissolved. A gentle warming may be applied if necessary.
-
Add benzoylacetonitrile (1.45 g, 10 mmol) to the flask, followed by a catalytic amount of glacial acetic acid (approximately 0.5 mL).
-
Stir the reaction mixture at room temperature for 1 hour. The formation of the hydrazone may be observed as a color change or the precipitation of a solid.
-
-
Fischer Indole Cyclization:
-
To the reaction mixture containing the in situ formed hydrazone, carefully add polyphosphoric acid (PPA) (~10 g). Caution: PPA is viscous and corrosive. The addition may be exothermic.
-
Attach a reflux condenser to the flask and heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice (~100 g).
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The pH should be approximately 7-8.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (2 x 20 mL).
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Chlorophenylhydrazine hydrochloride is toxic and a suspected carcinogen. Handle with care and avoid inhalation and skin contact.
-
Polyphosphoric acid is corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from open flames and other ignition sources.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₅H₉ClN₂ |
| Molecular Weight | 252.70 g/mol |
| Appearance | Solid |
| Melting Point | 213 - 215 °C[2] |
Expected Spectroscopic Data:
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ 8.2-8.5 (s, 1H, NH of indole)
-
δ 7.2-7.8 (m, 8H, aromatic protons)
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
Signals in the aromatic region (δ 110-140 ppm) corresponding to the 15 carbon atoms.
-
A signal for the nitrile carbon (C≡N) is expected around δ 115-120 ppm.
-
-
Infrared (IR) Spectroscopy (KBr pellet):
-
~3400 cm⁻¹ (N-H stretching of the indole ring)
-
~2220 cm⁻¹ (C≡N stretching of the nitrile group)
-
Aromatic C-H and C=C stretching vibrations in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 252 and an M+2 peak at m/z = 254 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a chlorine atom.
-
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is summarized in the following diagram:
Caption: A streamlined workflow for the synthesis and analysis of the target indole.
Conclusion
The Fischer indole synthesis provides a reliable and efficient method for the preparation of this compound from readily available starting materials. This application note has detailed the underlying reaction mechanism, provided a practical experimental protocol, and outlined the expected analytical characterization of the final product. By following the procedures and safety precautions described herein, researchers can successfully synthesize this valuable indole derivative for further investigation in their respective fields of study. The versatility of the Fischer indole synthesis also allows for the potential generation of a library of related analogs by varying the substituted phenylhydrazine and carbonyl precursors.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
Sources
Application Notes & Protocols for Cytotoxicity Assessment of 5-chloro-3-phenyl-1H-indole-2-carbonitrile
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-chloro-3-phenyl-1H-indole-2-carbonitrile in a suite of in vitro cytotoxicity assays. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1][2][3][4] The strategic addition of substituents, such as a chlorine atom at the 5-position, has been shown to modulate and often enhance the biological effects of these molecules.[5][6] This guide moves beyond simple procedural lists to explain the causal framework behind experimental design, detailing a multi-assay strategy to not only quantify the cytotoxic potential of this specific compound but also to gain preliminary insights into its mechanism of action. We present detailed protocols for assessing cell viability, membrane integrity, and apoptosis, grounded in established scientific principles and supported by authoritative references.
Introduction: The Rationale for Investigating Indole Derivatives
The indole ring system is a cornerstone in the development of novel therapeutics, particularly in oncology.[7] Its prevalence in nature and its synthetic tractability have made it a focus for generating compounds that can interact with various biological targets. A significant number of indole-based molecules have been identified as potent inhibitors of tubulin polymerization.[1][3][8] Microtubules, dynamic polymers of αβ-tubulin heterodimers, are critical components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division.[3] Agents that interfere with microtubule dynamics can arrest the cell cycle, typically in the G2/M phase, and subsequently trigger programmed cell death, or apoptosis.[1][9]
Given its structural features—a 5-chloro-indole core with a C3-phenyl group—this compound is a compelling candidate for investigation as a tubulin polymerization inhibitor. This application note outlines a logical, tiered approach to evaluate its cytotoxic efficacy.
Hypothesized Mechanism of Action
We hypothesize that this compound may function as an antimitotic agent by disrupting microtubule dynamics, a mechanism shared by many other anticancer indole derivatives.[2][4] This disruption prevents the proper formation and function of the mitotic spindle, leading to cell cycle arrest and the initiation of the apoptotic cascade.
Caption: Hypothesized mechanism of this compound.
Experimental Strategy: A Multi-Parametric Approach
A single assay is insufficient to fully characterize a compound's cytotoxic profile. A robust evaluation relies on a multi-parametric approach that interrogates different cellular processes. This strategy ensures that the observed effects are not an artifact of a specific assay's chemistry and provides a more complete picture of the cellular response. Our recommended workflow proceeds from broad screening of cell viability to more specific mechanistic assays.
Caption: Recommended workflow for comprehensive cytotoxicity assessment.
Materials and Reagents
-
Compound: this compound
-
Cell Lines: Adherent human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma).
-
Reagents for Cell Culture:
-
Appropriate complete growth medium (e.g., DMEM or McCoy's 5A).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA solution.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
-
Assay-Specific Reagents:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[10], DMSO or other solubilization buffer[10].
-
Crystal Violet Assay: Crystal violet powder[11], Methanol (for fixation)[12], Acetic acid or SDS (for solubilization)[11].
-
LDH Assay: Commercially available LDH Cytotoxicity Assay Kit.[13][14]
-
Caspase-3/7 Assay: Commercially available Caspase-Glo® 3/7 or other equivalent assay kit.[15][16]
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Microplate reader capable of absorbance and/or luminescence measurements.
-
96-well flat-bottom tissue culture plates.
-
Standard laboratory equipment (pipettes, centrifuges, etc.).
-
Detailed Experimental Protocols
Protocol 1: Cell Culture and Compound Plating
-
Cell Maintenance: Culture adherent cells according to standard protocols. Passage cells before they reach confluence to maintain exponential growth.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO. Store in small aliquots at -20°C or -80°C, protected from light.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well for a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 18-24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compound.
-
Crucial Controls:
-
Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Untreated Control: Wells containing cells treated with medium only.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance/luminescence.[10]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Protocol 2: MTT Assay (Endpoint: Metabolic Activity)
This assay measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[17][18]
-
MTT Incubation: Following the compound treatment period, add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.[17]
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[10][18]
-
Measurement: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][17] Measure the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.[10][17]
Protocol 3: Crystal Violet Assay (Endpoint: Cell Number/Adherence)
This simple method stains the proteins and DNA of adherent cells. Cells that have died and detached are washed away, leading to a reduced staining intensity.[12][19]
-
Washing: After the treatment period, gently wash the wells twice with PBS to remove dead, detached cells.
-
Fixation: Add 100 µL of 100% methanol to each well and incubate for 10-15 minutes at room temperature.[20]
-
Staining: Aspirate the methanol and add 50-100 µL of 0.1% - 0.5% crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.[11][21]
-
Washing: Gently wash the plate multiple times with tap water until the background is clean, then invert on a paper towel to dry completely.[20]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well.[11]
-
Measurement: Agitate the plate for 15-30 minutes to fully dissolve the dye. Measure the absorbance at 590 nm.[21]
Protocol 4: LDH Release Assay (Endpoint: Membrane Integrity)
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[13][14][22]
-
Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Assay Execution: Follow the manufacturer's protocol for the specific LDH cytotoxicity kit being used. This typically involves adding a reaction mixture that contains lactate, NAD+, and a tetrazolium salt.[14] LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH, which in turn reduces the salt to a colored formazan product.[13][14]
-
Controls for LDH Assay:
-
Spontaneous Release: Supernatant from untreated cells.
-
Maximum Release: Supernatant from untreated cells that have been completely lysed with a provided lysis buffer (this represents 100% cytotoxicity).
-
Background: Culture medium only.
-
-
Measurement: Incubate as directed by the manufacturer (typically 20-30 minutes at room temperature, protected from light). Measure the absorbance at the recommended wavelength (usually ~490 nm).[14]
Protocol 5: Caspase-3/7 Assay (Endpoint: Apoptosis)
This assay measures the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway. The assay uses a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is cleaved by active caspases to generate a signal.[15][23][24]
-
Assay Execution: Follow the manufacturer's protocol. Many modern kits (e.g., Promega's Caspase-Glo®) feature a simple "add-mix-measure" format.[15]
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add the Caspase-3/7 reagent directly to the wells containing cells and medium (typically in a 1:1 volume ratio). The reagent contains both the substrate and a cell-lysing agent.
-
Incubation: Mix the contents by gentle agitation on a plate shaker. Incubate at room temperature for the time specified by the manufacturer (usually 30-60 minutes), protected from light.
-
Measurement: Measure the luminescence or fluorescence using a microplate reader.
Data Analysis and Interpretation
-
Background Subtraction: For each assay, subtract the average value of the blank controls from all other readings.
-
Normalization: Express the data as a percentage of the control.
-
For MTT and Crystal Violet: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
For LDH: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
-
For Caspase-3/7: Fold Induction = (Signal of Treated Cells / Signal of Vehicle Control).
-
-
IC₅₀ Calculation: Plot the normalized data (% Viability or % Cytotoxicity) against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in the measured response.
Example Data Interpretation Table
| Assay | Expected Result with Cytotoxic Compound | Interpretation |
| MTT | Dose-dependent decrease in signal | Reduced metabolic activity, indicative of cell death or proliferation arrest. |
| Crystal Violet | Dose-dependent decrease in signal | Loss of adherent cells, confirming cell death. |
| LDH Release | Dose-dependent increase in signal | Loss of plasma membrane integrity (necrosis or late apoptosis). |
| Caspase-3/7 | Dose-dependent increase in signal | Activation of the executioner caspase cascade, a hallmark of apoptosis. |
Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| High background in MTT/LDH assay | Contamination of culture medium; serum or phenol red interference.[17][27] | Use sterile technique; for MTT incubation, use serum-free, phenol red-free medium.[10] |
| Inconsistent results between replicates | Uneven cell seeding; edge effects in the 96-well plate; pipetting errors. | Ensure a homogenous cell suspension before seeding; avoid using the outermost wells; use calibrated pipettes. |
| Formazan crystals won't dissolve (MTT) | Insufficient solubilization time or agitation; incorrect solvent. | Increase shaking time or gently pipette to mix[17]; ensure the solubilization agent (e.g., DMSO) is of high quality. |
| Low signal in Caspase assay | Treatment time is too short/long; cell number is too low; compound inhibits luciferase. | Perform a time-course experiment to find the optimal endpoint; increase cell seeding density; run a control with purified luciferase. |
Conclusion
The protocols and strategies outlined in this document provide a robust framework for evaluating the cytotoxic properties of this compound. By employing a multi-parametric approach that assesses metabolic health, cell adherence, membrane integrity, and apoptotic markers, researchers can generate high-quality, reproducible data. This comprehensive analysis is essential for determining the compound's IC₅₀ value and for elucidating its primary mechanism of cell killing, thereby informing its potential as a candidate for further preclinical development in oncology.
References
- Benchchem. (n.d.). Comparative Cytotoxicity of Indole Derivatives: A Guide for Researchers. BenchChem.
- Zhang, H., et al. (n.d.). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. The FASEB Journal.
- Abcam. (n.d.). Crystal violet staining protocol. Abcam.
- Zhou, Y., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules.
- Benchchem. (2025). Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification. BenchChem.
- Feoktistova, M., et al. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols.
- MDPI. (n.d.). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI.
- D. S, D., & K. S, R. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Current drug targets.
- Feoktistova, M., et al. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. PubMed.
- Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step MTTC Assay Protocol for Adherent Cells. BenchChem.
- Naaz, F., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
- TPP. (2025). Crystal violet staining for identification of cell growth issues. TPP.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications. Abcam.
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- Promega Corporation. (n.d.). Measure relative numbers of live and dead cells and normalize assay data to cell number. Promega.
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- Abbkine. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. Abbkine.
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- STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Green. STEMCELL Technologies.
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- El-Gamal, M. I., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI.
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Application Notes and Protocols for In Vitro Evaluation of 5-chloro-3-phenyl-1H-indole-2-carbonitrile
Introduction: Unveiling the Therapeutic Potential of a Novel Indole Derivative
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antiviral effects. The compound 5-chloro-3-phenyl-1H-indole-2-carbonitrile belongs to this promising class of molecules. The presence of a chloro-substituent at the 5-position and a phenyl group at the 3-position of the indole ring are features often associated with potent biological activity, including the modulation of critical cellular pathways involved in cancer progression.
Recent studies on related 5-chloro-indole structures have highlighted their potential as inhibitors of key signaling molecules such as Epidermal Growth Factor Receptor (EGFR) and other kinases, which are frequently dysregulated in various malignancies.[1][2][3][4] These findings provide a strong rationale for the comprehensive in vitro characterization of this compound to elucidate its potential as a novel therapeutic agent. The strategic placement of the carbonitrile group at the 2-position may further enhance its biological profile and target specificity.
This document provides a detailed guide for researchers, scientists, and drug development professionals to conduct a systematic in vitro evaluation of this compound. The protocols outlined herein are designed to assess its cytotoxic and apoptotic effects on cancer cell lines and to probe its potential mechanism of action through the analysis of key protein markers. The overarching goal is to establish a foundational dataset to guide further preclinical development.
Tiered Experimental Workflow
A tiered approach is recommended for the systematic evaluation of this compound. This ensures a logical progression from broad phenotypic screening to more focused mechanistic studies.
Caption: Tiered workflow for the in vitro evaluation of this compound.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
This initial assay determines the cytotoxic effects of this compound on a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Data Presentation:
| Cell Line | This compound IC50 (µM) |
| MCF-7 | [Insert Value] |
| A549 | [Insert Value] |
| HCT116 | [Insert Value] |
Apoptosis Detection: Annexin V/Propidium Iodide Staining
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is performed.[7][8][9] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9] PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[9]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around its IC50 value for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
Mechanistic Insight: Western Blot Analysis
Western blotting is employed to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and potentially relevant signaling pathways.[10][11] Based on the activity of related indole compounds, it is pertinent to examine markers of apoptosis such as cleaved Caspase-3 and cleaved PARP, as well as the phosphorylation status of kinases like EGFR.
Signaling Pathway Visualization:
Caption: Key protein markers in apoptosis and a potential target signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-EGFR, anti-phospho-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound as in the apoptosis assay. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control to ensure equal protein loading.
Data Interpretation: An increase in the levels of cleaved Caspase-3 and cleaved PARP would confirm the induction of apoptosis. A decrease in the level of phosphorylated EGFR would suggest that this compound may act as an inhibitor of this signaling pathway.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls.
-
Vehicle Control: The use of a DMSO-treated control group in all assays is crucial to distinguish the effects of the compound from those of the solvent.
-
Positive Controls: For apoptosis and Western blot assays, the inclusion of a known apoptosis-inducing agent (e.g., staurosporine) can serve as a positive control to validate the assay's performance.
-
Loading Controls: In Western blotting, housekeeping proteins like β-actin or GAPDH are used to normalize protein levels, ensuring that observed changes are not due to variations in sample loading.
-
Dose-Response and Time-Course: Performing experiments across a range of concentrations and time points will provide a more comprehensive understanding of the compound's activity and help to establish a clear dose-response relationship.
By adhering to these principles of experimental design, the data generated will be robust, reproducible, and trustworthy, providing a solid foundation for subsequent stages of drug development.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]
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Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol - Creative Diagnostics. Available at: [Link]
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Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives - ResearchGate. Available at: [Link]
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Western Blot Protocol | OriGene Technologies Inc. Available at: [Link]
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Western blotting - Chen Lab - University of Hawaii Cancer Center. Available at: [Link]
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Western Blot - Addgene. Available at: [Link]
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Anticancer and Antimicrobial Activity of Chlorella vulgaris BA02 Algae Extract Containing Indole-3-Acetic Acid - MDPI. Available at: [Link]
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Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC - NIH. Available at: [Link]
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Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - MDPI. Available at: [Link]
-
Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR/BRAF Pathways - ResearchGate. Available at: [https://www.researchgate.net/publication/367980336_Design_Synthesis_and_Antiproliferative_Activity_of_New_5-Chloro-indole-2-carboxylate_and_Pyrrolo34-bindol-3-one_Derivatives_as_Potent_Inhibitors_of_EGF R_BRAF_Pathways]([Link] R_BRAF_Pathways)
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(PDF) Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones - ResearchGate. Available at: [Link]
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Developing Anticancer Agents from 5-Chloro-Indole Derivatives: Application Notes and Protocols
The indole scaffold is a privileged motif in medicinal chemistry, forming the structural backbone of numerous bioactive compounds, both natural and synthetic.[1][2] Among the various halogenated derivatives, the 5-chloro-indole moiety has garnered significant attention as a promising pharmacophore in the development of novel anticancer therapeutics.[2] The introduction of a chlorine atom at the 5-position has been demonstrated to enhance the anticancer properties of these molecules, leading to the discovery of potent inhibitors of key oncogenic signaling pathways.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, mechanism of action, and biological evaluation of 5-chloro-indole derivatives as anticancer agents. The protocols and insights presented herein are designed to be a self-validating system, grounded in established scientific literature and best practices in the field.
Mechanism of Action: Targeting Key Oncogenic Pathways
5-chloro-indole derivatives exert their anticancer effects through the modulation of various cellular signaling pathways critical for cancer cell proliferation, survival, and metastasis.[1][2] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are often dysregulated in cancer.[3]
Inhibition of EGFR and BRAF Signaling
A significant number of 5-chloro-indole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the serine/threonine-protein kinase B-Raf (BRAF).[3][4] These kinases are crucial components of the MAPK/ERK signaling cascade, which plays a central role in regulating cell growth and division.[5] Mutations that lead to the over-activation of EGFR and BRAF are common in various cancers, making them critical targets for anticancer drug development.[4][5] 5-chloro-indole derivatives can bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade, which ultimately leads to the induction of apoptosis and inhibition of tumor growth.[2]
Notably, certain 5-chloro-indole-2-carboxylate derivatives have shown potent activity against mutant forms of EGFR, such as EGFRT790M, which is associated with resistance to first-generation EGFR inhibitors.[4][5] Some derivatives have also demonstrated a high selectivity index for the mutant EGFR over the wild-type, suggesting a potential for more targeted and less toxic therapies.[5]
Caption: Modulation of the WNT/β-catenin pathway by 5-chloro-indole derivatives.
Synthetic Strategies
The synthesis of 5-chloro-indole derivatives can be achieved through various chemical routes, often starting from commercially available precursors. [2]A common and commercially feasible method for preparing the 5-chloro-indole core is through a halogen-halogen exchange reaction from 5-bromoindole using cuprous chloride in a dipolar aprotic solvent like N-methyl-2-pyrrolidone (NMP). [2]Other approaches include the classical decarboxylation of 5-chloroindole-2-carboxylic acid and palladium-assisted cyclization from 2-bromoanilines with enamines. [2]
General Synthetic Protocol for 5-Chloro-indole-2-carboxylate Derivatives
A multi-step synthesis is often employed to generate a library of 5-chloro-indole-2-carboxylate derivatives with potential antiproliferative activity. [2][4]This typically involves the protection of the indole nitrogen, followed by functionalization at the 3-position and subsequent coupling with various amines. [2] Example Synthetic Scheme:
Caption: General synthetic workflow for 5-chloro-indole derivatives.
Experimental Protocols
The preclinical evaluation of novel 5-chloro-indole derivatives follows a standardized workflow to assess their efficacy and mechanism of action. [2]
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. [6][7] Objective: To determine the half-maximal growth inhibitory concentration (GI50) of 5-chloro-indole derivatives against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Panc-1, MCF-7, A-549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
5-chloro-indole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the 5-chloro-indole compound and a vehicle control (DMSO) and incubate for 72 hours. [3]3. Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals. [3]4. Add a solubilization solution to dissolve the formazan crystals. [3]5. Measure the absorbance at 570 nm using a microplate reader. [3]6. Calculate the percentage of growth inhibition relative to the untreated control cells and determine the GI50 value using non-linear regression analysis.
Protocol 2: Kinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. [3][7] Objective: To quantify the potency of a 5-chloro-indole derivative as a kinase inhibitor (e.g., EGFR, BRAF).
Materials:
-
Recombinant human kinase (e.g., EGFR, BRAF)
-
Kinase-specific substrate peptide
-
ATP
-
Assay buffer
-
5-chloro-indole compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the 5-chloro-indole compound in DMSO.
-
In a 96-well plate, add the kinase, the substrate peptide, and the compound at various concentrations. [3]3. Initiate the kinase reaction by adding ATP. [3]4. Incubate at 30°C for 60 minutes. [3]5. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions. [3]6. Calculate the percentage of kinase inhibition and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells. [6][8] Objective: To assess the ability of a 5-chloro-indole derivative to induce apoptosis in cancer cells.
Materials:
-
Cancer cells
-
5-chloro-indole derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Cold PBS
-
Flow cytometer
Procedure:
-
Treat cells with the 5-chloro-indole derivative at a predetermined concentration (e.g., its IC50) for a specified time (e.g., 24 hours). [6]2. Harvest both adherent and floating cells and wash them with cold PBS. [6]3. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. [6]4. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension. [6]5. Incubate for 15 minutes at room temperature in the dark. [6]6. Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. [6]
Data Presentation: Efficacy of 5-Chloro-indole Derivatives
The following tables summarize the quantitative data on the antiproliferative and inhibitory activities of selected 5-chloro-indole derivatives against various cancer cell lines and specific kinases, providing a comparative overview of their potential as anticancer agents. [6][9] Table 1: Comparative Anticancer Activity (GI₅₀/IC₅₀ in nM) of 5-Chloro-Indole Derivatives [9]
| Compound ID | Scaffold | R Group | Mean GI₅₀ (nM) | EGFR WT IC₅₀ (nM) | EGFR T790M IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|---|
| 5f | Scaffold A | p-2-methylpyrrolidin-1-yl | 29 | 85 | 9.5 | [9] |
| 5g | Scaffold A | p-4-morpholin-1-yl | 31 | 68 | 11.9 | [9] |
| 5d | Scaffold A | p-N,N-dimethylamino | 36 | - | - | [9] |
| 6e | Scaffold B | 4-benzylpiperidin-1-yl | - | 98 | - | [9]|
Table 2: In Vitro Antiproliferative and Enzyme Inhibitory Activities of Selected 5-chloro-indole-2-carboxamide Derivatives [1]
| Compound | Target Cell Line/Enzyme | Assay Type | Key Findings (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|---|
| 5-chloro-indole-2-carboxylate derivatives (3a-e) | Panc-1, MCF-7, A-549 | Antiproliferative | GI₅₀: 29 nM - 42 nM | [6] |
| m-piperidinyl derivative (3e) | EGFR | Enzyme Inhibition | IC₅₀: 68 nM | [6] |
| p-pyrrolidin-1-yl derivative (3b) | EGFR | Enzyme Inhibition | IC₅₀: 74 nM | [6] |
| m-piperidinyl derivative (3e) | LOX-IMVI (Melanoma) | Antiproliferative | IC₅₀: 0.96 µM | [6] |
| Erlotinib (Reference) | EGFR | Enzyme Inhibition | IC₅₀: 80 nM | [6]|
Conclusion
5-chloro-indole derivatives represent a versatile and potent class of compounds with significant therapeutic potential in oncology. [2]Their ability to effectively inhibit key signaling pathways such as EGFR/BRAF and modulate the WNT pathway makes them attractive candidates for further drug development. [2]The synthetic accessibility of the 5-chloro-indole scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. [2]The protocols and data presented in this guide provide a solid foundation for researchers to explore and advance this promising class of anticancer agents.
References
- Comparative Bioactivity Analysis of 5-Chloro-Indole Derivatives as Anticancer Agents - Benchchem. (n.d.).
- A Comparative Analysis of 5-Chloro-Indole Derivatives as Potential Therapeutic Agents - Benchchem. (n.d.).
- The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem. (n.d.).
-
Al-Wahaibi, L. H., Mohammed, A. F., Abdelrahman, M. H., Trembleau, L., & Youssif, B. G. M. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1275. [Link]
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Al-Wahaibi, L. H., Mohammed, A. F., Abdelrahman, M. H., Trembleau, L., & Youssif, B. G. M. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1275. [Link]
- Validating the Mechanism of Action for a 5-Chloro-Indole Compound: A Comparative Guide - Benchchem. (n.d.).
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Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2022). Molecules, 27(5), 1715. [Link]
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Al-Wahaibi, L. H., Mohammed, A. F., Abdelrahman, M. H., Trembleau, L., & Youssif, B. G. M. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR/BRAF Pathways. ResearchGate. [Link]
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Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2213944. [Link]
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Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2213944. [Link]
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Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2022). Molecules, 27(5), 1715. [Link]
- Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine. (n.d.). Google Patents.
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In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (2001). Cancer Letters, 173(1), 21-29. [Link]
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Application Notes and Protocols for 5-chloro-3-phenyl-1H-indole-2-carbonitrile as a Potential Antimicrobial Agent
Introduction: The Promise of Indole Scaffolds in Antimicrobial Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] In the urgent, ongoing battle against antimicrobial resistance, indole derivatives have emerged as a promising class of compounds, exhibiting activity against a range of pathogenic bacteria and fungi. The functionalization of the indole ring at various positions allows for the fine-tuning of its biological properties, offering a versatile platform for the development of new therapeutic agents.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals interested in the evaluation of 5-chloro-3-phenyl-1H-indole-2-carbonitrile as a novel antimicrobial agent. While extensive research has been conducted on various substituted indoles, this specific compound remains a largely unexplored entity. These application notes, therefore, serve as a foundational roadmap, presenting detailed protocols for its synthesis and antimicrobial characterization, based on established methodologies and findings from structurally related compounds.
The core structure, featuring a chloro-substituent at the 5-position, a phenyl group at the 3-position, and a carbonitrile moiety at the 2-position, suggests a potential for significant bioactivity. Research on related compounds, such as derivatives of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide, has demonstrated that this core scaffold can be a potent pharmacophore for antimicrobial activity.[2] These protocols are designed to be a self-validating system, enabling researchers to rigorously assess the antimicrobial potential of this compound.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through several established methods for indole ring formation. A plausible and widely used route is the Fischer indole synthesis. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde.
Protocol 1: Synthesis via Fischer Indole Synthesis
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and reagent batches.
Step 1: Formation of the Phenylhydrazone
-
Dissolve 4-chlorophenylhydrazine hydrochloride (1.1 eq) in a suitable solvent such as ethanol.
-
Add a base, for instance, sodium acetate (1.2 eq), to neutralize the hydrochloride salt and free the hydrazine.
-
To this solution, add α-phenylacetonitrile (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
Step 2: Acid-Catalyzed Cyclization
-
To the phenylhydrazone-containing mixture from Step 1, add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are common choices. The addition should be done cautiously at a low temperature (0-5 °C).
-
After the addition of the acid, slowly heat the reaction mixture to reflux (typically 80-100 °C) for 4-8 hours. Monitor the progress of the cyclization by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
Step 3: Purification
-
Dry the crude product under a vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity. The melting point of the pure compound is reported to be 213-215 °C.[3]
Protocols for In Vitro Antimicrobial Susceptibility Testing
The following are standardized protocols for evaluating the antimicrobial efficacy of this compound. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
Materials:
-
This compound (stock solution prepared in DMSO)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Positive control (standard antibiotic, e.g., ciprofloxacin, fluconazole)
-
Negative control (medium only)
-
Solvent control (medium with DMSO)
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the stock solution of the test compound to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the compound.
-
Inoculation: Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL and the desired final inoculum concentration.
-
Controls:
-
Positive Control: A row of wells with a standard antibiotic.
-
Negative Control: Wells containing only broth to check for sterility.
-
Growth Control: Wells with broth and inoculum but no compound.
-
Solvent Control: Wells with broth, inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Protocol 3: Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to the test compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[2]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline and 0.5 McFarland standard
-
Sterile swabs
-
Positive control disks (standard antibiotic)
-
Solvent control disks (impregnated with DMSO)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 2.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the surface of the agar. Also, apply positive and solvent control disks.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Data Presentation:
The results from the MIC and disk diffusion assays should be tabulated for clarity.
Table 1: Hypothetical Antimicrobial Activity Data for this compound
| Microbial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 29213) | ||
| Escherichia coli (ATCC 25922) | ||
| Pseudomonas aeruginosa (ATCC 27853) | ||
| Candida albicans (ATCC 90028) | ||
| Ciprofloxacin (Control) | ||
| Fluconazole (Control) |
Hypothesized Mechanism of Action and Further Investigations
While the precise mechanism of action for this compound is yet to be determined, insights can be drawn from related indole-based antimicrobial agents. Many indole derivatives exert their antimicrobial effects through multi-target mechanisms.
A plausible hypothesis is that this compound may disrupt bacterial cell membrane integrity. The lipophilic nature of the indole scaffold could facilitate its insertion into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately cell death. Another potential mechanism could involve the inhibition of key bacterial enzymes or interference with biofilm formation.
To investigate these possibilities, the following experimental workflows are proposed:
Workflow for Mechanistic Studies:
Caption: Proposed workflow for the evaluation of this compound.
Hypothesized Signaling Pathway Disruption:
Caption: Hypothesized mechanisms of antimicrobial action.
Conclusion and Future Directions
The protocols and conceptual frameworks presented in these application notes provide a robust starting point for the comprehensive evaluation of this compound as a potential antimicrobial agent. Through systematic synthesis and rigorous in vitro testing, researchers can elucidate its spectrum of activity, potency, and potential mechanisms of action. Positive findings from these initial studies would warrant further investigation, including studies against resistant clinical isolates, time-kill kinetics, and in vivo efficacy and toxicity studies in animal models. The exploration of this and other novel indole derivatives is a critical endeavor in the quest for new treatments to combat the growing threat of infectious diseases.
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Basavarajaiah, S. M., et al. (n.d.). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. ResearchGate. Retrieved from [Link]
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Ghorab, M. M., et al. (2021). Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity. Bioorganic Chemistry, 112, 104960. Available at: [Link]
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Hosamani, K. M., & Shingalapur, R. V. (2009). Synthesis and antimicrobial activity of some 5-substituted-3-phenyl-Nbeta-(substituted-2-oxo-2H-pyrano[2,3-b]quinoline-3-carbonyl)-1H-indole-2-carboxyhydrazide. Chemical & Pharmaceutical Bulletin, 57(5), 557–562. Available at: [Link]
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Patel, R., & Patel, P. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Pharmaceutical Methods, 3(2), 75–80. Available at: [Link]
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Al-Ostath, A., et al. (2024). Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. RSC Advances, 14(1), 1-16. Available at: [Link]
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Williams, T. M., et al. (1993). 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry, 36(9), 1291–1294. Available at: [Link]
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Ważyńska, M. A., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry, 66(15), 10489–10513. Available at: [Link]
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Mane, Y. D., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications, 24(6), 327-332. Available at: [Link]
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Application Notes & Protocols: A Comprehensive Framework for the Biological Evaluation of Novel Indole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Promise of the Indole Scaffold
The indole nucleus stands as a quintessential "privileged scaffold" in medicinal chemistry. Its presence in essential natural molecules like the amino acid tryptophan and its structural versatility have made it a cornerstone in the development of therapeutics. Indole derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] This has led to the successful development of numerous indole-containing drugs, from the anticancer agent vincristine to the anti-inflammatory indomethacin.[3]
The journey from a newly synthesized indole derivative to a viable drug candidate is a rigorous, multi-stage process. This guide provides a comprehensive and systematic framework for the biological evaluation of these compounds. It is designed not merely as a list of procedures, but as a strategic workflow, explaining the causality behind each experimental choice to ensure scientific integrity and generate a robust data package for promising leads.
The overall evaluation strategy follows a tiered approach, beginning with broad primary screening to identify biological activity, followed by detailed mechanistic studies to understand how the compound works, and culminating in preclinical assessments of safety and in vivo efficacy.
Caption: High-level workflow for the biological evaluation of indole derivatives.
Part 1: Primary In Vitro Screening — The "Hit" Identification Phase
Scientific Rationale: The initial phase of evaluation is designed to be a broad, high-throughput screen to efficiently identify promising ("hit") compounds. We aim to answer the fundamental question: "Does this compound have any interesting biological activity at a reasonable concentration?" This is achieved by testing the derivatives against diverse biological systems, including cancer cell lines and microbial strains, while also assessing their general antioxidant potential.
A. Cytotoxicity Screening Against Cancer Cell Lines
The most common starting point for anticancer drug discovery is to assess a compound's ability to inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration at which 50% of cell growth is inhibited.[4]
Experimental Protocol: MTT Cell Viability Assay
This protocol determines the cytotoxic effects of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[5]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a stock solution of the indole derivative (e.g., 10 mM in DMSO). Create a series of 2-fold dilutions in a complete cell culture medium to achieve the desired final concentrations (e.g., 100 µM to 0.1 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation: Example Cytotoxicity Data
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| Indole-A | 5.2 | 8.1 | 6.5 |
| Indole-B | > 100 | > 100 | > 100 |
| Indole-C | 0.98 | 1.5 | 2.3 |
| Doxorubicin (Control) | 0.85 | 1.2 | 1.0 |
Compounds with low micromolar or nanomolar IC50 values (e.g., Indole-C) are considered hits for further investigation.[6]
B. Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have shown significant promise in this area.[2][7] The Minimum Inhibitory Concentration (MIC) is the key parameter, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standardized method for determining the MIC of a compound against bacterial and fungal strains.[8]
-
Strain Preparation: Culture the desired microbial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 10231) overnight. Adjust the culture to a 0.5 McFarland turbidity standard and then dilute it in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the indole derivative in the broth, typically from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the diluted microbial suspension to each well. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Endpoint Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation: Example Antimicrobial Activity Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Indole-D | 8 | 32 | 16 |
| Indole-E | 128 | >256 | >256 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Compounds with low MIC values are considered promising candidates for further development as antimicrobial agents.[7]
C. Antioxidant Capacity Screening
Oxidative stress is implicated in numerous diseases. Evaluating a compound's ability to scavenge free radicals provides insight into its potential therapeutic applications. The DPPH and ABTS assays are rapid and reliable methods for this purpose.[9][10]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[9]
-
Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the indole derivative (dissolved in methanol) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity compared to a control (methanol + DPPH). An IC50 value (concentration required to scavenge 50% of DPPH radicals) can be determined.
Part 2: Mechanistic Elucidation — Understanding the "How"
Scientific Rationale: Once a compound shows promising activity (a "hit"), it is crucial to understand its mechanism of action (MoA). This knowledge is essential for lead optimization and predicting potential side effects. For an anticancer hit, key questions are: "How does it kill cancer cells?" and "What is its molecular target?"
A. Probing the Mechanism of Cancer Cell Death
Potent anticancer agents often function by inducing programmed cell death (apoptosis) or by halting the cell division cycle, leading to cell death.[11] Flow cytometry is a powerful tool for investigating these processes.
Caption: Workflow for cell cycle analysis using flow cytometry.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol analyzes the cell cycle distribution of cancer cells after treatment with an indole derivative.[5]
-
Cell Treatment: Seed cells in 6-well plates. Treat with the indole derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Incubate in the dark for 30 minutes and analyze the DNA content using a flow cytometer. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.[6]
Experimental Protocol: Apoptosis Quantification by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Cell Treatment: Treat cells in 6-well plates as described for cell cycle analysis.
-
Harvesting: Harvest all cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze immediately by flow cytometry.
-
Annexin V-/PI-: Live cells
-
Annexin V+/PI-: Early apoptotic cells
-
Annexin V+/PI+: Late apoptotic/necrotic cells
-
B. Target Identification and Validation
Many indole derivatives exert their effects by inhibiting specific enzymes that are critical for cancer cell survival, such as protein kinases, tubulin, or topoisomerases.[1][13]
Caption: Simplified EGFR signaling pathway, a common target for indole derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General Template)
This protocol provides a general framework for assessing whether an indole derivative can inhibit a specific protein kinase (e.g., EGFR, VEGFR2).[14][15]
-
Reagents: Obtain the recombinant kinase, its specific substrate, and ATP. Use a detection system like ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced.
-
Reaction Setup: In a 384-well plate, add the kinase, the indole derivative at various concentrations, and the substrate.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure ADP production by adding the detection reagents according to the manufacturer's protocol. This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Experimental Protocol: Western Blotting for Pathway Modulation
This technique verifies if the compound affects the expression or phosphorylation status of key proteins within a target pathway inside the cell.[6]
-
Protein Extraction: Treat cells with the indole derivative, then lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein (e.g., anti-p-EGFR, anti-Bax, anti-Bcl-2), followed by an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Part 3: Preclinical Characterization — The "Drug-Likeness" Assessment
Scientific Rationale: A potent compound is not necessarily a good drug. Before advancing to expensive and complex animal studies, it is critical to evaluate the compound's pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion) and preliminary safety profile.[16][17] This step aligns with regulatory expectations for preclinical development.[18][19]
A. In Vitro ADMET Profiling
These assays provide an early forecast of how a compound might behave in a biological system.
Key In Vitro ADMET Assays:
-
Metabolic Stability: This assay uses human liver microsomes or hepatocytes to determine how quickly a compound is metabolized.[16] A compound with very rapid metabolism may have a short half-life in vivo, limiting its efficacy.
-
Plasma Protein Binding (PPB): This measures the extent to which a compound binds to proteins in the blood.[16] High PPB can limit the amount of free drug available to act on its target.
-
CYP450 Inhibition: This assay determines if the compound inhibits major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.[20]
Data Presentation: Example In Vitro ADMET Profile for a Lead Compound
| Parameter | Assay | Result | Interpretation |
| Metabolism | Human Liver Microsome Stability | t½ = 55 min | Moderate stability, likely suitable for in vivo testing. |
| Distribution | Plasma Protein Binding | 92% bound | High binding, but acceptable if potency is high. |
| Excretion/Tox | CYP3A4 Inhibition | IC50 > 20 µM | Low risk of drug-drug interactions via this pathway. |
| Absorption | Caco-2 Permeability | Papp (A→B) = 15 x 10⁻⁶ cm/s | High permeability, suggesting good potential for oral absorption. |
B. In Vivo Acute Toxicity Study
Scientific Rationale: The first in vivo step is to assess the compound's safety and determine a tolerated dose range in a living organism. This is a mandatory requirement before proceeding to efficacy studies and must be conducted under strict ethical guidelines and, for regulatory submission, Good Laboratory Practice (GLP) standards.[18][19]
Experimental Protocol: Acute Oral Toxicity Study (Summary)
This protocol provides a general overview based on OECD guidelines.
-
Animal Model: Use healthy, young adult rodents (e.g., Swiss albino mice), typically females as they are often slightly more sensitive.[21]
-
Dosing: Administer a single oral dose of the indole derivative to a small group of animals. The starting dose is often determined based on in vitro cytotoxicity data.
-
Observation: Observe the animals closely for signs of toxicity (e.g., changes in behavior, posture, breathing, convulsions) for the first several hours and then daily for 14 days.[22]
-
Endpoint: Record mortality and all signs of toxicity. The study helps identify a Maximum Tolerated Dose (MTD) and an approximate LD50 (lethal dose for 50% of animals).[21] This data is crucial for designing the dosing regimen for subsequent efficacy studies.[23]
Part 4: In Vivo Efficacy Evaluation
Scientific Rationale: The ultimate preclinical test is to determine if the compound is effective in an animal model that mimics the human disease. For anticancer agents, the human tumor xenograft model is the industry standard.[1][11]
Experimental Protocol: Xenograft Mouse Model for Anticancer Efficacy
-
Animal Model: Use immunocompromised mice (e.g., Athymic Nude or NOD/SCID) that will not reject human tissue.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into groups (e.g., n=8-10 per group): Vehicle Control, Positive Control (a known anticancer drug), and one or more treatment groups receiving the indole derivative at different doses (based on toxicity data). Administer treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a defined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume with calipers and record animal body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and calculate the Tumor Growth Inhibition (TGI). The tissue can be used for further analysis (e.g., Western blot, histology).
Conclusion
The biological evaluation of indole derivatives is a systematic, evidence-based progression from broad screening to specific, targeted investigations. This tiered approach ensures that resources are focused on the most promising compounds. By rigorously assessing a derivative's primary activity, mechanism of action, drug-like properties, and in vivo efficacy, researchers can build a comprehensive data package required to advance a novel chemical entity toward clinical development. Each step is a critical decision gate, and adherence to these validated protocols provides the foundation for making informed, data-driven choices in the complex but rewarding field of drug discovery.
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Pahari, N., et al. (2010). SYNTHESIS AND EVALUATION OF ACUTE TOXICITY STUDIES AND ANALGESIC CHARACTERS OF SOME NOVEL INDOLE DERIVATIVES. ResearchGate. [Online] Available at: [Link]
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Lather, V., & Chowdary, P. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. [Online] Available at: [Link]
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Abd-Rashid, N. A., et al. (2019). In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base... PeerJ. [Online] Available at: [Link]
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Topic: Synthesis of 5-Chloro-3-phenyl-1H-indole-2-carbonitrile Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-chloro-3-phenyl-1H-indole-2-carbonitrile scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide spectrum of biological activities, including potent antimicrobial, antitubercular, and anticancer properties.[1][2][3] Specifically, their role as inhibitors of critical signaling pathways, such as EGFR and BRAF, positions them as promising candidates for targeted cancer therapy.[4] This application note provides an in-depth guide to the synthesis of this important molecular framework, focusing on two robust and widely applicable methodologies: the Palladium-Catalyzed Larock Indole Synthesis and the classic Fischer Indole Synthesis. This guide is designed to provide researchers with both the theoretical underpinnings and detailed, field-proven protocols necessary for the successful synthesis and exploration of this compound class.
Scientific Rationale: Strategic Approaches to the Indole Core
The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals.[5] The synthesis of specifically substituted indoles, such as the 5-chloro-3-phenyl-2-carbonitrile target, requires a strategic approach to ensure high regioselectivity and yield. The two methods detailed herein were selected for their reliability, versatility, and broad substrate scope.
The Larock Indole Synthesis: A Palladium-Catalyzed Annulation
The Larock indole synthesis, or Larock heteroannulation, is a powerful one-pot reaction that constructs 2,3-disubstituted indoles from an o-haloaniline and an internal alkyne, catalyzed by palladium.[6][7][8] This method is particularly advantageous for its mild reaction conditions and tolerance of diverse functional groups, avoiding the need for extensive protecting group chemistry.[9]
Causality of the Larock Catalytic Cycle: The reaction proceeds through a well-defined palladium catalytic cycle. The choice of a Pd(II) precatalyst like Pd(OAc)₂, a suitable base, and chloride salts are critical for efficiency. The base facilitates the catalytic cycle, while chloride ions like LiCl are known to be effective in promoting the reaction.[6] The mechanism involves the in situ reduction of Pd(II) to the active Pd(0) species. This is followed by oxidative addition of the o-iodoaniline, migratory insertion of the alkyne into the aryl-palladium bond, and subsequent intramolecular cyclization. The final reductive elimination step releases the indole product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[5][6]
Caption: Catalytic cycle of the Larock Indole Synthesis.
The Fischer Indole Synthesis: A Classic Route
The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles. It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[10] This method is highly effective for producing a wide range of substituted indoles, including those with substitution at the 2 and 3 positions.[11][12][13]
Mechanism and Rationale: For the synthesis of this compound, (4-chlorophenyl)hydrazine is reacted with benzoylacetonitrile. The reaction is driven by an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, which facilitates both the initial hydrazone formation and the subsequent key[14][14]-sigmatropic rearrangement of the tautomerized enehydrazine intermediate.[10] The final steps involve the loss of an ammonia molecule and rearomatization to yield the stable indole ring system. The choice of acid catalyst is crucial and can significantly impact the reaction yield and purity.
Caption: Mechanistic workflow of the Fischer Indole Synthesis.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Protocol 1: Larock Synthesis of this compound
This protocol describes a palladium-catalyzed heteroannulation approach.
Materials:
-
2-Iodo-4-chloroaniline
-
Phenylcyanoacetylene (3-phenyl-2-propynenitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodo-4-chloroaniline (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), potassium carbonate (2.5 eq), and lithium chloride (1.2 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask via syringe. Stir the resulting suspension at room temperature for 15 minutes. Add phenylcyanoacetylene (1.5 eq) dropwise to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound.
Protocol 2: Fischer Synthesis of this compound
This protocol details the classic acid-catalyzed cyclization method.[10][15]
Materials:
-
(4-Chlorophenyl)hydrazine hydrochloride
-
Benzoylacetonitrile (phenylglyoxylonitrile)
-
Polyphosphoric acid (PPA) or glacial acetic acid
-
Ethanol
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) and benzoylacetonitrile (1.1 eq).
-
Catalyst Addition: Slowly add the acid catalyst.
-
If using Polyphosphoric Acid (PPA): Add PPA (10-15 eq by weight) and heat the mixture to 80-100 °C.
-
If using Glacial Acetic Acid: Add glacial acetic acid as the solvent and heat the mixture to reflux.
-
-
Reaction Conditions: Stir the reaction vigorously at the specified temperature for 2-6 hours. Monitor the reaction's completion by TLC.
-
Work-up: Carefully pour the hot reaction mixture into a beaker containing ice-water. This will precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography as described in Protocol 1 to yield the pure product.
Data Presentation and Troubleshooting
Table 1: Representative Reaction Parameters
| Parameter | Larock Synthesis | Fischer Synthesis |
| Key Reactants | 2-Iodo-4-chloroaniline, Phenylcyanoacetylene | (4-Chlorophenyl)hydrazine, Benzoylacetonitrile |
| Catalyst/Promoter | Pd(OAc)₂ / PPh₃ | Polyphosphoric Acid or Acetic Acid |
| Base | K₂CO₃ | N/A (Neutralization in work-up) |
| Solvent | DMF | Acetic Acid or neat (with PPA) |
| Temperature | 100-110 °C | 80-110 °C (Reflux) |
| Typical Yield | 60-85% | 55-80% |
Table 2: Troubleshooting Common Synthesis Issues[15]
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst (Larock). Insufficiently acidic conditions (Fischer). Impure starting materials. | Use fresh Pd catalyst. Screen different acid catalysts (ZnCl₂, PPA). Purify starting materials before use. |
| Formation of Side Products | Dimerization of alkyne (Larock). Rearrangement to undesired isomers (Fischer). | Use a slight excess of aniline. Optimize reaction temperature and time; lower temperatures may increase selectivity. |
| Incomplete Reaction | Insufficient reaction time or temperature. Poor solubility of reagents. | Increase reaction time and/or temperature incrementally. Use a co-solvent or a more suitable solvent (e.g., NMP for Larock). |
| Difficult Purification | Co-elution of impurities. Tar formation. | Optimize chromatography solvent system. Perform a pre-purification step like trituration or recrystallization. |
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Mun, H. S., et al. (2005). Synthesis of 2,3-disubstituted indole on solid phase by the fischer indole synthesis. Available at: [Link]
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Mun, H. S., et al. (2005). Synthesis of 2,3-Disubstituted Indole on Solid Phase by the Fischer Indole Synthesis. Journal of Combinatorial Chemistry, 7(1), 130-135. Available at: [Link]
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Huang, Q., et al. (2008). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 73(13), 5233-5235. Available at: [Link]
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Basavarajaiah, S. M., et al. (2018). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. Journal of the Serbian Chemical Society, 83(10), 1145-1157. Available at: [Link]
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Maged, N. S., et al. (2017). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 22(11), 1937. Available at: [Link]
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Hatano, M., et al. (2021). Tris(pentafluorophenyl)borane-Catalyzed Formal Cyanoalkylation of Indoles with Cyanohydrins. The Journal of Organic Chemistry, 86(12), 8439-8448. Available at: [Link]
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Ghorab, M. M., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1279. Available at: [Link]
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Application Notes and Protocols for Cross-Coupling Reactions of Functionalized Indole-2-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Indole-2-carbonitriles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Within this privileged class of heterocycles, indole-2-carbonitriles have emerged as particularly valuable synthons and pharmacophores. The cyano group at the 2-position not only serves as a versatile synthetic handle for further transformations into amines, amides, or carboxylic acids but also acts as a key pharmacophoric element in various biologically active molecules.[3]
The strategic functionalization of the indole-2-carbonitrile core, particularly at the C3-position, allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of drug candidates. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering reliable and modular strategies for the formation of C-C and C-N bonds under relatively mild conditions. This guide provides detailed application notes, field-proven protocols, and mechanistic insights for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on a 3-halo-indole-2-carbonitrile scaffold, enabling the synthesis of diverse libraries of compounds for drug discovery and development. These functionalized indole derivatives have shown promise as potent inhibitors of various protein kinases, making them attractive candidates for the development of novel cancer therapeutics.[4][5][6]
Overall Synthetic Workflow
The functionalization of the indole-2-carbonitrile core typically begins with the synthesis of a halogenated precursor, most commonly a 3-iodoindole derivative. This is achieved through electrophilic iodination of the N-protected or unprotected indole-2-carbonitrile. The resulting 3-iodoindole-2-carbonitrile is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions.
Section 1: Suzuki-Miyaura Coupling for C3-Arylation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. It offers excellent functional group tolerance and utilizes readily available and generally non-toxic boronic acids.
Mechanistic Rationale & Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective catalyst for this transformation. The phosphine ligands stabilize the Pd(0) state and facilitate the elementary steps of the catalytic cycle. For challenging substrates, more electron-rich and bulky biarylphosphine ligands (e.g., XPhos, SPhos) can accelerate the oxidative addition and reductive elimination steps.[7]
-
Base: A base is crucial for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate species. Sodium bicarbonate (NaHCO₃) is a mild and effective base for this purpose, particularly in a biphasic solvent system which helps to mitigate protodeboronation, a common side reaction.[8]
-
Solvent: A biphasic mixture of toluene and an aqueous ethanol solution is often employed. Toluene solubilizes the organic substrates and catalyst, while the aqueous phase contains the base and facilitates the transfer of the boronate species.
Detailed Protocol: Synthesis of 1-benzyl-3-(p-tolyl)-1H-indole-2-carbonitrile
This protocol is adapted from the work of Hrizi et al. for the Suzuki-Miyaura coupling on a 3-iodo-indole-2-carbonitrile substrate.
Materials:
-
1-benzyl-3-iodo-1H-indole-2-carbonitrile (1.0 equiv)
-
p-tolylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Toluene
-
Ethanol (EtOH)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add 1-benzyl-3-iodo-1H-indole-2-carbonitrile, p-tolylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add toluene and ethanol in a 2:3 ratio to dissolve the solids.
-
Add the saturated aqueous NaHCO₃ solution.
-
Heat the reaction mixture to 130 °C with vigorous stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-indole-2-carbonitrile.
Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 88 |
| 2 | 4-Methoxyphenylboronic acid | 93 |
| 3 | 4-Fluorophenylboronic acid | 85 |
| 4 | 4-Chlorophenylboronic acid | 82 |
| 5 | 2-Naphthylboronic acid | 79 |
| Data adapted from Hrizi et al. (2021). Reactions were performed on 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives. |
Section 2: Heck Coupling for C3-Alkenylation
The Mizoroki-Heck reaction enables the coupling of aryl halides with alkenes to form substituted olefins. This reaction is particularly useful for introducing vinyl groups, which can serve as handles for further synthetic manipulations.
Mechanistic Rationale & Key Considerations
The Heck reaction follows a catalytic cycle involving oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. In the presence of a phosphine ligand or under reducing conditions, it forms the active Pd(0) species. For electron-deficient aryl halides, electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve reaction efficiency.[9]
-
Base: A base, typically a weak one like potassium acetate (KOAc), is required to neutralize the HX generated during the catalytic cycle and regenerate the Pd(0) catalyst.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used as they can dissolve the palladium salts and polar intermediates in the catalytic cycle.
-
Additive: A phase-transfer catalyst like tetrabutylammonium chloride (n-Bu₄NCl) can be beneficial, especially in reactions with ionic species, to improve solubility and reaction rates.
Detailed Protocol: Synthesis of (E)-1-benzyl-3-(2-cyanovinyl)-1H-indole-2-carbonitrile
This protocol is based on the procedure reported by Hrizi et al. for the Heck coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with acrylonitrile.
Materials:
-
1-benzyl-3-iodo-1H-indole-2-carbonitrile (1.0 equiv)
-
Acrylonitrile (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (4 mol%)
-
Potassium acetate (KOAc) (6.0 equiv)
-
Tetrabutylammonium chloride (n-Bu₄NCl) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sealed reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a sealable reaction vessel, add 1-benzyl-3-iodo-1H-indole-2-carbonitrile, KOAc, n-Bu₄NCl, and Pd(OAc)₂.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous DMF, followed by the addition of acrylonitrile via syringe.
-
Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkenyl-indole-2-carbonitrile.
Data Summary: Heck Coupling
| Entry | Alkene | Yield (%) |
| 1 | Acrylonitrile | 81 (E/Z = 75:25) |
| 2 | Methyl acrylate | 92 |
| 3 | Styrene | 85 |
| 4 | 4-Fluorostyrene | 88 |
| Data adapted from Hrizi et al. (2021). Reactions were performed on 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives. |
Section 3: Sonogashira Coupling for C3-Alkynylation
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. This reaction is invaluable for introducing rigid alkynyl linkers into molecular scaffolds.
Mechanistic Rationale & Key Considerations
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Catalyst System: The reaction is co-catalyzed by a palladium complex and a copper(I) salt. A common combination is a Pd(II) source like PdCl₂(PPh₃)₂ and copper(I) iodide (CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the HX byproduct.
-
Solvent: Polar aprotic solvents like DMF are suitable for this reaction.
-
Side Reactions: A common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne. This can be minimized by running the reaction under strictly anaerobic conditions and by using a copper-free protocol if necessary.
Detailed Protocol: Synthesis of 1-benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile
This protocol is adapted from the work of Hrizi et al. for the Sonogashira coupling on a 3-iodo-indole-2-carbonitrile substrate.
Materials:
-
1-benzyl-3-iodo-1H-indole-2-carbonitrile (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (10 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add 1-benzyl-3-iodo-1H-indole-2-carbonitrile, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkynyl-indole-2-carbonitrile.
Data Summary: Sonogashira Coupling
| Entry | Terminal Alkyne | Yield (%) |
| 1 | Phenylacetylene | 90 |
| 2 | 4-Ethynyltoluene | 85 |
| 3 | 4-Ethynylanisole | 88 |
| 4 | 2-Ethynylpyridine | 69 |
| Data adapted from Hrizi et al. (2021). Reactions were performed on 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives. |
Section 4: Buchwald-Hartwig Amination for C3-Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with a wide variety of amines. This reaction is particularly important for synthesizing aniline derivatives and other arylamines that are prevalent in pharmaceuticals.
Mechanistic Rationale & Key Considerations
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.
-
Catalyst System: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective.[10] They promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition, and facilitate the final reductive elimination step.[7] Using a pre-formed catalyst, such as XPhos Pd G3, can offer greater reliability and activity.[11][12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used strong base.[13] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures.[14]
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.[14]
-
Substrate Considerations: The acidic N-H proton of the indole ring can potentially interfere with the catalytic cycle. While N-protection can circumvent this issue, many modern catalyst systems are robust enough to tolerate unprotected N-heterocycles.[15]
Detailed Protocol: Synthesis of 1-benzyl-3-morpholino-1H-indole-2-carbonitrile
This is a representative protocol based on modern Buchwald-Hartwig amination methods for electron-deficient heterocycles.[13]
Materials:
-
1-benzyl-3-bromo-1H-indole-2-carbonitrile (1.0 equiv)
-
Morpholine (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon)
Procedure:
-
Inside a glovebox or under a robust inert atmosphere, add 1-benzyl-3-bromo-1H-indole-2-carbonitrile, XPhos Pd G3, and NaOtBu to a Schlenk tube.
-
Add anhydrous, degassed toluene, followed by morpholine.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-indole-2-carbonitrile.
Section 5: Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Impure/wet reagents or solvents.3. Insufficient temperature.4. Inappropriate ligand or base. | 1. Use a fresh catalyst or a more robust pre-catalyst (e.g., Pd G3/G4). Ensure a strictly inert atmosphere to prevent oxidation.[16]2. Use freshly distilled/anhydrous and degassed solvents. Purify starting materials if necessary.3. Incrementally increase the reaction temperature, monitoring for decomposition.4. Screen different ligands (e.g., bulky biarylphosphines for challenging substrates) and bases (e.g., switch from NaHCO₃ to K₃PO₄ in Suzuki).[9][10] |
| Significant Side Product Formation | 1. Homocoupling (Glaser/Suzuki): Oxygen contamination.2. Dehalogenation: Presence of protic impurities or certain bases/solvents.3. Protodeboronation (Suzuki): Presence of water and strong base. | 1. Rigorously degas all reagents and maintain a positive pressure of inert gas. For Sonogashira, consider a copper-free protocol.[17]2. Ensure anhydrous conditions. A non-coordinating base may help.[18]3. Use a milder base (e.g., KF, K₂CO₃) or switch to anhydrous conditions.[8] |
| Catalyst Decomposition (Palladium Black) | 1. High reaction temperature.2. Ligand dissociation or degradation.3. Inhibition by substrate/product. | 1. Lower the reaction temperature if possible.2. Use a more robust, sterically hindered ligand that forms a more stable complex with palladium.[16]3. The indole N-H can sometimes coordinate to the palladium center, inhibiting catalysis. N-protection may be necessary for particularly challenging substrates.[15] |
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Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link][1][3]
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Miller, A. M., et al. (2018). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry – A European Journal, 24(51), 13538–13543. [Link][17][18]
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Miller, A. W., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link][31]
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Li, D. H., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link][32]
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Bruno, N. C. (2014). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Organic Process Research & Development, 18(9), 1146-1153. [Link][12]
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Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link][24][33]
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Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Archiv der Pharmazie, 345(10), 802-811. [Link][36]
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Johnson Matthey. (n.d.). Buchwald precatalysts G2 and G3. [Link][37]
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Karami, K., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(10), 18686–18701. [Link][41]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Indole-2-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of indole-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
Introduction to Indole-2-carbonitrile Synthesis
Indole-2-carbonitrile is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds.[1][2] Its synthesis, while achievable through various methods, can present unique challenges. This guide will focus on the most common synthetic strategies and the potential hurdles you may encounter.
Core Synthetic Strategies & Troubleshooting
The synthesis of indole-2-carbonitrile can be approached through several key pathways. Below, we dissect these methods, highlighting common issues and providing actionable solutions.
Strategy 1: Dehydration of Indole-2-carboxamide
A prevalent method for synthesizing indole-2-carbonitrile involves the dehydration of the corresponding indole-2-carboxamide.[1][3] This is typically achieved using a dehydrating agent like phosphorus oxychloride (POCl₃).
Experimental Workflow: Dehydration of Indole-2-carboxamide
Caption: Workflow for Indole-2-carbonitrile Synthesis via Dehydration.
Troubleshooting Guide: Dehydration Method
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive dehydrating agent (POCl₃).2. Insufficient reaction temperature or time.3. Presence of moisture in the reaction. | 1. Use freshly opened or distilled POCl₃.2. Monitor the reaction by TLC and consider extending the reflux time or slightly increasing the temperature.[4]3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Dark, Tarry Side Products | 1. Reaction temperature is too high.2. Excess dehydrating agent.3. Prolonged reaction time leading to decomposition. | 1. Maintain a gentle reflux and avoid overheating.2. Use a stoichiometric amount or a slight excess of POCl₃ as determined by optimization.3. Monitor the reaction closely by TLC and quench it once the starting material is consumed. |
| Difficult Purification | 1. Presence of polar impurities, possibly unreacted starting material or byproducts.2. Co-elution of the product with impurities. | 1. Ensure complete reaction by TLC before work-up. A proper quench is crucial to neutralize excess POCl₃.2. Optimize the solvent system for column chromatography. A gradient elution might be necessary for better separation.[4][5] |
Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions
For substituted indole-2-carbonitriles, palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki-Miyaura, Stille, and Heck are powerful tools.[1][2] These reactions typically start from a halogenated indole-2-carbonitrile precursor.
Logical Relationship: Cross-Coupling for Substituted Indoles
Caption: Palladium-Catalyzed Routes to Substituted Indole-2-carbonitriles.
Troubleshooting Guide: Cross-Coupling Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Catalyst deactivation.2. Suboptimal ligand or base.3. Incorrect reaction temperature. | 1. Ensure inert atmosphere (N₂ or Ar) to prevent catalyst oxidation. Use high-purity reagents and solvents.2. Screen different phosphine ligands and bases (e.g., carbonates, phosphates). The choice is often substrate-dependent.[1][6]3. Optimize the temperature. Some cross-coupling reactions are sensitive to heat.[7] |
| Homocoupling of Starting Materials | 1. Inefficient oxidative addition or transmetalation.2. Presence of oxygen. | 1. Adjust the stoichiometry of the coupling partners. A slight excess of one reagent can sometimes suppress homocoupling.2. Thoroughly degas the solvent and reaction mixture. |
| Failure to go to Completion | 1. Insufficient catalyst loading.2. Poor solubility of reagents. | 1. Increase the catalyst loading incrementally.[1]2. Choose a solvent in which all components are soluble at the reaction temperature. A co-solvent system may be beneficial.[8] |
Frequently Asked Questions (FAQs)
Q1: My starting indole-2-carboxamide is poorly soluble in chloroform for the dehydration reaction. What are my options?
A1: Poor solubility can hinder the reaction. You can try alternative solvents such as 1,2-dichloroethane or toluene.[9] Gentle heating can also improve solubility before the addition of the dehydrating agent. Ensure that the chosen solvent is anhydrous.
Q2: I am performing a Sonogashira coupling and observe a significant amount of the homocoupled alkyne (Glaser coupling). How can I minimize this?
A2: The Glaser side reaction is often promoted by the copper co-catalyst in the presence of oxygen. To minimize this, ensure your reaction is thoroughly deoxygenated. Running the reaction under a strict inert atmosphere and using degassed solvents is critical. You can also consider using a copper-free Sonogashira protocol.
Q3: What is the best way to purify my final indole-2-carbonitrile product?
A3: Purification is typically achieved by column chromatography on silica gel.[1][4] The choice of eluent is crucial and should be determined by TLC analysis. Common solvent systems include mixtures of petroleum ether and ethyl acetate.[1] For highly pure material, recrystallization from a suitable solvent system can be effective.[5]
Q4: Can I use other dehydrating agents besides POCl₃ for the conversion of the carboxamide?
A4: While POCl₃ is common, other reagents can be employed. Trifluoroacetic anhydride (TFAA) in the presence of a base like triethylamine is a known alternative. The reaction conditions will need to be optimized for this new reagent.
Q5: My cross-coupling reaction is sensitive to air. What are the best practices for setting up an air-free reaction?
A5: Use Schlenk line techniques or a glovebox. Solvents should be purged with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. All reagents should be added under a positive pressure of inert gas.
Experimental Protocols
Protocol 1: Synthesis of 1H-Indole-2-carbonitrile from 1H-Indole-2-carboxamide[1]
-
To a solution of 1H-indole-2-carboxamide (1.0 eq) in anhydrous chloroform, add phosphorus oxychloride (4.0 eq) dropwise at room temperature.
-
Stir the mixture under reflux for 3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a 25% aqueous solution of ammonium hydroxide.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a petroleum ether/ethyl acetate mixture as the eluent.
Protocol 2: General Procedure for Sonogashira Cross-Coupling[1]
-
To a solution of 1-benzyl-3-iodo-1H-indole-2-carbonitrile (1.0 eq) and the terminal alkyne (1.2 eq) in DMF, add triethylamine (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add PdCl₂(PPh₃)₂ (10 mol%) and CuI (10 mol%) to the reaction mixture under an argon atmosphere.
-
Stir the reaction at room temperature overnight.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
References
-
Hrizi, C., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(15), 3449. [Link]
- Adams, J. H., et al. (1991). Synthesis of 4-hydroxy-lh-indole-2-carbonitrile via a vinylnitrene cyclization.
-
Hrizi, C., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]
-
Hrizi, C., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]
-
Wang, Z., et al. (2020). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 63(21), 12796-12820. [Link]
- Strauss, C. R., & Trainor, R. W. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(8), 703-707.
-
MDPI. (2020). Stille Reaction on the 1-Benzyl-3-iodo-1H-indole-2-carbonitrile Derivatives. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]
-
MDPI. (2020). Catalytic Addition of Indole-2-Carboxylic Acid to 1-Hexyne. [Link]
- Google Patents. (n.d.). Processes for production of indole compounds.
-
ResearchGate. (n.d.). Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
National Institutes of Health. (2013). Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles. [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
Organic Syntheses. (n.d.). Indole-3-carbonitrile. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]
-
MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. [Link]
- Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
-
National Institutes of Health. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). [Link]
-
MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). [Link]
Sources
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 5-chloro-3-phenyl-1H-indole-2-carbonitrile
Welcome to the technical support center for the synthesis of 5-chloro-3-phenyl-1H-indole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. The following information is structured in a question-and-answer format to directly address potential challenges and improve experimental outcomes.
I. General Questions & Synthesis Strategy
Q1: What is a common and effective synthetic route for this compound?
A highly effective and modular approach for synthesizing this and other multi-substituted indoles is a palladium-catalyzed reaction sequence. A particularly robust method is the Larock indole synthesis, which involves the reaction of an o-haloaniline with a disubstituted alkyne.[1] For the synthesis of this compound, a plausible and efficient route involves a sequential Sonogashira coupling followed by a Larock-type indole annulation.[2]
This two-step, one-pot approach offers significant flexibility and is often amenable to a variety of functional groups.[2] The general strategy is outlined below:
Caption: Competing pathways in Sonogashira reactions.
Troubleshooting Glaser Coupling:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.
-
Minimize Copper(I) Co-catalyst: While catalytic amounts of CuI are necessary, excess copper can promote homocoupling. [3]Try reducing the CuI loading to 1-2 mol%.
-
Copper-Free Conditions: For challenging substrates, consider a copper-free Sonogashira protocol. [4]These systems often require more specialized ligands and higher temperatures but completely eliminate the Glaser coupling pathway.
-
Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump can help maintain a low concentration, favoring the cross-coupling reaction over homocoupling.
III. Troubleshooting the Larock Indole Synthesis Step
Q5: The cyclization to the indole is not proceeding, and I am isolating the 2-(phenylethynyl)-4-chloroaniline intermediate. What should I try?
Failure in the Larock indole synthesis step often points to issues with the palladium-catalyzed annulation. [1]
| Potential Cause | Explanation | Recommended Action |
| Sub-optimal Catalyst/Ligand | The palladium source and ligand may not be suitable for the cyclization step. | Pd(OAc)₂ is a common and effective catalyst for this transformation. [5]The addition of a phosphine ligand like PPh₃ can sometimes be beneficial. [1] |
| Incorrect Base | The choice of base is critical for the cyclization to occur. | Sodium or potassium carbonate are often used successfully. [1]In some cases, an acetate base like NaOAc may provide better results. [1] |
| Presence of Additives | Certain additives can significantly influence the reaction yield. | The addition of a chloride salt, such as LiCl or n-Bu₄NCl, has been shown to be crucial for the success of many Larock indole syntheses. [1]However, an excess can inhibit the reaction. [1] |
| High Steric Hindrance | The regioselectivity of the Larock synthesis is generally governed by sterics, with the bulkier group of the alkyne ending up at the C2 position of the indole. [5]While this is the desired outcome for your target molecule, severe steric hindrance could impede the cyclization. | Ensure the reaction is run at a sufficiently high temperature (e.g., 110-130 °C in NMP) to overcome the activation barrier. [1] |
Q6: I am getting a low yield of the final product, along with several unidentifiable byproducts. What could be the issue?
Low yields and the formation of byproducts can stem from several factors, including side reactions and product degradation.
-
Side Reactions of the Nitrile Group: The cyano group can potentially undergo side reactions under the reaction conditions. Ensure that the cyanide source is added at the appropriate stage and that the reaction temperature and time are optimized to minimize unwanted transformations.
-
Oxidation of the Indole Product: Indoles can be susceptible to oxidation, especially at elevated temperatures in the presence of air. [6]Running the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent oxidative decomposition.
-
Purity of Starting Materials: Ensure that the starting 2-bromo-4-chloroaniline and phenylacetylene are of high purity. Impurities can interfere with the catalytic cycle and lead to the formation of byproducts.
IV. Experimental Protocols
Protocol 1: One-Pot Sequential Sonogashira Coupling and Larock Indole Synthesis
This protocol is a starting point and may require optimization for your specific laboratory conditions.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-4-chloroaniline (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Base Addition: Add degassed solvent (e.g., DMF or NMP) and a degassed amine base (e.g., triethylamine, 2-3 equiv).
-
Alkyne Addition: Add phenylacetylene (1.1-1.2 equiv) dropwise at room temperature.
-
Sonogashira Reaction: Heat the reaction mixture to 80-100 °C and monitor the consumption of the aryl bromide by TLC or GC-MS.
-
Larock Cyclization Reagents: Once the Sonogashira coupling is complete, cool the reaction mixture slightly. Add the palladium catalyst for the cyclization (e.g., Pd(OAc)₂, 2-3 mol%), a base (e.g., K₂CO₃, 2-3 equiv), a cyanide source (e.g., CuCN, 1.2 equiv), and LiCl (1.0 equiv).
-
Indole Formation: Heat the reaction mixture to 110-130 °C and monitor the formation of the indole product by TLC or LC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
V. References
-
BenchChem Technical Support Team. (2025). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides. Benchchem.
-
ResearchGate. (n.d.). Palladium‐Catalyzed Indole Ring Synthesis | Request PDF. Retrieved from ResearchGate.
-
Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663.
-
Wikipedia. (2023). Larock indole synthesis. In Wikipedia.
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. (2021, March 4).
-
BenchChem Technical Support Team. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. Benchchem.
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (n.d.). RSC Publishing.
-
Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines Access to 3-Allylated Indoles. (n.d.). The Journal of Organic Chemistry.
-
Sonogashira troubleshooting help needed. (2020, August 7). Reddit.
-
Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. (2014, November 13). ACS Publications.
-
Synthesis of 5-Chloro-3-hydroxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester. (n.d.).
-
Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. (n.d.). NIH.
-
Synthesis of Indoles from o-Haloanilines. (2023, July 6).
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
-
What is the best procedure for Sonogashira coupling?. (2014, May 1). ResearchGate.
-
Larock Reaction in the Synthesis of heterocyclic Compounds. (n.d.).
-
Sonogashira Coupling. (n.d.). In Synthetic Methods in Drug Discovery: Volume 1.
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI.
-
Shroder, M. (n.d.). The Sonogashira Coupling.
-
Synthesis of Indoles from o-Haloanilines | Request PDF. (n.d.). ResearchGate.
-
Wikipedia. (2023). Fischer indole synthesis. In Wikipedia.
-
Why Do Some Fischer Indolizations Fail?. (n.d.). NIH.
-
Tris(pentafluorophenyl)borane-Catalyzed Formal Cyanoalkylation of Indoles with Cyanohydrins. (2021, June 2). ACS Publications.
-
Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. (n.d.).
-
BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole. Benchchem.
-
5-chloro-3-phenyl-1H-indole. (2025, May 20). ChemSynthesis.
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (n.d.). Organic Chemistry Portal.
-
Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. (2025, July 1). NIH.
Sources
side product formation in the synthesis of 5-chloro-3-phenyl-1H-indole-2-carbonitrile
Welcome to the technical support center for the synthesis of 5-chloro-3-phenyl-1H-indole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. The content is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key starting materials?
A1: The most prevalent and versatile method for synthesizing this and similar indole derivatives is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. The key starting materials are (4-chlorophenyl)hydrazine and benzoylacetonitrile (also known as 3-oxo-3-phenylpropanenitrile). The phenylhydrazone intermediate is typically formed in situ by the reaction of these two precursors.
Q2: Which acid catalysts are effective for this synthesis, and how does the choice of catalyst impact the reaction?
A2: A range of Brønsted and Lewis acids can be employed as catalysts. Common choices include:
-
Brønsted acids: Polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).[1]
-
Lewis acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[1][2]
The choice of catalyst significantly influences the reaction rate and yield.[1] Stronger acids and higher concentrations may accelerate the reaction but can also promote side reactions and degradation, particularly at elevated temperatures.[3] For instance, using Eaton's reagent (P₂O₅/MeSO₃H) can offer enhanced regiocontrol in some Fischer indole syntheses.[3]
Q3: I am observing a significant amount of a dark, tarry substance in my reaction mixture. What is the likely cause and how can I prevent it?
A3: The formation of a dark, resinous substance is a common issue in Fischer indole synthesis and is often due to polymerization or degradation of the starting materials or the indole product itself.[1][4] This is particularly prevalent under harsh acidic conditions or at excessively high temperatures.
Troubleshooting Steps:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Empirically determining the optimal temperature, often starting in the 80-100°C range, is crucial.[1]
-
Catalyst Choice: Consider using a milder acid catalyst.
-
Inert Atmosphere: Indoles can be susceptible to oxidation, especially at high temperatures in the presence of air.[1] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can mitigate this.
-
Reaction Time: Avoid prolonged reaction times, as this can lead to decomposition. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q4: My yield is consistently low. What are the potential side reactions that could be consuming my starting materials or product?
A4: Besides degradation, several specific side reactions can lower the yield of the desired this compound.
Side Reaction 1: Dimerization and Oligomerization
Under acidic conditions, the indole product can undergo self-reaction to form dimers and trimers.[5][6] The electron-rich C3 position of one indole molecule can attack the protonated C2 position of another, leading to oligomerization.
Mitigation Strategies:
-
Control Acidity: Use the minimum effective concentration of the acid catalyst.
-
Temperature Management: Lowering the reaction temperature can disfavor these intermolecular reactions.
-
Reaction Time: As the product concentration increases over time, the likelihood of dimerization also increases. Therefore, it is important to stop the reaction once the starting material is consumed.
Side Reaction 2: Incomplete Cyclization or N-N Bond Cleavage
The key[7][7]-sigmatropic rearrangement in the Fischer indole synthesis mechanism requires specific conditions to proceed efficiently.[2] Incomplete reaction can leave unreacted hydrazone. Additionally, cleavage of the N-N bond in the hydrazone intermediate can lead to byproducts like 4-chloroaniline.[1]
Troubleshooting:
-
Ensure Anhydrous Conditions: Water can interfere with the catalyst and intermediates.
-
Optimal Catalyst/Temperature Combination: A systematic screening of different acid catalysts and temperatures may be necessary to find the optimal conditions for the cyclization of your specific substrate.[1]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Formation | Inactive catalyst. | Use a fresh batch of acid catalyst. For Lewis acids like ZnCl₂, ensure it is anhydrous. |
| Suboptimal reaction temperature. | Empirically determine the optimal temperature. Too low, and the reaction won't proceed; too high, and degradation occurs.[1] | |
| Impure starting materials. | Ensure the purity of (4-chlorophenyl)hydrazine and benzoylacetonitrile. Purify if necessary.[1] | |
| Formation of Multiple Spots on TLC | Isomeric products. | While less common with a nitrile at the 2-position, ensure the correct phenylhydrazone is formed. |
| Side reactions (dimerization, degradation). | Reduce reaction temperature, use a milder acid catalyst, and consider an inert atmosphere.[1][3] | |
| Difficult Purification | Presence of polymeric byproducts. | Optimize reaction conditions to minimize their formation. Consider a pre-purification step like trituration with a non-polar solvent to remove some tar before column chromatography. |
| Co-elution of impurities. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is often effective.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
Benzoylacetonitrile
-
Acid catalyst (e.g., Polyphosphoric Acid or Zinc Chloride)[8]
-
Solvent (e.g., Toluene or Glacial Acetic Acid)[8]
-
Sodium acetate (if using hydrazine hydrochloride)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol. Add benzoylacetonitrile (1.0 eq) and a few drops of glacial acetic acid. Stir at room temperature for 1-2 hours. The formation of a precipitate indicates hydrazone formation, which can be isolated by filtration.
-
Cyclization: In a separate flask equipped with a reflux condenser, combine the (4-chlorophenyl)hydrazine (or the isolated hydrazone) (1.0 eq) and benzoylacetonitrile (1.1 eq). Add the chosen solvent and the acid catalyst (e.g., a catalytic amount of ZnCl₂ or a larger quantity of PPA).[8]
-
Reaction: Heat the mixture to the optimal temperature (e.g., 80-120°C) and monitor the reaction by TLC.[8]
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
If using PPA, carefully pour the mixture onto crushed ice and neutralize with saturated sodium bicarbonate solution.[9]
-
If using other catalysts, quench with water and neutralize.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[8]
-
Visualizing the Workflow
Below is a diagram illustrating the general workflow for troubleshooting low product yield.
Caption: Troubleshooting logic for low product yield.
Mechanism of Dimerization Side Reaction
The following diagram illustrates a plausible mechanism for the acid-catalyzed dimerization of the indole product, a common side reaction.
Caption: Acid-catalyzed indole dimerization pathway.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
ResearchGate. Proposed mechanism for the formation of indole dimer 38 and trimers 37. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
PubMed. Oligomerization of indole derivatives with incorporation of thiols. [Link]
-
PMC - NIH. Oligomerization of Indole Derivatives with Incorporation of Thiols. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]
-
ResearchGate. Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. [Link]
-
PubMed. A three-component Fischer indole synthesis. [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
-
University of Connecticut. Synthesis and Chemistry of Indole. [Link]
-
University of California, Irvine. Indoles. [Link]
-
Wikipedia. Indole. [Link]
-
PMC - NIH. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. [Link]
-
ResearchGate. Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion. [Link]
- Google Patents.
-
Organic Syntheses Procedure. indole-3-carbonitrile. [Link]
-
GOV.UK. List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 5. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oligomerization of Indole Derivatives with Incorporation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in the Preparation of 5-chloro-3-phenyl-1H-indole-2-carbonitrile
Welcome to the technical support center dedicated to resolving challenges in the synthesis of 5-chloro-3-phenyl-1H-indole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues, particularly low product yield, encountered during this specific chemical preparation. Here, we delve into the nuances of the synthetic process, offering in-depth, experience-driven advice and validated protocols.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in a very low yield. What are the most likely causes?
Low yields in this synthesis can often be attributed to several critical factors. The reaction is highly sensitive to the purity of starting materials, the choice and concentration of the acid catalyst, and reaction temperature.[1][2] Side reactions, such as polymerization or the formation of regioisomers, can also significantly consume your starting materials and reduce the yield of the desired product.[3]
Q2: I am using a Fischer indole synthesis approach. Are there known challenges with this method for this specific compound?
The Fischer indole synthesis is a powerful tool, but it's not without its limitations, especially with substituted precursors.[4][5] For the synthesis of this compound, the electronic properties of the substituents on the phenylhydrazine and the carbonyl compound play a crucial role.[1] The presence of the electron-withdrawing chloro and cyano groups can influence the stability of key intermediates and the overall reaction rate.
Q3: Could the issue be with my starting materials? How critical is their purity?
Absolutely. Impurities in your (4-chlorophenyl)hydrazine or α-phenyl-α-cyanoacetaldehyde (or its synthetic equivalent) can lead to a host of unwanted side reactions that will drastically lower your yield.[2][6] It is imperative to ensure the purity of your starting materials through appropriate purification techniques like recrystallization or distillation and to confirm their identity and purity via analytical methods such as NMR and melting point analysis.[1]
Q4: I'm observing a lot of dark, tarry material in my reaction flask. What is causing this and how can I prevent it?
The formation of dark, polymeric byproducts is a common issue in Fischer indole syntheses, often resulting from overly harsh reaction conditions.[7] High temperatures and strong acid concentrations can lead to the degradation of the starting materials or the indole product itself.[8] To mitigate this, consider lowering the reaction temperature, reducing the acid catalyst concentration, or shortening the reaction time.[7] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative degradation.[8]
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to identifying and resolving the root causes of low yield in your synthesis.
Problem 1: Reaction Fails to Initiate or Stalls
| Possible Cause | Underlying Scientific Principle | Suggested Solution |
| Inactive Catalyst | The acid catalyst is essential for protonating the hydrazone intermediate, which facilitates the crucial[9][9]-sigmatropic rearrangement.[10] An inappropriate or deactivated catalyst will halt the reaction. | Screen different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[8] Ensure your catalyst is fresh and anhydrous. |
| Impure Starting Materials | Impurities can act as catalyst poisons or participate in side reactions, consuming reactants and inhibiting the desired pathway.[2] | Purify starting materials before use. For example, (4-chlorophenyl)hydrazine hydrochloride can be recrystallized from ethanol/water. |
| Low Reaction Temperature | The Fischer indole synthesis often requires significant thermal energy to overcome the activation barrier for the sigmatropic rearrangement and subsequent cyclization. | Gradually increase the reaction temperature while monitoring for product formation and decomposition via TLC. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[8] |
Problem 2: Significant Formation of Byproducts
| Possible Cause | Underlying Scientific Principle | Suggested Solution |
| Side Reactions | Under acidic conditions, the carbonyl compound can undergo self-condensation (aldol-type reactions), or Friedel-Crafts-type reactions can occur between intermediates and the aromatic rings. | Optimize the rate of addition of the carbonyl compound to the reaction mixture to maintain a low instantaneous concentration. Consider using a milder acid catalyst. |
| Regioisomer Formation | If an unsymmetrical ketone is used as a precursor to the α-phenyl-α-cyanoacetaldehyde, the formation of different enamine tautomers can lead to a mixture of indole regioisomers.[11] | The choice of acid catalyst and its concentration can influence the regioselectivity.[1] Stronger acids may favor one isomer over the other. Careful optimization is key. |
| Product Decomposition | The indole ring, particularly with certain substitution patterns, can be susceptible to degradation under the harsh acidic and high-temperature conditions of the reaction.[12] | Neutralize the reaction mixture as soon as the reaction is complete during workup.[1] Minimize the exposure of the product to strong acid and high heat. |
Problem 3: Difficulties in Product Isolation and Purification
| Possible Cause | Underlying Scientific Principle | Suggested Solution |
| Co-elution of Impurities | Byproducts may have similar polarities to the desired this compound, making separation by column chromatography challenging.[13] | Experiment with different eluent systems for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system can be a highly effective final purification step.[8] |
| Product Instability on Silica Gel | Indoles can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[13] | Use neutralized silica gel (by pre-treating with a base like triethylamine) or consider using a different stationary phase such as alumina.[13] |
Experimental Protocols
General Protocol for the Synthesis of this compound via Fischer Indole Synthesis
This protocol is a general guideline and may require optimization.
-
Hydrazone Formation (Optional, can be done in-situ):
-
In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Add the α-phenyl-α-cyanoacetaldehyde (or its synthetic equivalent) (1.0-1.1 eq) dropwise with stirring.
-
Stir the mixture at room temperature for 1-2 hours. The formation of a precipitate indicates hydrazone formation. The hydrazone can be isolated by filtration, washed, and dried, or used directly in the next step.
-
-
Indolization:
-
To the hydrazone (or the in-situ reaction mixture), add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid). The choice and amount of catalyst will need to be optimized.
-
Heat the reaction mixture to a temperature between 80-150°C, depending on the catalyst and solvent used.[8]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using polyphosphoric acid, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.[14]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization if necessary.[8][14]
-
Analytical Characterization
The structure and purity of the final product should be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight.[15]
-
High-Performance Liquid Chromatography (HPLC): To determine purity.[15]
Data Presentation
Table 1: Effect of Acid Catalyst on Yield (Illustrative)
The following table provides hypothetical data to illustrate how catalyst choice can impact the yield of this compound. Actual results will vary.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| p-TsOH | 110 | 6 | 45 | Moderate yield, some byproduct formation. |
| ZnCl₂ | 140 | 4 | 65 | Good yield, cleaner reaction profile. |
| Polyphosphoric Acid | 100 | 3 | 75 | High yield, but viscous reaction mixture. |
| Acetic Acid | 118 (reflux) | 12 | 20 | Low yield, significant starting material remaining. |
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield.
Fischer Indole Synthesis Mechanism
Caption: Key steps of the Fischer indole synthesis mechanism.
References
- BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications.
- BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- BenchChem. (2025). Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers.
- National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?.
- BenchChem. (2025). common side reactions in indole-pyrrole synthesis.
- MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.
- BenchChem. (2025). Application Notes: Fischer Indole Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole.
- BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of 2-Substituted Indoles.
- BenchChem. (2025). Technical Support Center: Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole.
- MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole.
- BenchChem. (2025). Navigating the Synthesis and Potential of 5-chloro-3-ethyl-2-methyl-1H-indole.
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGY3xC7HPFybrPHAN74WaMmqEbN9S8jUjLZamMuhCI4KgJRiBbjos-eeDcWGmJu4PGxiG7xYZ6QXJ03Te8OptSdRP7AexWX2cMGKISD4R7pZev7XlZdhPl8F8Q4s4yN9Pu0NxpcR1YFkuIRNtIJZbPVlTfgRuhyV7l1tekCS3sApmhpPnjMg==]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ecommons.luc.edu [ecommons.luc.edu]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Substituted Indole Compounds
Welcome to the Technical Support Center for the purification of substituted indole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these versatile but often problematic molecules. My aim here is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your purification strategies.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems faced during the purification of substituted indoles.
Q1: My indole compound is turning pink/red/brown upon standing or during column chromatography. What is happening and can I still use it?
A1: This color change is a classic sign of oxidation and potential polymerization.[1][2] Indoles, being electron-rich heterocyclic compounds, are susceptible to oxidation, especially when exposed to air, light, and trace acid or metal impurities.[1] The colored impurities are often highly conjugated oligomers.
-
Causality: The pyrrole ring of the indole nucleus is easily oxidized. The presence of electron-donating substituents can exacerbate this issue.
-
Can you use it? For non-sensitive applications, a slight pinkish hue might be acceptable, but it indicates the presence of impurities.[2] For applications requiring high purity, such as in drug development or for biological assays, further purification is necessary. It is always best to check the purity by TLC or LC-MS before proceeding.[2]
Q2: I'm seeing significant streaking and poor separation of my indole compound on a silica gel column. What are the likely causes?
A2: Streaking on silica gel is a common problem with indoles and is often due to their acidic N-H proton and their ability to chelate metals.
-
Acidity: The N-H proton of the indole ring is weakly acidic (pKa ≈ 17), allowing for strong interactions with the acidic silanol groups on the silica surface.[3] This can lead to tailing.
-
Metal Chelation: The indole nucleus can chelate metal ions present in the silica gel, leading to irreversible binding or streaking.
-
Solutions:
-
Basified Silica/Solvent: Adding a small amount of a non-nucleophilic base like triethylamine (TEA) or ammonia to your eluent (typically 0.1-1%) can neutralize the acidic sites on the silica gel, improving peak shape.
-
Deactivated Silica: Using silica gel that has been "deactivated" with water can also reduce strong interactions.
-
Alternative Stationary Phases: Consider using alumina (neutral or basic) or reversed-phase silica (C18) for particularly problematic separations.
-
Q3: My indole derivative seems to be decomposing on the silica gel column. How can I confirm this and what are my alternatives?
A3: Decomposition on silica is a significant challenge, especially for indoles with acid-sensitive functional groups.
-
Confirmation: A simple way to check for decomposition is to spot your purified compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears at the baseline or as a streak, your compound is likely unstable on silica.[4]
-
Causality: The acidic nature of silica gel can catalyze degradation reactions such as polymerization or cleavage of acid-labile protecting groups.[5][6]
-
Alternatives:
-
Flash Chromatography with Neutralized Silica: As mentioned, adding a base to the eluent can mitigate acid-catalyzed decomposition.
-
Recrystallization: This is an excellent method for obtaining high-purity crystalline indoles, although it may lead to lower recovery.[7][8] A mixed solvent system, such as methanol/water, can be effective.[7]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, this can be a quick and effective alternative.
-
Reversed-Phase Chromatography: Using a C18 stationary phase with a mobile phase like acetonitrile/water or methanol/water is a good option for many indole derivatives.[9]
-
Q4: I have multiple indole isomers that are co-eluting. What strategies can I employ for better separation?
A4: Separating isomers of substituted indoles can be particularly challenging due to their similar polarities.
-
Optimize Solvent System: Systematically screen different solvent systems for your column chromatography. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide the necessary selectivity.
-
Gradient Elution: Employing a shallow gradient elution can help resolve closely eluting compounds.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers superior resolving power. Both normal-phase and reversed-phase HPLC can be effective.[9]
-
Two-Dimensional TLC: This technique can help identify a suitable solvent system for separating compounds with very similar Rf values in a single solvent system.
II. Troubleshooting Guides
This section provides more in-depth, step-by-step guidance for common purification techniques.
Guide 1: Column Chromatography of Substituted Indoles
Column chromatography is the workhorse of purification for many organic compounds, but indoles present unique challenges.
Problem: Tailing/Streaking of Indole Compounds
Detailed Protocol for Basic Modifier Addition:
-
Prepare your eluent: Choose a suitable solvent system based on TLC analysis (e.g., 30% ethyl acetate in hexanes).
-
Add the modifier: To every 100 mL of your eluent, add 0.1 to 1 mL of triethylamine (TEA) or a few drops of concentrated ammonium hydroxide.
-
Equilibrate the column: Flush the column with at least 2-3 column volumes of the modified eluent before loading your sample. This ensures the entire silica bed is neutralized.
-
Load and run the column: Proceed with your standard column chromatography procedure.
Problem: On-Column Decomposition
Experimental Protocol for Stability Check:
-
Spot your compound: Dissolve a small amount of your crude or purified indole in a suitable solvent and spot it on a silica gel TLC plate.
-
Dry and wait: Allow the solvent to fully evaporate. Let the plate sit on the bench, exposed to air, for 30-60 minutes.
-
Elute: Develop the TLC plate in an appropriate solvent system.
-
Analyze: If you observe a new spot at the baseline or a streak that was not present in the initial spotting, your compound is likely degrading on the silica.[4]
Alternative Purification Strategy: Dry Loading for Poorly Soluble Compounds
If your indole is not very soluble in your eluent, dry loading can prevent issues with precipitation at the top of the column.[10]
-
Dissolve the sample: Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or methanol).
-
Adsorb onto silica: Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.
-
Evaporate the solvent: Remove the solvent under reduced pressure until you have a free-flowing powder.
-
Load onto the column: Carefully add the silica-adsorbed sample to the top of your packed column.
-
Elute as usual: Begin your elution.
Guide 2: Crystallization of Substituted Indoles
Crystallization can be a powerful technique for obtaining highly pure indole derivatives, especially for removing closely related impurities.[7][8]
Common Crystallization Challenges and Solutions
| Challenge | Cause | Recommended Solution(s) |
| Oiling Out | The compound is coming out of solution as a liquid phase rather than a solid crystal. This often happens when the solution is cooled too quickly or is too concentrated. | - Slow down the cooling rate. - Use a more dilute solution. - Add a co-solvent in which the compound is less soluble to induce crystallization. |
| Poor Crystal Formation | The compound precipitates as an amorphous solid or very fine powder, which can trap impurities. | - Try a different solvent or a mixed solvent system. A common and effective system for indoles is methanol/water or ethanol/water.[7] - Use a seed crystal to initiate controlled crystal growth. - Allow the solution to cool slowly and undisturbed. |
| Low Recovery | A significant amount of the compound remains in the mother liquor. | - Cool the crystallization mixture to a lower temperature (e.g., 0°C or -20°C). - Concentrate the mother liquor and attempt a second crystallization. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the mother liquor to precipitate more product. |
Step-by-Step Protocol for Recrystallization from a Mixed Solvent System (e.g., Methanol/Water):
-
Dissolve the crude indole: In a flask, dissolve the crude product in the minimum amount of hot methanol required for complete dissolution.
-
Add the anti-solvent: While the solution is still hot, add water dropwise until you see the first signs of persistent cloudiness (the cloud point).
-
Re-dissolve: Add a few more drops of hot methanol to just re-dissolve the precipitate.
-
Cool slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For better recovery, you can then place it in an ice bath or refrigerator.
-
Isolate the crystals: Collect the crystals by vacuum filtration.
-
Wash the crystals: Wash the collected crystals with a small amount of cold methanol/water mixture.
-
Dry the crystals: Dry the purified crystals under vacuum.
III. Prevention of Degradation During Storage
Even after successful purification, indole compounds can degrade over time. Proper storage is crucial to maintain their purity.
Q5: What are the best practices for storing purified indole compounds?
A5: To minimize degradation, especially oxidation, follow these guidelines:
-
Temperature: Store at cool temperatures, typically 2-8°C. For long-term storage, -20°C is preferable.[1]
-
Light: Use amber or opaque vials to protect the compound from light.[1]
-
Atmosphere: For highly sensitive derivatives, storing under an inert atmosphere like argon or nitrogen is recommended to displace oxygen.[1]
-
Antioxidants: For solutions of indoles that will be stored for an extended period, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).[1]
Protocol for Preparing a BHT Stock Solution for Stabilization:
-
Prepare a 1% BHT stock solution: Dissolve 100 mg of BHT in 10 mL of ethanol.
-
Store the stock solution: Keep this solution in a tightly sealed amber vial at 4°C.
-
Add to your indole solution: To achieve a final concentration of 0.01% BHT in your indole solution, add 10 µL of the 1% BHT stock solution for every 10 mL of your final indole solution.[1]
IV. Conclusion
The purification of substituted indole compounds, while often challenging, can be successfully achieved with a systematic approach and an understanding of their chemical properties. By anticipating issues such as oxidation, acid sensitivity, and strong interactions with stationary phases, researchers can develop robust purification strategies. This guide provides a foundation for troubleshooting common problems, but remember that each substituted indole is unique, and optimization of these methods will often be necessary.
V. References
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. Retrieved from [Link]
-
Lanni, C., et al. (1983). High-performance thin-layer chromatography of indole derivatives on layers of Sil C18-50 untreated or impregnated with N-dodecylpyridinium chloride. Journal of Chromatography A, 258, 223-231. Retrieved from [Link]
-
Química Organica.org. (n.d.). indole acidity. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (2017). What do common indole impurities look like? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
U.S. Patent No. 5,085,991. (1992). Process of preparing purified aqueous indole solution. Google Patents. Retrieved from
-
YouTube. (2020). Indole: Introduction Acid/Base Reactions. Retrieved from [Link]
-
Synthesis and Chemistry of Indole. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. indole acidity [quimicaorganica.org]
- 4. Chromatography [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 9. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 5-chloro-3-phenyl-1H-indole-2-carbonitrile
Welcome to the technical support guide for the synthesis of 5-chloro-3-phenyl-1H-indole-2-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. We will explore viable synthetic strategies, address common experimental challenges through a detailed troubleshooting framework, and provide actionable protocols based on established chemical principles.
The 2-cyanoindole scaffold is a valuable pharmacophore and a versatile synthetic intermediate.[1] The specific target molecule, with its chloro and phenyl substitutions, presents unique challenges and requires careful consideration of synthetic design. This guide provides in-depth analysis of alternative routes, focusing on the causality behind procedural steps to empower you to overcome common synthetic hurdles.
Section 1: The Fischer Indole Synthesis Approach
The Fischer indole synthesis is a robust and time-honored method for constructing the indole core.[2][3] The general strategy involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a suitable carbonyl compound. For the target molecule, this route is highly convergent but hinges critically on the choice and stability of the carbonyl partner.
Experimental Workflow: Fischer Indole Synthesis
Caption: High-level workflow for the Fischer Indole Synthesis route.
Troubleshooting and FAQs: Fischer Indole Route
Q1: What is the ideal carbonyl precursor for synthesizing a 2-cyano-3-phenylindole via the Fischer method?
Answer: This is the central challenge of this route. The direct carbonyl equivalent would be phenylglyoxylonitrile or a derivative. However, α-keto nitriles can be unstable. A more practical precursor is often ethyl 2-cyano-2-phenylacetate or a similar β-keto nitrile/ester. The reaction would proceed via the initial formation of the hydrazone, followed by cyclization. The choice of acid catalyst is critical here; polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are commonly used to drive the reaction to completion.[3][4]
Q2: My reaction yield is extremely low, or the reaction fails entirely. What are the common causes?
Answer: Low yields in Fischer syntheses are a frequent issue.[4] Several factors could be at play:
-
Inappropriate Acid Catalyst: The choice of acid is crucial and often substrate-dependent.[3] If a weak acid like acetic acid fails, stronger options like PPA, Eaton's reagent, or Lewis acids (ZnCl₂, BF₃) should be screened.[5] The acid facilitates the key tautomerization and the[6][6]-sigmatropic rearrangement.[2]
-
N-N Bond Cleavage: This is a major competing side reaction, especially with electron-rich hydrazines or when the enamine intermediate is heavily stabilized by substituents.[7][8] The acid can promote heterolytic cleavage of the N-N bond, leading to byproducts like 4-chloroaniline instead of the desired indole.[7] If you detect 4-chloroaniline in your crude mixture, this pathway is likely the culprit. Reducing the reaction temperature may mitigate this.
-
Starting Material Purity: Impurities in either the 4-chlorophenylhydrazine or the carbonyl compound can inhibit the reaction or lead to tar formation.[4] Ensure the purity of your starting materials before beginning.
-
Steric Hindrance: The bulky phenyl group at the prospective C3 position can create steric strain during the cyclization step, potentially slowing the reaction or favoring side reactions.
Q3: My TLC shows a complex mixture of products. What side reactions should I be aware of?
Answer: Besides N-N bond cleavage, other side reactions can occur under strong acidic conditions. If your carbonyl precursor has other reactive sites, Friedel-Crafts type reactions can occur.[4] Additionally, incomplete cyclization or rearrangement can lead to various intermediates being present in the final mixture. Monitoring the reaction by TLC is essential to determine the optimal reaction time.[6]
Section 2: The Madelung and Modified Madelung Synthesis
The Madelung synthesis offers a powerful alternative, particularly for cases where the Fischer route is problematic. The classical Madelung synthesis involves the high-temperature, base-catalyzed cyclization of an N-acyl-o-toluidine. Modern modifications allow for milder reaction conditions. For our target, a modified approach starting from an appropriately substituted aniline is most relevant.
Conceptual Workflow: Modified Madelung Synthesis
Caption: A potential workflow based on a modified Madelung approach.
Troubleshooting and FAQs: Madelung Route
Q1: What is a good starting point for a Madelung-type synthesis of this compound?
Answer: A logical starting material is 2-amino-5-chlorobenzophenone . This can be converted into an intermediate suitable for cyclization. One approach involves reacting it with an α-haloacetylating agent, followed by displacement with a cyanide source (like KCN or NaCN) to form an N-(2-benzoyl-4-chlorophenyl)-2-cyanoacetamide intermediate. This intermediate can then be cyclized.
Q2: The intramolecular cyclization step is failing. What conditions should I try?
Answer: The key is the choice of base and solvent. Classical Madelung conditions (e.g., NaNH₂ or t-BuOK at >200 °C) are often too harsh. A more modern approach, often called the Verkade-Larock modification , uses a strong, non-nucleophilic phosphazene base at lower temperatures. Alternatively, palladium-catalyzed cyclization of an o-haloaniline derivative is another powerful method for indole synthesis.[9] If a base-mediated approach fails, consider converting the amine to an o-iodoaniline and attempting an intramolecular Heck or Sonogashira-type cyclization.
Q3: How can I introduce the 2-carbonitrile group efficiently?
Answer: There are two main strategies: build the indole ring with the cyano group already present, or add it later.
-
From Cyano-Containing Precursors: As described above, using a reagent like tosylacetonitrile or a cyanoacetylating agent to build the intermediate for cyclization is a common method.[10]
-
Post-Cyclization Cyanation: This is generally more difficult. Direct cyanation of an indole at C2 is not trivial. A more reliable method is to synthesize the corresponding indole-2-carboxylic acid, convert it to the amide, and then dehydrate it to the nitrile using a reagent like POCl₃ or trifluoroacetic anhydride.
Section 3: Post-Indole Formation Functionalization
This strategy involves synthesizing a simpler indole core, such as 5-chloro-1H-indole, and then introducing the C2-carbonitrile and C3-phenyl groups in subsequent steps. This route offers flexibility but requires careful control of regioselectivity.
Troubleshooting and FAQs: Functionalization Route
Q1: How can I selectively introduce a phenyl group at C3 and a cyano group at C2?
Answer: The C3 position of an indole is generally more nucleophilic and susceptible to electrophilic substitution than C2. However, direct C-H functionalization offers more modern and selective routes.
-
C3-Phenylation: A palladium-catalyzed Suzuki or Stille cross-coupling reaction using 3-iodo-5-chloro-1H-indole (which can be prepared from 5-chloro-1H-indole) and phenylboronic acid is a highly effective method.
-
C2-Cyanation: This is challenging. Direct C-H cyanation is possible but can be low-yielding. A more robust method involves a metal-halogen exchange at the C2 position of a 2-bromo or 2-iodoindole derivative, followed by quenching with a cyanating agent like CuCN (Rosenmund-von Braun reaction).[11] A recent method describes the synthesis of 2-cyanoindoles via the photoconversion of 5-cyano-1,2,3-triazoles.[11][12]
Q2: My N-H indole is unreactive or gives multiple products during functionalization. What should I do?
Answer: The acidic N-H proton can interfere with many reactions, especially those involving organometallics or strong bases. It is highly recommended to protect the indole nitrogen before attempting C2/C3 functionalization. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), or Boc groups.[4] These can be easily removed at the end of the synthesis.
Protocols and Data
Protocol 1: Fischer Indole Synthesis (Hypothetical)
This protocol is a generalized guideline and requires optimization.
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol. Add ethyl 2-cyano-2-phenylacetate (1.05 eq). Stir the mixture at room temperature for 2-4 hours or until TLC indicates consumption of the hydrazine.
-
Cyclization: To the crude hydrazone mixture, add polyphosphoric acid (PPA) (10x weight of hydrazine). Heat the mixture to 100-120 °C and monitor the reaction by TLC. Reaction times can vary from 2 to 12 hours.[13]
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate.[13]
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[14]
Comparison of Synthetic Strategies
| Strategy | Key Starting Materials | Key Transformation | Pros | Cons |
| Fischer Indole | 4-Chlorophenylhydrazine, Phenyl-α-cyanoketone equivalent | Acid-catalyzed cyclization | Convergent, one-pot potential.[15] | Precursor instability, risk of N-N cleavage side reaction.[7][8] |
| Modified Madelung | 2-Amino-5-chlorobenzophenone | Base-mediated cyclization | Avoids sensitive hydrazones, good for specific isomers. | May require harsh conditions, multi-step precursor synthesis. |
| Functionalization | 5-Chloro-1H-indole | Cross-coupling & Cyanation | Modular, allows for late-stage diversification. | Multi-step, requires protecting groups, challenging C2-cyanation. |
References
- Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. (n.d.).
- Benchchem. Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
-
Nusser, B. D., Jenkins, L. E., Lin, X., & Zhu, L. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. Journal of Organic Chemistry, 89(19), 12610-12618. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
-
Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols and azonaphthalene. Organic & Biomolecular Chemistry. (2022). Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Available from: [Link]
-
Yoo, W., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available from: [Link]
-
Yoo, W., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 6041-6051. Available from: [Link]
-
Ciamala, K., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54090. Available from: [Link]
-
Nusser, B. D., Jenkins, L. E., Lin, X., & Zhu, L. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Synthesis of 2,5-Disubstituted-3-cyanoindoles. Available from: [Link]
-
One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (n.d.). Available from: [Link]
-
Zhang, L., et al. (2017). Synthesis of fused polycyclic indoles via Cu(II)-catalyzed intramolecular cyclization of N-(2-cyanophenyl)indoles in the presence of diaryliodonium salts. Semantic Scholar. Available from: [Link]
-
Reddit. Problems with Fischer indole synthesis. (2021). Available from: [Link]
-
Molbase. Synthesis of 5-Chloro-3-hydroxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester. Available from: [Link]
-
Tris(pentafluorophenyl)borane-Catalyzed Formal Cyanoalkylation of Indoles with Cyanohydrins. The Journal of Organic Chemistry. (2021). Available from: [Link]
-
MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). Available from: [Link]
-
Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Available from: [Link]
-
Sci-Hub. A facile synthesis of 5-chloromethyl-1H-indole-2-carboxylates: replacement of sulfonic acid functionality by chlorine. Available from: [Link]
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Technical Support Center: Catalyst Selection for Optimal Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for catalyst selection and reaction optimization. Indole and its derivatives are fundamental scaffolds in countless natural products and pharmaceuticals, making their efficient synthesis a critical endeavor.[1][2][3] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles in indole synthesis. Before diving into complex optimizations, it's crucial to ensure the fundamentals are sound.
Q1: My indole synthesis reaction is failing or giving very low yields. Where should I start troubleshooting?
A1: Before adjusting complex parameters, begin with the basics. Low yields often stem from suboptimal reaction conditions, reactant instability, or interfering functional groups.[4] First, verify the purity of your starting materials, especially arylhydrazines in Fischer indole synthesis, as impurities can cause unwanted side reactions.[4] Next, confirm that your solvent is anhydrous and your reagents are accurately measured. Finally, review the chosen synthetic route; some methods are inherently more efficient for specific substitution patterns.[4]
Q2: How critical is the choice of acid catalyst in the Fischer Indole Synthesis?
A2: The choice of acid catalyst is paramount.[5][6][7] The acid facilitates the key[4][4]-sigmatropic rearrangement of the phenylhydrazone intermediate.[5][7][8] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective, but the optimal choice depends heavily on the substrate.[3][5][6][9]
-
For sensitive substrates, a milder Lewis acid like ZnCl₂ may prevent degradation.[10]
-
For substrates with strong electron-donating groups, which can lead to undesired N-N bond cleavage, Lewis acids like ZnCl₂ have been shown to improve cyclization efficiency.[9]
-
For challenging cyclizations, a stronger acid like PPA might be necessary to drive the reaction forward.[10] A systematic screening of different acid catalysts is often the most effective approach to optimization.[9]
Q3: Can microwave irradiation improve my synthesis?
A3: Yes, microwave-assisted synthesis can be highly effective for several indole syntheses, including the Fischer and Bischler-Möhlau methods.[11] It often dramatically reduces reaction times and can improve yields by providing rapid, uniform heating, which minimizes the formation of byproducts that can occur with prolonged heating at high temperatures.[11]
Q4: I'm observing significant byproduct formation. What are the common culprits?
A4: Byproduct formation is a frequent issue and is highly dependent on the specific reaction.
-
In Fischer indole synthesis , common side reactions include aldol condensation of the carbonyl component under acidic conditions and degradation of the product from excessive heat or prolonged reaction times.[4][11]
-
In Larock indole synthesis , using more than one equivalent of a chloride additive like LiCl can increase side product formation and slow the reaction rate.[4] Careful control of temperature, reaction time, and stoichiometry is key to minimizing these issues.[11]
Part 2: Troubleshooting Guide for Specific Indole Syntheses
This section provides detailed troubleshooting strategies for three of the most powerful and widely used methods for indole synthesis: Fischer, Palladium-Catalyzed (Larock, Buchwald-Hartwig), and Copper-Catalyzed syntheses.
2.1 Fischer Indole Synthesis
A cornerstone of indole chemistry, this reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[4][12]
Problem 1: Reaction fails to proceed; only starting material is observed.
-
Causality & Rationale: The reaction's activation energy, particularly for the key[4][4]-sigmatropic rearrangement, may not be met. The acid catalyst may be too weak or inactive.
-
Troubleshooting Steps:
-
Increase Temperature: The Fischer indole synthesis often requires elevated temperatures to proceed efficiently.[10] Gradually increase the temperature, monitoring the reaction by TLC.
-
Switch to a Stronger Catalyst: If using a mild acid like ZnCl₂, consider switching to a stronger Brønsted acid like polyphosphoric acid (PPA) or methanesulfonic acid.[10] Ensure the catalyst is fresh and anhydrous.
-
Consider Microwave Irradiation: As mentioned, microwaves can provide the energy needed to overcome the activation barrier and promote the reaction.[10]
-
Problem 2: Low yield with significant byproduct formation.
-
Causality & Rationale: The reaction conditions are likely too harsh, or the substrate is sensitive. Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a competing side reaction.[4]
-
Troubleshooting Steps:
-
Optimize Temperature and Time: Excessive heat or long reaction times can cause degradation.[11] Perform a systematic optimization, testing a range of temperatures and monitoring for product formation versus byproduct accumulation.
-
Select a Milder Catalyst: If using a strong acid, switch to a milder Lewis acid like ZnCl₂.[10] This is particularly important for substrates prone to decomposition.
-
Isolate the Hydrazone Intermediate: Purifying the phenylhydrazone before the acid-catalyzed cyclization step can often lead to a cleaner reaction by removing impurities from the initial condensation.[10][13]
-
Caption: A workflow for troubleshooting common Fischer indole synthesis issues.
2.2 Palladium-Catalyzed Indole Synthesis
Modern palladium catalysis offers powerful and versatile methods for constructing the indole nucleus, often with excellent functional group tolerance. Key examples include the Larock and Buchwald-Hartwig amination reactions.[2][14]
Problem 1 (Larock Synthesis): Reaction is sluggish or fails with o-chloro- or o-bromoanilines.
-
Causality & Rationale: The oxidative addition of the Pd(0) catalyst to the aryl halide is the first and often rate-limiting step. The reactivity order is Ar-I > Ar-Br > Ar-Cl. Chloro- and bromoanilines are less reactive and require a more electron-rich, active catalytic system. Ligand-free conditions that work for iodoanilines often fail for their less reactive counterparts.[15]
-
Troubleshooting Steps:
-
Introduce a Ligand: The addition of bulky, electron-rich phosphine ligands is crucial. Ligands like P(t-Bu)₃ or trialkylphosphines (e.g., Cy₃P) can significantly accelerate the oxidative addition step, enabling the use of bromo- and chloroanilines.[15][16]
-
Optimize Base and Additives: While carbonate or acetate bases are common, the addition of LiCl is often effective and improves reproducibility.[15]
-
Screen Solvents: Solvents like DMF, dioxane, or toluene are typically used. A solvent screen may be necessary to find the optimal conditions for your specific substrate combination.
-
Problem 2 (Buchwald-Hartwig Intramolecular Cyclization): Low yield and/or side product formation.
-
Causality & Rationale: The Buchwald-Hartwig amination is highly dependent on the interplay between the palladium precursor, ligand, and base.[17] An improper combination can lead to slow reductive elimination (the product-forming step) or competing side reactions. The choice of ligand is critical and is determined by the nature of the amine nucleophile.[17]
-
Troubleshooting Steps:
-
Ligand Selection is Key: This is the most critical parameter. For intramolecular N-arylation to form indoles, biarylphosphine ligands are often superior. Screen a panel of ligands such as XPhos, RuPhos, or DavePhos.[18] The steric and electronic properties of the ligand directly influence the efficiency of the reductive elimination step.
-
Base Optimization: Strong, non-nucleophilic bases like NaOtBu, LHMDS, or K₃PO₄ are commonly used.[17] If your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ should be tested.[17]
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-catalysts can offer more reliable initiation and generate the active Pd(0) species more efficiently.[17] Consider screening a pre-catalyst like XPhos Pd G3.
-
| Reaction Type | Aryl Halide | Typical Pd Source | Recommended Ligands (Starting Point) | Common Bases | Key Considerations |
| Larock Annulation | o-Iodoaniline | Pd(OAc)₂ | Often ligand-free | K₂CO₃, NaOAc | Addition of LiCl can improve reproducibility.[15] |
| o-Bromo/Chloroaniline | Pd(OAc)₂, Pd₂(dba)₃ | P(t-Bu)₃, dtbpf, Cy₃P | K₂CO₃, Cs₂CO₃ | Bulky, electron-rich ligands are essential.[15][16] | |
| Buchwald-Hartwig | o-Halo-N-alkenylaniline | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, DavePhos, BrettPhos | NaOtBu, LHMDS, K₃PO₄ | Ligand choice is critical; screen a diverse set.[17][18] |
| o-Triflate-N-alkenylaniline | Pre-catalysts (e.g., G3) | Biarylphosphines | Cs₂CO₃, K₃PO₄ | Pre-catalysts provide more consistent results.[17] |
2.3 Copper-Catalyzed Indole Synthesis
Copper catalysis offers a more economical and sustainable alternative to palladium for certain indole syntheses, particularly those involving C-N bond formation.[19][20]
Problem: Low yield in a copper-catalyzed intramolecular C-N cross-coupling (e.g., from a o-bromo-β-styrylamine).
-
Causality & Rationale: Copper-catalyzed reactions, like the Goldberg reaction, often require specific ligands and conditions to facilitate the C-N coupling. The solubility of the copper salt and the choice of base are critical for catalytic turnover.
-
Troubleshooting Steps:
-
Ligand Screening: While some reactions are ligand-free, many benefit from N,N- or N,O-chelating ligands.[19] Simple, inexpensive ligands like L-proline or N,N-dimethylglycine can be highly effective.[21]
-
Solvent Choice: Polar aprotic solvents like DMSO were traditionally used. However, greener, renewable solvents like 2-MeTHF or ethyl acetate have been shown to be effective and can simplify workup.[19]
-
Copper Source and Base: CuI is the most common copper source. The choice of base (e.g., K₂CO₃, K₃PO₄) is also crucial and should be optimized for the specific substrate.
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis Optimization
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve the arylhydrazine (1.0 equiv) and the carbonyl compound (1.1 equiv) in a suitable solvent (e.g., ethanol, acetic acid).[13]
-
Stir the mixture at room temperature until TLC analysis indicates complete consumption of the limiting reagent.
-
Isolate the precipitated hydrazone by filtration and wash with cold solvent. Dry under vacuum.
-
Indolization: To the isolated hydrazone, add the selected acid catalyst (e.g., polyphosphoric acid or a solution of ZnCl₂ in a high-boiling solvent).[13]
-
Heat the reaction mixture to the desired temperature (typically ranging from 80°C to reflux) and monitor progress by TLC.[13]
-
Work-up: After completion, cool the reaction and carefully quench by pouring it onto a mixture of ice and a neutralizing base (e.g., NaHCO₃ solution).[13]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.[13]
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Screening Buchwald-Hartwig Catalysts
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %), the phosphine ligand (4-8 mol %), and the base (e.g., NaOtBu, 2.0 equiv) to a reaction vial.
-
Add the o-haloaniline substrate (1.0 equiv) and anhydrous solvent (e.g., toluene, dioxane).
-
Seal the vial and heat to the desired temperature (typically 80-110°C) with stirring.
-
Monitor the reaction by LC-MS or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Analyze the crude product to determine conversion and screen for optimal conditions before scaling up.
Caption: Decision tree for selecting the initial catalytic system for indole synthesis.
References
- BenchChem. (2025). Optimizing temperature and reaction time for indole synthesis. BenchChem.
- RSC Advances. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health.
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem.
- Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange.
- Oreate AI Blog. (2026). A Review of the Indole Synthesis Reaction System. Oreate AI Blog.
- Taylor & Francis Online. (n.d.). Contemporary Developments in the Transition-Metal Catalyzed Synthesis of Indoles. A Review. Taylor & Francis Online.
- MDPI. (n.d.). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
- BenchChem. (2025). Application Notes and Protocols for Acid-Catalyzed Fischer Indole Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Indole Synthesis and Functionalization. BenchChem.
- RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
- MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI.
- BenchChem. (2025). Fischer Indole Synthesis: Technical Support Center. BenchChem.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. BenchChem.
- BenchChem. (n.d.). Improving yield in Fischer indole synthesis of precursors. BenchChem.
- ACS Publications. (n.d.). Copper-Catalyzed Synthesis of Indoles and Related Heterocycles in Renewable Solvents. ACS Sustainable Chemistry & Engineering.
- Thieme. (n.d.). Larock Reaction in the Synthesis of Heterocyclic Compounds. Thieme.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal.
- ResearchGate. (n.d.). (PDF) Copper‐Catalyzed Indole Synthesis. ResearchGate.
- Grokipedia. (n.d.). Larock indole synthesis. Grokipedia.
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Technical Support Center: Managing Steric Hindrance in Indole Derivative Synthesis
Welcome to the technical support center for indole derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges related to steric hindrance in their synthetic workflows. Here, you will find practical troubleshooting advice and frequently asked questions to navigate complex syntheses and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the synthesis of sterically hindered indole derivatives. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Scenario 1: Fischer Indole Synthesis
Question: "I am attempting a Fischer indole synthesis using 2,6-dimethylphenylhydrazine and 3,3-dimethyl-2-butanone, but I'm observing very low to no yield of the desired indole. Instead, I'm isolating starting materials and some decomposition products. What's going wrong?"
Answer: This is a classic case of severe steric hindrance impeding the key steps of the Fischer synthesis. The combination of ortho-substituents on the phenylhydrazine and a bulky ketone creates significant steric clash.
Core Problem: The mechanism of the Fischer indole synthesis involves a[1][1]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[2][3] Steric bulk from the 2,6-dimethyl groups on the aniline ring and the tert-butyl group from the ketone prevent the necessary planar conformation for this rearrangement to occur efficiently. This leads to alternative decomposition pathways.[4]
Recommended Solutions & Protocols:
-
Increase Thermal Energy: Often, higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
-
Employ a Stronger Acid Catalyst: While Brønsted acids are common, a stronger Lewis acid can more effectively coordinate to the nitrogen atoms and promote the necessary bond formations.
-
Consider an Alternative Synthetic Route: When steric hindrance is insurmountable for the Fischer method, other named reactions may be more suitable.
-
The Bartoli Indole Synthesis: This method is particularly effective for synthesizing 7-substituted indoles, which can be challenging via the Fischer route. It involves the reaction of a nitroarene with a vinyl Grignard reagent.[9]
-
Palladium-Catalyzed Syntheses (e.g., Larock, Buchwald): These methods offer milder reaction conditions and can be more tolerant of sterically demanding substrates.[10][11] A palladium-catalyzed cross-coupling of an appropriately substituted aryl bromide with a hydrazone (a Buchwald modification) can be a viable alternative.[3]
-
Scenario 2: Bischler-Möhlau Indole Synthesis
Question: "My Bischler-Möhlau synthesis of a 2,7-disubstituted indole is giving me a mixture of regioisomers with low overall yield. How can I improve the regioselectivity and yield?"
Answer: The Bischler-Möhlau synthesis, which involves the reaction of an α-halo-ketone with an excess of an aniline, is notoriously sensitive to substrate electronics and sterics, often leading to poor regioselectivity.[12][13]
Core Problem: The reaction can proceed through two competing pathways, leading to either a 2-aryl or a 3-aryl indole. The regiochemical outcome is highly dependent on the specific substrates used.[12][14] Harsh reaction conditions can also contribute to low yields.[13]
Recommended Solutions & Protocols:
-
Employ Milder Reaction Conditions with Microwave Assistance: Modern modifications of the Bischler-Möhlau synthesis have shown that microwave irradiation can improve yields and shorten reaction times, often under solvent-free conditions.[8][15]
-
Protocol: Combine the aniline and α-bromoketone in a 2:1 ratio (the second equivalent of aniline acts as a base) and irradiate in a microwave reactor. This avoids the need for harsh solvents and high temperatures over prolonged periods.[8]
-
-
Catalyst-based Approaches: The use of a catalyst can sometimes favor one mechanistic pathway over the other.
-
Isotopic Labeling to Elucidate Mechanism: If regioselectivity remains a persistent issue, a ¹³C isotopic labeling study on the α-carbon of the ketone can help determine the predominant mechanistic pathway for your specific substrates.[12][14] This information can then guide further optimization.
Scenario 3: Palladium-Catalyzed Cross-Coupling
Question: "I'm attempting a Suzuki-Miyaura cross-coupling to install a bulky ortho-substituted aryl group at the C3-position of my indole scaffold, but the reaction is sluggish and gives low yields. What can I do to improve this?"
Answer: Sterically hindered Suzuki-Miyaura couplings are challenging due to the difficulty of the reductive elimination step from the palladium center. The choice of ligand and base is critical for success.
Core Problem: The bulky groups on both coupling partners prevent them from easily approaching the palladium center and subsequently undergoing reductive elimination to form the desired C-C bond. This can lead to side reactions like proto-deboronation of the boronic acid.
Recommended Solutions & Protocols:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination of sterically hindered biaryls.
-
Protocol: Employ specialized ligands designed for sterically demanding couplings, such as SPhos, XPhos, or newly developed indole-amide-based phosphine ligands.[17] These ligands stabilize the palladium catalyst and facilitate the difficult coupling step.
-
-
Optimization of Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield.
-
Protocol: Use a non-aqueous, polar aprotic solvent like toluene or dioxane. For the base, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate in these challenging couplings.
-
-
Alternative Coupling Strategies: If Suzuki coupling remains problematic, consider other palladium-catalyzed reactions that may be more tolerant of the steric bulk.
-
Sonogashira Coupling: This involves coupling a terminal alkyne with an aryl halide.[18] The resulting alkyne can then be further functionalized.
-
| Parameter | Standard Conditions | Recommended for Steric Hindrance | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | Pre-catalysts that are readily activated. |
| Ligand | PPh₃ | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, BI-DIME[19]) | Stabilize the active catalyst and promote reductive elimination. |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃, KOt-Bu | Stronger, non-nucleophilic bases can accelerate the reaction. |
| Solvent | Toluene, THF | Toluene, Dioxane, CPME | Aprotic solvents that can reach higher temperatures if needed. |
Table 1: Recommended parameter adjustments for sterically hindered Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How can I introduce a bulky substituent at the indole nitrogen (N1 position) without it competing with C3-alkylation?
A1: N1-alkylation of indoles with bulky electrophiles can be challenging due to the reduced nucleophilicity of the indole nitrogen and competing C3-alkylation.[20] A common strategy is to first deprotonate the indole with a strong base to form the indolide anion, which is a much stronger nucleophile.
-
Protocol:
-
Dissolve the indole in a polar aprotic solvent like DMF or THF.
-
Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) at 0 °C.
-
After stirring for a short period, add the bulky alkyl halide.
-
Allow the reaction to warm to room temperature and stir until completion. This method strongly favors N-alkylation over C3-alkylation.
-
Q2: What is the role of protecting groups in managing steric hindrance?
A2: Protecting groups play a crucial, albeit indirect, role.[21] By masking other reactive sites on a complex molecule, they allow for harsher conditions (e.g., higher temperatures, stronger reagents) to be used to overcome steric barriers at the desired reaction site.[22] For instance, protecting a sensitive functional group elsewhere on the indole allows you to use high-temperature Fischer indole conditions. The choice of protecting group is critical and must be stable to the reaction conditions used to overcome the steric hindrance, yet removable later (orthogonal protection strategy).[22] The 2-phenylsulfonylethyl group is a useful protecting group for the indole nitrogen as it is readily removed under basic conditions.[23]
Q3: Can solvent choice directly mitigate steric effects?
A3: Yes, the solvent can influence the transition state of a reaction and, in some cases, help to alleviate steric strain.[24][25] For example, coordinating solvents can solvate and stabilize charged intermediates, potentially altering the reaction pathway to one with a lower activation energy. In some cases, using a solvent that promotes a dearomatization-rearomatization strategy can enable challenging reductive cross-couplings of indoles with sterically hindered ketones.[20] However, for significant steric clash, changing the solvent is often less impactful than changing the catalyst, ligand, or overall synthetic strategy.
Q4: Are there modern techniques that are inherently better at handling sterically hindered substrates?
A4: Yes, several modern synthetic methodologies are better suited for sterically demanding substrates:
-
Microwave-Assisted Organic Synthesis (MAOS): As mentioned earlier, microwave heating can provide rapid and efficient energy input, often overcoming steric barriers where conventional heating fails.[7][8][26][27]
-
Transition Metal Catalysis: The development of highly active palladium, rhodium, and copper catalysts with sophisticated ligand systems has revolutionized the synthesis of complex molecules.[10][28] These systems can operate under milder conditions and exhibit greater functional group tolerance and ability to couple sterically hindered partners.[17][29]
-
Photocatalysis: Light-mediated reactions often proceed through radical intermediates, which can have different steric requirements than ionic or concerted pathways, sometimes providing a route to products that are inaccessible by other means.
Logic Flow for Strategy Selection
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Humphrey, G. R., & Kuethe, J. T. (2006). Indole synthesis: a review and proposed classification. Chemical Reviews. Available at: [Link]
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Alfindee, M. N., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Available at: [Link]
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da Silva, J. F., et al. (2020). Recent advances in the synthesis of indoles from alkynes and nitrogen sources. Organic Chemistry Frontiers. Available at: [Link]
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Patil, S. A., et al. (2010). Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Mini-Reviews in Organic Chemistry. Available at: [Link]
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Stathio, T., et al. (2008). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Alfindee, M. N., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Available at: [Link]
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Thomson, R. J., & Douglas, C. J. (2012). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry. Available at: [Link]
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Sridharan, V., et al. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett. Available at: [Link]
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Garg, N. K., et al. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Journal of the American Chemical Society. Available at: [Link]
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Wikipedia. Fischer indole synthesis. Wikipedia. Available at: [Link]
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Kumar, A., et al. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Available at: [Link]
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Beaudry, C. M. (2015). Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid. Angewandte Chemie International Edition. Available at: [Link]
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Widen, J. C., & Wipf, P. (2010). Synthesis of Indole Analogues of the Natural Schweinfurthins. The Journal of Organic Chemistry. Available at: [Link]
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Chemistry lover. (2019). Fischer indole synthesis. YouTube. Available at: [Link]
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Wang, C., et al. (2025). Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole. Chemical Communications. Available at: [Link]
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Maleckar, K. A., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. The Journal of Organic Chemistry. Available at: [Link]
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Zhang, H., & Larock, R. C. (2003). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. The Journal of Organic Chemistry. Available at: [Link]
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Gribble, G. (2016). Bischler Indole Synthesis. ResearchGate. Available at: [Link]
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Li, C., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition. Available at: [Link]
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chemeurope.com. Bischler-Möhlau indole synthesis. chemeurope.com. Available at: [Link]
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Li, Z., et al. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Maleckar, K. A., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. The Journal of Organic Chemistry. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Indole-Based Anticancer Agents: Profiling 5-chloro-3-phenyl-1H-indole-2-carbonitrile
Introduction: The Indole Scaffold as a Cornerstone in Oncology
The indole nucleus, a bicyclic aromatic heterocycle, represents one of the most vital structural motifs in medicinal chemistry. Its unique electronic and physicochemical properties allow it to serve as a versatile scaffold for interacting with a multitude of biological targets. This versatility is underscored by the prevalence of indole-containing compounds in both natural products with potent anticancer activity, such as the vinca alkaloids, and in a growing arsenal of FDA-approved synthetic drugs. These agents combat cancer through diverse mechanisms, including the inhibition of kinases, tubulin polymerization, and histone deacetylases. This guide provides a comparative analysis of a specific synthetic derivative, 5-chloro-3-phenyl-1H-indole-2-carbonitrile, contextualizing its potential against a backdrop of established and emerging indole-based anticancer agents.
Featured Compound: this compound
While extensive biological data for the specific molecule this compound is not yet widely published, its structural components suggest a strong rationale for its investigation as a potential anticancer agent. The 5-chloro-indole core is a well-established "privileged" scaffold in drug discovery, known to enhance binding affinity and metabolic stability.[1][2] The addition of a phenyl group at the C-3 position and a carbonitrile at the C-2 position creates a molecule with potential to interact with various enzymatic targets.
Potential Mechanism of Action: Based on structurally related compounds, this compound could potentially function as a kinase inhibitor.[1][3] The indole-2-carbonitrile and indole-2-carboxamide moieties are common features in molecules designed to target the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).[4][5] Inhibition of such pathways can disrupt cancer cell signaling, leading to apoptosis and the cessation of proliferation.
Synthesis: The synthesis of this compound can be approached through established methodologies for creating polysubstituted indoles. A plausible route involves the Larock indole synthesis or palladium-catalyzed coupling reactions between a 5-chloro-2-alkynylaniline derivative and an aryl halide (iodobenzene), followed by cyclization and introduction of the nitrile group.
Comparative Analysis: Mechanisms of Action
Indole-based anticancer agents exhibit a remarkable diversity in their mechanisms of action. This mechanistic breadth is a key reason for their sustained importance in oncology research. Below is a comparison of the potential mechanism of the featured compound against several well-characterized indole derivatives.
-
Kinase Inhibition: A dominant mechanism for modern targeted therapies.
-
5-chloro-indole Derivatives: Many synthetic 5-chloro-indoles are potent inhibitors of EGFR, including the T790M mutant which confers resistance to first-generation inhibitors, and BRAF V600E.[6] These compounds act as ATP-competitive inhibitors, blocking downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways that are critical for tumor cell proliferation and survival.[1]
-
Osimertinib: An FDA-approved drug that irreversibly binds to and inhibits EGFR, with high selectivity for the T790M resistance mutation.[4]
-
-
WNT Pathway Inhibition:
-
RS4690: A recently identified 5-chloro-indole-2-carboxamide derivative that acts as a potent and selective inhibitor of Dishevelled 1 (DVL1), a key protein in the WNT signaling pathway.[7][8] By preventing the DVL1-Frizzled receptor interaction, it effectively turns off aberrant WNT signaling, which is a hallmark of certain cancers, particularly colorectal cancer.[7]
-
-
Bcl-2 Inhibition:
-
Indole-Based Bcl-2 Inhibitors: The Bcl-2 protein family is central to regulating apoptosis. Overexpression of anti-apoptotic members like Bcl-2 allows cancer cells to evade cell death. Novel indole-based compounds have been designed to bind to the BH3 groove of Bcl-2, preventing it from sequestering pro-apoptotic proteins and thereby inducing apoptosis.[9]
-
-
Tubulin Polymerization Inhibition:
-
Vinca Alkaloids (Vincristine, Vinblastine): These natural indole alkaloids are classic chemotherapeutic agents. They bind to β-tubulin and inhibit its polymerization into microtubules, which are essential for forming the mitotic spindle. This disruption arrests cancer cells in the M-phase of the cell cycle, ultimately leading to apoptosis.
-
The following diagram illustrates these distinct signaling pathways targeted by various indole-based agents.
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in 96-well microtiter plates at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 0.01 nM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ value.
Protocol 2: In Vitro Kinase Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of a compound on a specific kinase (IC₅₀).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test indole compound in an appropriate buffer (e.g., with 1% DMSO).
-
Reaction Setup: In a 96-well plate, add the recombinant human kinase (e.g., EGFRT790M), the kinase-specific substrate peptide, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP at a concentration near its Km value for the specific enzyme.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for phosphorylation of the substrate.
-
Detection: Stop the reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. This is often done using a luminescence-based detection kit (e.g., ADP-Glo™ Kinase Assay), where the ADP is converted back to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Apoptosis Assessment (Caspase-3 Activation Assay)
This assay measures the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells with the test compound at its GI₅₀ and 2x GI₅₀ concentrations for 24-48 hours, alongside a positive control (e.g., Staurosporine) and a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them using a supplied lysis buffer to release the cytoplasmic contents.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Caspase Assay: Use a commercially available colorimetric or fluorometric assay kit. Add an equal amount of protein from each sample to wells containing a caspase-3-specific substrate (e.g., DEVD-pNA).
-
Incubation & Measurement: Incubate as per the manufacturer's instructions. The active caspase-3 in the lysate will cleave the substrate, releasing a chromophore or fluorophore. Measure the signal using a spectrophotometer or fluorometer.
-
Analysis: Quantify the level of caspase-3 activity and express it as a fold-change relative to the untreated control. Recent studies on 5-chloro-indole derivatives showed they could increase caspase-3 levels by approximately 8-fold compared to untreated cells. [4]
Conclusion and Future Outlook
The indole scaffold remains an exceptionally fruitful starting point for the development of novel anticancer therapeutics. While direct biological data on this compound is emerging, its structural features are highly suggestive of potential anticancer activity, most likely through the inhibition of oncogenic kinases. The potent, nanomolar activities of closely related 5-chloro-indole derivatives against clinically relevant targets like EGFRT790M set a high bar and provide a clear strategic path for its evaluation. [4][6]Future research should focus on the synthesis of this compound and its evaluation using the standardized protocols outlined in this guide. Such studies will elucidate its precise mechanism of action and determine if it holds promise as a next-generation, targeted anticancer agent.
References
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A Senior Application Scientist's Guide to the Comparative Efficacy of 5-Chloro-Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a vast array of biologically active compounds.[1] The strategic incorporation of a chlorine atom at the 5-position of the indole ring has proven to be a pivotal modification, often leading to a significant enhancement of therapeutic efficacy. This guide offers an in-depth comparative analysis of the efficacy of various 5-chloro-indole derivatives, focusing on their roles as potent kinase inhibitors and broad-spectrum antimicrobial agents. By delving into the experimental data and the underlying mechanisms of action, we aim to provide a valuable resource for the rational design of next-generation therapeutics.
The Significance of the 5-Chloro Substituent: A Mechanistic Perspective
The introduction of a chlorine atom at the 5-position of the indole ring imparts several physicochemical advantages that can translate into improved biological activity. This includes an increase in lipophilicity, which can enhance cell membrane permeability, and the introduction of a halogen bond donor, which can facilitate stronger and more specific interactions with biological targets.[1] These attributes are critical in the design of potent and selective inhibitors.
Part 1: 5-Chloro-Indole Derivatives as Kinase Inhibitors in Oncology
Protein kinases are integral to cellular signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a frequent driver of cancer, making them prime targets for therapeutic intervention.[2] 5-Chloro-indole derivatives have emerged as a promising class of kinase inhibitors, particularly against Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are key players in many cancers.[3][4]
Comparative Efficacy Against EGFR and BRAF Kinases
A comparative study of several 5-chloro-indole derivatives reveals their potent inhibitory activity against both wild-type and mutant forms of EGFR and BRAF. The data underscores the importance of the 5-chloro-indole scaffold in achieving high potency.
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | GI50 (nM) |
| Compound 3e | EGFR | 68 | Multiple Cancer Lines | 29 - 78 |
| BRAF V600E | More potent than Erlotinib | |||
| Compound 3b | EGFR T790M | 8-fold more selective vs WT | Multiple Cancer Lines | Not specified |
| Compound 5f | EGFR WT | 68 - 85 | Multiple Cancer Lines | 29 |
| EGFR T790M | 9.5 | |||
| Compound 5g | EGFR WT | 68 - 85 | Multiple Cancer Lines | 31 |
| EGFR T790M | 11.9 |
Data synthesized from BenchChem's comparative guide.[3]
The potent activity of these compounds, particularly against the T790M mutant of EGFR which is a common mechanism of resistance to first-generation EGFR inhibitors, highlights the therapeutic potential of this chemical class.[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents and Materials : Recombinant kinase (e.g., EGFR, BRAF), kinase buffer, ATP, substrate (peptide or protein), 5-chloro-indole test compounds, 96- or 384-well plates, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure : a. Prepare serial dilutions of the 5-chloro-indole derivatives in DMSO. b. To each well of the microplate, add the kinase, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes). e. Terminate the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced. f. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Visualization: EGFR and BRAF Inhibition
Figure 1: Inhibition of EGFR and BRAF signaling pathways by 5-chloro-indole derivatives.
Experimental Protocol: Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6]
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Compound Treatment : Treat the cells with various concentrations of the 5-chloro-indole derivatives and a vehicle control. Incubate for a specified period (e.g., 72 hours).[8]
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[6]
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Part 2: 5-Chloro-Indole Derivatives as Antimicrobial Agents
The increasing prevalence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents.[9] Halogenated indoles, including 5-chloro-indole derivatives, have demonstrated significant antimicrobial and antibiofilm activities against a range of clinically relevant microorganisms.[1]
Comparative Antimicrobial Efficacy
Several chloroindole derivatives have been evaluated for their minimum inhibitory concentrations (MICs) against various pathogens.
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| 4-chloroindole | 75 | Not specified |
| 5-chloroindole | 75 | Not specified |
| 5-chloro-2-methyl indole | 75 | Not specified |
| Other Indole-Triazole Derivatives | 3.125-50 | 3.125-50 |
Data for chloroindoles from a study on uropathogenic E. coli.[1] Data for indole-triazole derivatives from a study on a broader range of microbes.[10]
These findings suggest that the 5-chloro-indole scaffold is a promising starting point for the development of new antibacterial and antifungal drugs.[10][11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum : Prepare a standardized bacterial or fungal suspension in a suitable broth medium.
-
Serial Dilution of Compound : Perform a two-fold serial dilution of the 5-chloro-indole derivative in a 96-well microtiter plate containing the broth medium.
-
Inoculation : Add the standardized microbial inoculum to each well.
-
Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanism of Action: Inhibition of DNA Gyrase
One of the key mechanisms by which some indole derivatives exert their antimicrobial effect is through the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[12]
Experimental Protocol: DNA Gyrase Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
-
Reaction Setup : In a reaction tube, combine DNA gyrase, relaxed plasmid DNA (substrate), and the 5-chloro-indole test compound at various concentrations in a suitable assay buffer containing ATP.[12]
-
Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.[13]
-
Reaction Termination : Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Agarose Gel Electrophoresis : Separate the different forms of the plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization and Analysis : Stain the gel with a DNA-intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control.
Workflow for DNA Gyrase Inhibition Assay
Figure 2: Workflow for DNA Gyrase Inhibition Assay.
Conclusion: A Versatile Scaffold with Broad Therapeutic Potential
The comparative analysis presented in this guide unequivocally demonstrates the significant therapeutic potential of 5-chloro-indole derivatives. The strategic placement of a chlorine atom at the 5-position of the indole ring consistently enhances the efficacy of these compounds as both kinase inhibitors and antimicrobial agents. The provided experimental data and detailed protocols serve as a robust foundation for researchers to build upon, facilitating the discovery and development of novel, highly effective drugs. Future investigations should continue to explore the vast chemical space around the 5-chloro-indole scaffold to optimize potency, selectivity, and pharmacokinetic properties, ultimately translating these promising compounds into clinical candidates.
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El-Adl, K., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1249. [Link]
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Shirinzadeh, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences, 15(3), 291-297. [Link]
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El-Sayed, M. A., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. [Link]
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Hiasa, H., et al. (2022). Discovery of Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science, 5(10), 934-944. [Link]
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Shirinzadeh, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences, 15(3), 291-297. [Link]
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Shirinzadeh, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences, 15(3), 291-297. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-chloro-3-phenyl-1H-indole-2-carbonitrile and its Analogs in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the indole nucleus represents a "privileged scaffold," a foundational structure in a multitude of natural products and clinically approved drugs.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-chloro-3-phenyl-1H-indole-2-carbonitrile, a specific indole derivative with significant therapeutic potential. By exploring the nuanced effects of its constituent chemical moieties, we aim to provide a predictive framework for the rational design of more potent and selective therapeutic agents. This document will compare the parent compound with key analogs, supported by experimental data and detailed protocols, to offer a comprehensive understanding of its potential in modern drug discovery.
The this compound Scaffold: A Strategic Overview
The indole ring system is a versatile pharmacophore known to interact with a wide array of biological targets.[3] The subject of our focus, this compound, is a synthetically accessible molecule that combines several key features known to enhance biological activity. The strategic placement of a chloro group at the 5-position, a phenyl ring at the 3-position, and a carbonitrile at the 2-position creates a unique electronic and steric profile that can be fine-tuned to optimize interactions with specific biological targets. Derivatives of the 5-chloro-indole scaffold have shown potent inhibitory activity against crucial kinases implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[4]
Deconstructing the Scaffold: A Structure-Activity Relationship (SAR) Analysis
The biological activity of the this compound scaffold is a composite of the contributions from each of its key substituents. Understanding the role of each component is critical for designing next-generation analogs with improved therapeutic profiles.
-
The 5-Chloro Substituent: The incorporation of a halogen, particularly chlorine, at the 5-position of the indole ring is a well-established strategy for enhancing biological potency.[4] This is often attributed to the chloro group's ability to increase the lipophilicity of the molecule, thereby improving its membrane permeability and oral bioavailability. Furthermore, the electron-withdrawing nature of chlorine can modulate the electron density of the indole ring, influencing its binding affinity to target proteins. In the context of kinase inhibition, the 5-chloro group can form favorable halogen bonds with specific amino acid residues in the ATP-binding pocket of kinases like EGFR, leading to enhanced inhibitory activity.[4]
-
The 3-Phenyl Group: The presence of an aromatic ring at the 3-position of the indole scaffold introduces a significant steric and electronic component that can be exploited for SAR studies. The phenyl group can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues within the target's active site. The substitution pattern on this phenyl ring offers a rich avenue for optimization. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties and steric bulk of the molecule, leading to changes in binding affinity and selectivity.[5]
-
The 2-Carbonitrile Group: The nitrile moiety at the 2-position is a key functional group that contributes to the overall electronic profile of the molecule and can participate in hydrogen bonding interactions with the target protein.[6] The 2-cyanoindole unit is a valuable precursor for the synthesis of a variety of fused heterocyclic systems and other substituted indoles, making it a versatile handle for further chemical modifications.[7]
Below is a graphical representation of the key pharmacophoric features of the this compound scaffold.
Caption: Key pharmacophoric features of the title compound.
Comparative Analysis with Alternative Scaffolds
To contextualize the therapeutic potential of this compound, it is instructive to compare it with other compounds targeting similar biological pathways.
This analog replaces the 2-carbonitrile with a 2-carboxamide and the 3-phenyl with a 3-(phenylsulfonyl) group. It has been identified as a highly potent, non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT).[8] Low nanomolar concentrations of this compound inhibit the HIV-1 RT enzyme and viral spread in human T-lymphoid cells.[8] This highlights the versatility of the 5-chloro-indole scaffold in targeting different enzymes.
This class of compounds replaces the indole core with a pyrazole ring system but maintains the 3-phenyl (halogen-substituted) and carbonitrile moieties. These compounds have been synthesized and evaluated for their antitumor properties against various cancer cell lines, including HeLa, MCF-7, and PC-3.[9] This provides a direct comparison of the indole scaffold's contribution to anticancer activity against a different heterocyclic core.
| Compound/Class | Core Scaffold | Key Substituents | Primary Biological Activity | Reported Potency |
| This compound | Indole | 5-Chloro, 3-Phenyl, 2-Carbonitrile | Anticancer (Kinase Inhibition) | Potent EGFR inhibitory activity has been reported for similar 5-chloro-indole derivatives.[10] |
| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide | Indole | 5-Chloro, 3-Phenylsulfonyl, 2-Carboxamide | Antiviral (HIV-1 RT Inhibition) | Low nanomolar inhibition of HIV-1 RT.[8] |
| 3-(Halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles | Pyrazole | 3-Halophenyl, 1-Phenyl, 4-Carbonitrile | Anticancer | Activity against various human cancer cell lines.[9] |
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound and its analogs.
A well-established method for the synthesis of 3-phenyl-1H-indoles involves the palladium-catalyzed direct arylation of NH-indoles.[11]
Materials:
-
Substituted 1H-indole
-
Aryl halide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bis(diphenylphosphino)methane (dppm)
-
Water (solvent)
Procedure:
-
To a reaction vessel, add the 1H-indole, aryl halide, Pd(OAc)₂, and dppm.
-
Add water as the solvent.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography.[11]
The inhibitory activity of the synthesized compounds against a target kinase can be evaluated using a variety of commercially available assay kits.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Kinase substrate (e.g., a synthetic peptide)
-
Synthesized inhibitor compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time.
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Calculate the IC₅₀ values from the dose-response curves.
Caption: A generalized experimental workflow for SAR studies.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of a 5-chloro substituent, a 3-phenyl group, and a 2-carbonitrile moiety provides a rich platform for SAR-guided optimization. Comparative analysis with alternative scaffolds underscores the versatility of the indole nucleus in drug design. Future work should focus on the systematic exploration of substitutions on the 3-phenyl ring and the bioisosteric replacement of the 2-carbonitrile group to further enhance potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a robust framework for researchers to synthesize and evaluate new analogs, ultimately accelerating the discovery of next-generation indole-based therapeutics.
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MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
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MDPI. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. [Link]
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ResearchGate. Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. [Link]
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PubMed. 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. [Link]
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ACS Publications. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. [Link]
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National Institutes of Health. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. [Link]
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MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
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Bentham Science. Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. [Link]
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PubChem. 5-chloro-1H-indole-2-carbonitrile. [Link]
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MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
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ResearchGate. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. [Link]
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ResearchGate. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
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ACS Publications. Tris(pentafluorophenyl)borane-Catalyzed Formal Cyanoalkylation of Indoles with Cyanohydrins. [Link]
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ScienceOpen. Supporting Information Structure−Activity Relationships of New 1-Aryl-1H-indole Derivatives as SARS‐CoV‐2 Nsp13 Inhibitors. [Link]
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National Institutes of Health. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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MDPI. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. [Link]
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ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. [Link]
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Validating the Anticancer Potential of Novel Indole-2-Carbonitrile Derivatives: A Comparative Guide
This guide provides a comprehensive framework for researchers and drug development professionals on validating the anticancer activity of novel compounds, using a representative indole-2-carbonitrile derivative as a case study. While direct, extensive public data on "5-chloro-3-phenyl-1H-indole-2-carbonitrile" is limited, this document outlines the critical experimental workflow by drawing parallels with functionally similar and well-documented indole-based anticancer agents. The methodologies and comparative analyses presented herein are designed to establish a rigorous, evidence-based foundation for advancing a lead compound.
Introduction: The Therapeutic Promise of Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities. Its unique chemical properties allow for diverse functionalization, making it a fertile ground for the development of novel therapeutic agents. In oncology, indole derivatives have emerged as potent inhibitors of key cancer-related processes, including cell proliferation, migration, and angiogenesis. This guide will walk through the essential steps to validate a novel indole-2-carbonitrile compound, from initial cytotoxicity screening to mechanistic elucidation and comparative analysis against established anticancer drugs.
Experimental Validation Workflow: A Multi-Faceted Approach
A robust validation strategy for a novel anticancer compound requires a multi-pronged experimental approach to ascertain its efficacy, selectivity, and mechanism of action. Below is a detailed workflow, complete with the rationale behind each experimental choice.
Figure 1: High-level experimental workflow for anticancer drug validation.
In Vitro Cytotoxicity Screening: The First Litmus Test
The initial step is to determine the compound's ability to inhibit cancer cell growth. A panel of cancer cell lines representing different tumor types should be selected. For instance, if targeting breast cancer, cell lines such as MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative), and SK-BR-3 (HER2-positive) would provide a comprehensive initial screen.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Delving Deeper: Mechanism of Action
Once cytotoxicity is established, the next critical phase is to understand how the compound kills cancer cells. Key cellular processes to investigate include apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis is a preferred mode of cell death for anticancer agents as it minimizes inflammation. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis.
Figure 2: Flow cytometry quadrants in an Annexin V/PI apoptosis assay.
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.
Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), preventing cancer cells from replicating.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Comparative Analysis: Benchmarking Against the Standard of Care
To understand the potential clinical utility of a novel compound, its efficacy must be compared to existing, approved anticancer drugs. The choice of comparator drugs will depend on the cancer type being targeted. For instance, when evaluating a compound for breast cancer, drugs like Doxorubicin, Paclitaxel, or Tamoxifen would be relevant comparators.
Table 1: Comparative In Vitro Efficacy of a Hypothetical Indole-2-Carbonitrile
| Compound | Cell Line | IC50 (µM) | Primary Mechanism |
| This compound | MCF-7 | 8.5 | Apoptosis Induction |
| This compound | MDA-MB-231 | 12.2 | Apoptosis Induction |
| Doxorubicin | MCF-7 | 0.5 | DNA Intercalation |
| Doxorubicin | MDA-MB-231 | 0.8 | DNA Intercalation |
| Paclitaxel | MCF-7 | 0.01 | Microtubule Stabilization |
| Paclitaxel | MDA-MB-231 | 0.005 | Microtubule Stabilization |
Note: The data for the novel compound is illustrative. Real experimental data would be required.
Conclusion and Future Directions
The validation of a novel anticancer compound is a systematic process that builds a comprehensive profile of its biological activity. The experimental workflow outlined in this guide, from initial cytotoxicity screening to mechanistic studies and comparative analysis, provides a robust framework for assessing the therapeutic potential of compounds like this compound. Positive results from these in vitro studies would provide a strong rationale for advancing the compound to in vivo preclinical models, a critical next step on the path to clinical development.
References
Due to the limited specific data on this compound, the following references provide context on the anticancer activities of related indole derivatives and standard methodologies.
A Comparative Analysis of the Cytotoxic Potential of 5-chloro-3-phenyl-1H-indole-2-carbonitrile and Established Anticancer Agents
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. The indole nucleus has long been recognized as a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities. This guide provides a comparative overview of the cytotoxic potential of the synthetic compound 5-chloro-3-phenyl-1H-indole-2-carbonitrile against well-established chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel.
While direct experimental cytotoxicity data for this compound is not extensively available in the public domain, this guide will leverage data from structurally related indole derivatives to provide a predictive comparison. This analysis aims to offer researchers and drug development professionals a valuable resource for understanding the potential of this compound class and to guide future experimental design.
Introduction to Cytotoxicity in Drug Discovery
Cytotoxicity, the quality of being toxic to cells, is a fundamental parameter in the evaluation of potential anticancer drugs. In vitro cytotoxicity assays are indispensable primary screening tools to identify compounds that can induce cancer cell death. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric derived from these assays. A lower IC50 value indicates a more potent compound.
Experimental Framework for Cytotoxicity Assessment: The MTT Assay
To ensure scientific integrity and reproducibility, a standardized protocol for assessing cytotoxicity is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose. The underlying principle is the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The test compound (this compound) and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (cells treated with the solvent alone) is also included.
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram:
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activities (IC50 or GI50 values) of structurally related indole derivatives and the established anticancer drugs against various human cancer cell lines. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions (e.g., cell lines, incubation times).
| Compound/Drug | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Structurally Related Indole Derivatives | |||
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f) | Mean of 4 lines | 0.029 (GI50) | [1] |
| 5-chloro-indole-2-carboxylate derivative (3e) | LOX-IMVI | 0.96 (IC50) | [2] |
| 3-phenyl-1H-indole-2-carbohydrazide derivative (3h) | T47D | 2.4 (IC50) | [3] |
| Known Anticancer Drugs | |||
| Doxorubicin | AMJ13 | 223.6 µg/mL (IC50) | [4] |
| Cisplatin | A549 | Varies significantly | [5] |
| Paclitaxel | Human tumor lines | 0.0025 - 0.0075 (IC50) | [2][6] |
Note: The data for structurally related indole derivatives suggests that the 5-chloro-3-phenyl-1H-indole scaffold can be a potent core for developing cytotoxic agents. The reported GI50 value in the nanomolar range for a 5-chloro-indole derivative highlights the potential of this class of compounds.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for the rational design of new drugs. While the specific targets of this compound are yet to be elucidated, the known mechanisms of related compounds and the established drugs provide a framework for postulation.
Potential Mechanisms of Indole Derivatives
Many indole derivatives exert their anticancer effects through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Some indole compounds bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. Derivatives can target key signaling proteins like EGFR (Epidermal Growth Factor Receptor) and BRAF, which are often dysregulated in cancer.[2]
-
Induction of Apoptosis: Indole derivatives can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Mechanisms of Known Anticancer Drugs
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. It also generates reactive oxygen species (ROS), contributing to its cytotoxicity.[7]
-
Cisplatin: This platinum-based drug forms adducts with DNA, leading to cross-linking of DNA strands.[3] This damage inhibits DNA replication and transcription, ultimately triggering apoptosis.
-
Paclitaxel: It stabilizes microtubules by preventing their depolymerization.[6] This interference with the normal function of the microtubule cytoskeleton leads to cell cycle arrest at the G2/M phase and induction of apoptosis.
Signaling Pathway Diagrams:
Potential Apoptotic Pathway Induced by Indole Derivatives:
Caption: Postulated apoptotic pathways targeted by indole derivatives.
Mechanism of Action of Known Drugs:
Caption: Simplified mechanisms of action for common anticancer drugs.
Conclusion and Future Directions
While direct experimental evidence for the cytotoxicity of this compound is pending, the analysis of structurally similar compounds reveals a promising potential for this chemical scaffold in the development of novel anticancer agents. The potent cytotoxic activities observed for related 5-chloro-indole derivatives, some in the nanomolar range, strongly warrant further investigation of the title compound.
Future research should focus on:
-
In-depth Cytotoxicity Screening: Evaluating the IC50 of this compound across a panel of diverse cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
This comparative guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of novel indole derivatives. The provided experimental protocols and mechanistic insights are intended to facilitate the design of robust studies to rigorously evaluate the anticancer properties of this compound and its analogs.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis and Validation of Synthesized 5-chloro-3-phenyl-1H-indole-2-carbonitrile
Introduction: The Significance of Substituted Indoles in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[3] Among these, 5-chloro-3-phenyl-1H-indole-2-carbonitrile stands out as a promising candidate for further investigation due to the combined electronic effects of the chloro, phenyl, and cyano groups, which can significantly influence its interaction with biological targets.
This guide provides an in-depth, experience-driven walkthrough for the spectroscopic analysis and validation of synthesized this compound. We will delve into the expected outcomes from various analytical techniques, compare its spectral data with those of structurally related analogs, and provide detailed experimental protocols to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically sound approach to compound validation.
Synthesis of this compound: A Reliable Protocol
The synthesis of the target compound can be achieved through a multi-step process, beginning with the readily available 4-chloroaniline. The following protocol is a robust and reproducible method adapted from established literature procedures for similar indole derivatives.
Experimental Protocol: Synthesis
Step 1: Diazotization of 4-chloroaniline
-
In a 250 mL beaker, dissolve 10 g of 4-chloroaniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled solution of 5.5 g of sodium nitrite in 20 mL of water, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.
Step 2: Japp-Klingemann Reaction
-
In a separate 500 mL beaker, dissolve 15 g of ethyl 2-cyano-3-phenyl-3-oxopropanoate in 100 mL of ethanol.
-
Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 2 hours.
-
The resulting phenylhydrazone will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Step 3: Fischer Indole Synthesis
-
Place the dried phenylhydrazone (10 g) in a 250 mL round-bottom flask.
-
Add 100 mL of a 1:1 mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Reflux the mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
The crude this compound will precipitate. Collect the solid by filtration.
-
Purify the crude product by recrystallization from ethanol to obtain a solid with a melting point of 213-215 °C.[4]
Caption: Workflow for the synthesis of this compound.
Spectroscopic Validation: A Multi-faceted Approach
Unambiguous structural confirmation of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to exhibit distinct signals for the indole N-H proton, the aromatic protons of the indole ring, and the protons of the C3-phenyl group. The electron-withdrawing nature of the chlorine atom at the C5 position will influence the chemical shifts of the protons on the benzene ring of the indole moiety.[5]
Expected ¹H NMR Signals (in CDCl₃, 500 MHz):
-
Indole N-H: A broad singlet is anticipated in the downfield region (δ 8.0-9.0 ppm). Its chemical shift is highly dependent on solvent and concentration.
-
Aromatic Protons (Indole Ring):
-
H4: A doublet around δ 7.6-7.7 ppm.
-
H6: A doublet of doublets around δ 7.2-7.3 ppm.
-
H7: A doublet around δ 7.4-7.5 ppm.
-
-
Aromatic Protons (C3-Phenyl Group): A multiplet in the range of δ 7.3-7.6 ppm, integrating to five protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. The spectrum of this compound will show distinct signals for each of the 15 carbon atoms.
Expected ¹³C NMR Signals (in CDCl₃, 125 MHz):
-
Nitrile Carbon (-C≡N): A signal in the range of δ 115-120 ppm.
-
Indole Ring Carbons:
-
C2: Around δ 135-140 ppm.
-
C3: Around δ 100-105 ppm.
-
C3a & C7a (Bridgehead): In the region of δ 125-135 ppm.
-
C4, C6, C7: Aromatic carbons resonating between δ 110-130 ppm.
-
C5 (C-Cl): A distinct signal around δ 125-130 ppm.
-
-
C3-Phenyl Group Carbons: Signals in the aromatic region (δ 125-135 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H group of the indole, the C≡N of the nitrile, and the aromatic C-H and C=C bonds.
Expected FT-IR Absorption Bands (KBr pellet):
-
N-H Stretch (Indole): A sharp to moderately broad band around 3400-3300 cm⁻¹.[6]
-
C≡N Stretch (Nitrile): An intense, sharp absorption band in the region of 2230-2210 cm⁻¹. The conjugation with the indole ring may shift this to a slightly lower wavenumber.
-
Aromatic C-H Stretch: Multiple sharp bands above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several bands in the 1600-1450 cm⁻¹ region.[7]
-
C-Cl Stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity. For this compound, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (266.71 g/mol ). A key feature will be the isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a characteristic M+2 peak with about one-third the intensity of the M⁺ peak.
Expected Fragmentation Pattern: The fragmentation of indole derivatives often involves the loss of small molecules like HCN. For the target compound, characteristic fragments would likely arise from the loss of the nitrile group (CN), the chlorine atom (Cl), and fragmentation of the phenyl ring.
Comparative Analysis with Structurally Related Indole Derivatives
To provide a robust validation, it is essential to compare the spectroscopic data of the synthesized compound with that of known, structurally similar molecules. This comparative approach helps in understanding the influence of different substituents on the spectral properties. For this guide, we will compare this compound with two analogs: 5-bromo-3-phenyl-1H-indole-2-carbonitrile and 3-phenyl-1H-indole-2-carbonitrile .
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | FT-IR (cm⁻¹) | MS (m/z) |
| This compound | Predicted: N-H (8.0-9.0), Aromatic (7.2-7.7) | Predicted: CN (115-120), Aromatic (100-140) | Predicted: N-H (3400-3300), C≡N (2230-2210) | Predicted: M⁺ 266, M+2 268 |
| 5-bromo-3-phenyl-1H-indole-2-carbonitrile [8] | Data not fully available in searched sources. | Data not fully available in searched sources. | Data not fully available in searched sources. | M⁺ 311, M+2 313 (approx. 1:1 ratio for Br) |
| 3-phenyl-1H-indole-2-carbonitrile | N-H (8.2, br s), Aromatic (7.2-7.8, m) | CN (117.5), Aromatic (101.2, 111.5, 120.4, 123.1, 128.5, 129.1, 130.2, 135.8, 136.9) | N-H (~3400), C≡N (~2220) | M⁺ 232 |
Note: Complete experimental data for the comparator compounds was not fully available in the initial search results and is presented based on typical values for such structures.
Caption: Overall workflow for the spectroscopic analysis and validation of the synthesized compound.
Conclusion: A Framework for Confident Compound Validation
This guide has outlined a comprehensive, multi-technique approach for the spectroscopic analysis and validation of synthesized this compound. By combining detailed experimental protocols with an in-depth understanding of the expected spectral outcomes and a comparative analysis with related structures, researchers can confidently confirm the identity and purity of their target compound. The principles and methodologies described herein are not only applicable to this specific indole derivative but also serve as a robust framework for the characterization of a wide range of novel organic molecules in the pursuit of new therapeutic agents. Adherence to such rigorous validation standards is fundamental to the integrity and success of any drug discovery program.
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link][9]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC - PubMed Central. [Link][1]
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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 5-chloro-3-phenyl-1H-indole-2-carbonitrile
For researchers and professionals in drug development, the purity of a synthetic intermediate is not a trivial detail—it is the bedrock upon which the integrity of subsequent research and development rests. The compound 5-chloro-3-phenyl-1H-indole-2-carbonitrile is a key heterocyclic building block, and ensuring its purity is paramount. The presence of unreacted starting materials, byproducts, or residual solvents can drastically alter its reactivity, introduce downstream purification challenges, and, in a pharmaceutical context, lead to the formation of undesirable, potentially toxic, related substances.
This guide provides an in-depth comparison of analytical techniques for assessing the purity of this indole derivative. We will move beyond mere protocols to explain the causality behind methodological choices, ensuring a robust and self-validating approach to purity determination.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[1] Its strength lies in its ability to separate the target compound from closely related impurities, allowing for precise quantification.[2][3] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice due to the compound's predominantly nonpolar, aromatic structure.
Causality of Method Choice: In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by hydrophobic interactions; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. Potential impurities in the synthesis of our target molecule—such as unreacted 2-amino-5-chlorobenzonitrile or phenylacetonitrile derivatives—will have different polarities, enabling their separation.
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a working concentration of ~0.1 mg/mL using the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 60% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Diode Array Detector (DAD) set at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.
Caption: Workflow for HPLC Purity Assessment.
Spectroscopic Confirmation: Ensuring Structural Integrity
While HPLC provides quantitative data on purity, it reveals little about the identity of the peaks. Spectroscopic methods are essential for confirming the structure of the main component and identifying any impurities.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules.[4][5] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. For purity assessment, the presence of signals that do not correspond to the target structure is a direct indication of impurities.[6]
Causality of Method Choice: The ¹H NMR spectrum of this compound is expected to show distinct signals for the indole N-H proton, the aromatic protons on both the indole and phenyl rings, each with characteristic chemical shifts and coupling patterns. The integration of these signals should correspond to the number of protons in each environment. Any deviation suggests an impurity. Quantitative NMR (qNMR) can also be used for an absolute purity assessment against a certified internal standard.[7][8]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the N-H proton is clearly visible.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Chemical Shift (δ): Verify that the observed chemical shifts match the expected values for the structure.
-
Integration: Calibrate the integral of a well-resolved signal to the corresponding number of protons and check if all other integrals are in the correct ratio.
-
Impurity Signals: Look for small, unassigned signals. The integral of these signals relative to the main compound can give a semi-quantitative estimate of the impurity level.
-
B. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, serving as an unambiguous confirmation of its identity.[9][10] When coupled with HPLC (LC-MS), it becomes a formidable tool for impurity profiling, providing molecular weights for even the smallest peaks observed in the chromatogram.[11]
Causality of Method Choice: High-resolution mass spectrometry (HRMS) can provide a molecular formula for the parent ion, which is invaluable for identifying unknown impurities.[12] The isotopic pattern caused by the chlorine atom (a ~3:1 ratio for M and M+2 peaks) is a key diagnostic feature for this compound and its chlorine-containing impurities.
Experimental Protocol: LC-MS
-
Methodology: Use the same HPLC method as described above.
-
MS Interface: Direct the eluent from the HPLC column into an electrospray ionization (ESI) source connected to a mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).
-
Data Acquisition: Acquire data in both positive and negative ion modes to ensure detection of all components.
-
Analysis: Extract the mass spectra for the main peak and all impurity peaks. The main peak should correspond to the [M+H]⁺ or [M-H]⁻ of the target compound. The masses of the impurity peaks can be used to propose structures for the impurities.
Caption: Orthogonal Spectroscopic Analysis Workflow.
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid technique used to confirm the presence of key functional groups.[13][14] While not suitable for quantification of minor impurities, it serves as a quick quality control check to verify that the synthesis has produced a molecule with the expected chemical bonds.
Causality of Method Choice: The spectrum should confirm the presence of the nitrile group (C≡N), which has a sharp, characteristic absorption around 2220-2240 cm⁻¹. Other expected absorptions include the indole N-H stretch (~3400 cm⁻¹) and aromatic C-H and C=C stretches.[15] The absence of certain bands, such as a strong carbonyl (C=O) stretch from starting materials, can also indicate successful purification.
Comparison of Purity Assessment Techniques
No single technique provides a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is required. The table below compares the primary techniques discussed.
| Technique | Primary Purpose | Strengths | Limitations | Ideal Use Case |
| RP-HPLC | Quantification of Purity | High precision and accuracy; excellent for separating isomers and related impurities; well-established methodology.[1][2] | Provides no structural information on its own; requires a reference standard for absolute quantification. | Determining the final purity percentage for a batch record. |
| ¹H NMR | Structural Confirmation | Provides detailed structural information; can detect a wide range of impurities simultaneously; qNMR allows for absolute quantification.[5][7] | Lower sensitivity than HPLC for trace impurities; complex spectra can be difficult to interpret. | Verifying the identity of the synthesized material and identifying major impurities. |
| LC-MS | Impurity Identification | Extremely high sensitivity; provides molecular weight of all separated components; essential for identifying unknown impurities.[12][16] | Ionization efficiency can vary between compounds, making quantification challenging without standards. | Characterizing the impurity profile and investigating out-of-spec results from HPLC. |
| FTIR | Functional Group ID | Very fast and requires minimal sample preparation; confirms presence of key functional groups.[17] | Not quantitative for purity; insensitive to impurities that share functional groups with the main compound. | A rapid initial check to confirm the success of the chemical transformation. |
| Melting Point | Physical Property Check | Simple, low-cost; a sharp melting point close to the literature value is a good indicator of high purity.[18] | Not quantitative; insensitive to small amounts of impurities; not all compounds have sharp melting points. | A preliminary check of sample purity after initial isolation and purification. |
Conclusion
Assessing the purity of this compound requires a logical and orthogonal approach. The journey begins with RP-HPLC to obtain a reliable quantitative purity value. This is followed by NMR spectroscopy to confirm the molecular structure of the bulk material and LC-MS to identify the molecular weights of any separated impurities. Finally, FTIR and melting point analysis serve as rapid, complementary checks. By integrating the data from these distinct but complementary techniques, a researcher can have the highest degree of confidence in the quality of their synthesized material, ensuring the reliability and reproducibility of their subsequent scientific endeavors.
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biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK inhibitors.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Tropomyosin receptor kinases (TRKs) have emerged as a pivotal target. Aberrant activation of TRK signaling, often driven by NTRK gene fusions, is a key oncogenic driver in a wide array of tumors.[1] This has led to the development of highly effective TRK inhibitors, such as larotrectinib and entrectinib, which have demonstrated remarkable, tumor-agnostic efficacy.[2][3] As the clinical experience with these first-generation inhibitors grows, the scientific community is actively exploring novel chemical scaffolds to overcome acquired resistance and improve upon existing therapeutic options.
This guide provides a comprehensive biological evaluation of a promising new class of TRK inhibitors: 1H-indole-3-carbonitrile derivatives . We will delve into the rationale behind targeting TRK, compare the preclinical performance of these novel compounds with established inhibitors, and provide detailed experimental protocols to empower researchers in this field.
The TRK Signaling Pathway: A Prime Target in Oncology
The TRK family consists of three receptor tyrosine kinases—TrkA, TrkB, and TrkC—encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[4] These receptors are crucial for the development and function of the nervous system.[4] In cancer, chromosomal rearrangements can lead to the fusion of an NTRK gene with a partner gene, resulting in the expression of a chimeric TRK fusion protein.[5] This leads to constitutive, ligand-independent activation of the kinase, driving downstream signaling pathways that promote cell proliferation, survival, and migration.[6]
The primary signaling cascades activated by TRK fusion proteins include the RAS/MAPK and PI3K/AKT pathways, both of which are central to cancer cell growth and survival.[7] The targeted inhibition of the TRK kinase domain is therefore a highly effective therapeutic strategy to abrogate these oncogenic signals.
Caption: The TRK signaling pathway, a key regulator of cell fate.
A New Frontier: 1H-Indole-3-Carbonitrile Derivatives
Recent research has identified 1H-indole-3-carbonitrile derivatives as a novel and potent class of TRK inhibitors. A lead compound from this series, designated as C11 , was developed through bioisosteric replacement and computer-aided drug design strategies.[8] Preclinical studies have demonstrated that C11 exhibits significant antiproliferative effects against TRK-dependent cancer cell lines.[8]
Mechanistically, compound C11 has been shown to induce cancer cell death by arresting the cell cycle, triggering apoptosis, and reducing the levels of phosphorylated TRK.[8] Furthermore, in vitro stability assays revealed that C11 possesses excellent plasma stability and moderate liver microsomal stability, with an oral bioavailability of 15.2% in pharmacokinetic evaluations.[8] These promising early results highlight the potential of the 1H-indole-3-carbonitrile scaffold for further development as next-generation TRK inhibitors.
Comparative Biological Evaluation
A direct, head-to-head comparison of the 1H-indole-3-carbonitrile derivatives with approved TRK inhibitors is challenging due to the limited publicly available data on this novel class. However, we can objectively compare the reported findings for these new compounds with the well-established preclinical data for larotrectinib and entrectinib.
In Vitro Kinase Inhibition
The potency of a TRK inhibitor is first assessed through in vitro kinase assays, which measure the concentration of the compound required to inhibit the enzymatic activity of the isolated TRK kinases by 50% (IC50).
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Selectivity |
| Larotrectinib | 1-5 | 1-5 | 1-5 | Highly selective for TRK kinases[4] |
| Entrectinib | 1-5 | 1-5 | 1-5 | Multi-kinase inhibitor (also targets ROS1 and ALK)[4] |
| 1H-indole-3-carbonitrile Derivatives (e.g., C11) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
While specific IC50 values for the 1H-indole-3-carbonitrile derivatives against TrkA, TrkB, and TrkC are not yet in the public domain, the description of C11 as a "highly potent TRK inhibitor" suggests that its kinase inhibitory activity is likely in the low nanomolar range, comparable to larotrectinib and entrectinib.[8] A crucial aspect for future studies will be to determine the selectivity profile of this new chemical class across a broad panel of kinases to assess potential off-target effects.
Cellular Proliferation Assays
The efficacy of TRK inhibitors is further evaluated in cell-based assays using cancer cell lines that are dependent on TRK signaling for their growth and survival. A commonly used model is the KM-12 human colorectal carcinoma cell line, which harbors a TPM3-NTRK1 gene fusion.[9]
| Inhibitor | Cell Line | IC50 (nM) |
| Larotrectinib | KM-12 | ~1-5[10] |
| Entrectinib | KM-12 | ~5[10] |
| 1H-indole-3-carbonitrile C11 | KM-12 | "Significant antiproliferative effects"[8] |
The abstract describing compound C11 reports "significant antiproliferative effects" against the KM-12 cell line, indicating potent on-target activity in a cellular context.[8] The dose-dependent inhibition of colony formation and cell migration further substantiates its anti-cancer properties.[8]
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key experiments in the biological evaluation of TRK inhibitors.
In Vitro TRK Kinase Inhibition Assay (Z'-LYTE™ Assay)
The Z'-LYTE™ kinase assay is a fluorescence-based, high-throughput screening method to determine the potency of inhibitors against purified kinases.
Caption: Workflow for an in vitro TRK kinase inhibition assay.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the 1H-indole-3-carbonitrile derivatives and control inhibitors (e.g., larotrectinib) in DMSO.
-
Assay Plate Setup: In a 384-well plate, add the test compounds, followed by the purified TRK enzyme (TrkA, TrkB, or TrkC).
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the Z'-LYTE™ peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Development Reaction: Stop the kinase reaction and initiate the development reaction by adding the Development Reagent. This reagent contains a protease that specifically cleaves the non-phosphorylated substrate.
-
FRET Measurement: After a further incubation period, measure the fluorescence resonance energy transfer (FRET) signal on a compatible plate reader. The degree of phosphorylation is inversely proportional to the FRET signal.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed KM-12 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 1H-indole-3-carbonitrile derivatives and control inhibitors for a specified duration (e.g., 72 hours).
-
CCK-8 Reagent Addition: Add CCK-8 solution to each well and incubate for 1-4 hours. During this time, viable cells will reduce the WST-8 tetrazolium salt in the CCK-8 reagent to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells for each compound concentration and determine the IC50 value.
Future Directions and Conclusion
The emergence of 1H-indole-3-carbonitrile derivatives represents an exciting development in the quest for novel TRK inhibitors. The lead compound, C11, has demonstrated promising preclinical activity, warranting further investigation.[8] Future studies should focus on:
-
Comprehensive SAR studies: To optimize the potency and selectivity of the 1H-indole-3-carbonitrile scaffold.
-
Broad kinase profiling: To fully characterize the selectivity of these novel inhibitors and identify any potential off-target liabilities.
-
In vivo efficacy studies: To evaluate the anti-tumor activity of lead compounds in animal models of TRK fusion-positive cancers.
-
Evaluation against resistance mutations: To determine the activity of these new derivatives against clinically relevant TRK kinase domain mutations that confer resistance to first-generation inhibitors.
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TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. (n.d.). PMC. Retrieved from [Link]
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TRK signalling pathway. (A) Overview of TRK signalling pathway; (B) activation of TRKA. C1/C2, cysteine-rich clusters; Ig1/Ig2, immunoglobulin-like domains; LRR1-3, leucine-rich repeats; NGF, nerve growth factor. (n.d.). ResearchGate. Retrieved from [Link]
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Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. (2025). PubMed. Retrieved from [Link]
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Tropomyosin-Receptor-Kinases Signaling in the Nervous System. (n.d.). PMC. Retrieved from [Link]
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Off-Target Alterations Drive Resistance to TRK Inhibitors in Some Cancers. (2019). AACR Journals. Retrieved from [Link]
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Toward in vivo proof of binding of 18F-labeled inhibitor [18F]TRACK to peripheral tropomyosin receptor kinases. (2022). PubMed Central. Retrieved from [Link]
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6H-pyrimido[5,4-b][4]oxazin-7(8H)-one Derivatives as A New Class of Potent Inhibitors of Pan-Trk and Their Drug-Resistant Mutants. (2022). ACS Publications. Retrieved from [Link]
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NTRK fusion-positive cancers and TRK inhibitor therapy. (n.d.). PMC. Retrieved from [Link]
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TRK inhibitors block NFKB and induce NRF2 in TRK fusion-positive colon cancer. (2021). Journal of Cancer. Retrieved from [Link]
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Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models. (n.d.). ACS Publications. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-chloro-3-phenyl-1H-indole-2-carbonitrile
Part 1: Hazard Assessment and Chemical Profile
Understanding the intrinsic hazards of a compound is the cornerstone of its safe management and disposal. The structure of 5-chloro-3-phenyl-1H-indole-2-carbonitrile dictates its classification and the necessary precautions.
-
Halogenated Organic Compound : The presence of a chlorine atom classifies this molecule as a halogenated organic. These compounds are often persistent in the environment and require specific high-temperature incineration for complete destruction to prevent the formation of toxic byproducts like dioxins.[1][2] For disposal purposes, they must be segregated from non-halogenated waste streams, as cross-contamination can complicate and significantly increase the cost of disposal.[2][3]
-
Nitrile (-C≡N) Moiety : The carbonitrile group introduces a specific toxicological concern. While aliphatic nitriles are well-known to metabolize into cyanide, the pathway for complex aromatic nitriles like this one is less defined.[4] However, the potential for the release of hydrogen cyanide gas under acidic conditions or incomplete combustion cannot be dismissed. This necessitates careful segregation from acidic waste.
-
Indole Scaffold : Indole derivatives are ubiquitous in biologically active molecules and pharmaceutical research. While this does not automatically confer high toxicity, it warrants handling the compound with the caution afforded to new chemical entities (NCEs) or potentially cytotoxic agents, as recommended by OSHA for hazardous drugs.[5][6][7]
The known hazard classifications, extrapolated from supplier safety data, underscore the need for caution.
| Property | Value | Source |
| CAS Number | 24139-17-1 | [8][9] |
| Molecular Formula | C₁₅H₉ClN₂ | [8][9] |
| Molecular Weight | 252.7 g/mol | [8] |
| Physical Form | Solid | [9] |
| Melting Point | 213 - 215 °C | [8][9] |
| GHS Hazard Codes | H302, H312, H332 | [9] |
| Hazard Statements | Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled. | [9] |
Part 2: Pre-Disposal Operations: Segregation and Containment
Proper waste management begins at the point of generation. Meticulous segregation and labeling are not just regulatory requirements; they are critical safety measures to protect personnel and ensure the waste is accepted by a licensed disposal facility.
Step 1: Waste Stream Identification
All waste containing this compound must be classified as "Halogenated Organic Hazardous Waste." This applies to the pure compound, solutions, and contaminated materials.
Step 2: Container Selection and Labeling
The integrity of your waste containment system is paramount.
-
Container Type : Use only approved, chemically-compatible hazardous waste containers (e.g., high-density polyethylene - HDPE). The container must be in good condition, free of leaks, and have a secure, threaded screw-top cap to prevent spills and vapor release.[2][3][10]
-
Labeling : Label the container before adding the first drop of waste.[10] The label must be fully completed and clearly visible, including:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
The waste stream classification: "Halogenated Organic Waste" .
-
An accurate list of all constituents and their approximate percentages.
-
The relevant GHS hazard pictograms (e.g., Exclamation Mark, Health Hazard).
-
Part 3: The Disposal Workflow: A Step-by-Step Protocol
Adherence to a standardized protocol minimizes exposure and ensures regulatory compliance.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to mitigate the risks of dermal, ocular, and respiratory exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Protects against dermal absorption (H312 hazard). Must be inspected before use and disposed of after handling.[11] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from contact with dust or splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Required if handling outside a fume hood or if dust is generated. | Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[11] |
Protocol for Disposing of Solid Waste
This procedure applies to the pure compound, reaction residues, or contaminated solids (e.g., used absorbent from a spill).
-
Work in a Controlled Environment : Conduct all waste handling operations within a certified chemical fume hood to prevent inhalation of dust or vapors.[12]
-
Prepare the Waste Container : Ensure the designated "Halogenated Organic Solid Waste" container is properly labeled and within reach.
-
Transfer the Waste : Using a dedicated spatula or scoop, carefully transfer the solid waste into the container. Avoid any actions that could generate dust. Do not drop or "puff" the powder.
-
Seal and Store : Securely fasten the container lid. Wipe the exterior of the container with a damp cloth to remove any residual contamination. Place the sealed container in a designated Satellite Accumulation Area (SAA), ensuring it is stored in secondary containment away from incompatible materials like strong acids or bases.[3][13]
Protocol for Disposing of Contaminated Labware
The goal is to decontaminate the labware while minimizing the volume of hazardous waste generated.
-
Non-Sharps (e.g., glassware, stir bars) :
-
Rinse the item with a small volume of a non-halogenated organic solvent (e.g., acetone or ethanol).
-
Collect this rinsate in a separate, clearly labeled "Halogenated Organic Liquid Waste" container. Causality Note: Even though the rinse solvent is non-halogenated, the rinsate is now contaminated with a halogenated compound and must be treated as such.
-
Repeat the rinse if necessary. The decontaminated glassware can then undergo standard laboratory washing procedures.
-
-
Sharps (e.g., needles, contaminated Pasteur pipettes) :
-
DO NOT attempt to rinse or empty contaminated sharps.
-
Immediately place them into a rigid, puncture-proof sharps container specifically designated for chemically contaminated sharps.
-
Label the sharps container with the identity of the chemical contaminant.
-
Workflow Visualization
The following diagram outlines the decision-making process for proper waste stream segregation.
Caption: Decision workflow for segregating waste containing the target compound.
Part 4: Regulatory and Final Disposal
The procedures outlined above cover the responsibilities of laboratory personnel. The final step is the removal and ultimate destruction of the waste, which is governed by strict regulations.
-
Regulatory Framework : In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15] Your institution's EHS department is responsible for ensuring compliance with these federal, state, and local regulations.
-
Final Disposal : All generated hazardous waste must be collected by your institution's EHS office or a contracted, licensed hazardous waste management company. This ensures the waste is transported safely and destroyed at a permitted Treatment, Storage, and Disposal Facility (TSDF), typically via high-temperature incineration for halogenated compounds.[2] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [10]
By following these scientifically-grounded procedures, you contribute to a safe laboratory environment, ensure regulatory compliance, and protect the broader ecosystem from chemical hazards.
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OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-chloro-3-phenyl-1H-indole-2-carbonitrile
Welcome to a comprehensive guide on the safe handling of 5-chloro-3-phenyl-1H-indole-2-carbonitrile. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a deep dive into the rationale behind the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to cultivate a culture of safety within your laboratory. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, underscoring the importance of treating it with the utmost care.[1]
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on available Safety Data Sheets (SDS) for this compound and structurally related compounds, a clear hazard profile emerges. The primary risks are associated with acute toxicity and irritation.[2]
This compound is classified with the following GHS Hazard Statements, which form the basis of our PPE recommendations.
| Hazard Code | Hazard Statement | Classification |
| H302 | Harmful if swallowed | Acute toxicity, Oral (Category 4)[3] |
| H312 | Harmful in contact with skin | Acute toxicity, Dermal (Category 4)[3] |
| H332 | Harmful if inhaled | Acute toxicity, Inhalation (Category 4)[3] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2)[2][3][4] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2)[2][3][4] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3)[2][4] |
The causality is clear: the chemical nature of this indole derivative allows it to be readily absorbed through multiple routes, and its reactivity can lead to irritation of biological tissues upon contact.
Core Directive: A Multi-Layered PPE Strategy
A robust PPE strategy is not about a single piece of equipment but a system of overlapping protections. For this compound, which is a solid, the primary exposure risks are inhalation of airborne particles and direct contact with skin and eyes.[1][4]
Eye and Face Protection: The First Line of Defense
Directive: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5]
Expert Rationale: The eyes are exceptionally vulnerable to chemical splashes and airborne particulates. The requirement for "tightly fitting" goggles is to prevent particles from entering around the edges. Standard safety glasses are insufficient as they do not provide an adequate seal. The serious eye irritation classification (H319) necessitates this level of protection.[2][3][4]
Skin and Body Protection: An Impermeable Barrier
Directive:
-
Gloves: Wear chemical-impermeable gloves, such as nitrile, and inspect them for any signs of degradation before use.[5] Use proper glove removal technique to avoid skin contact.[1]
-
Lab Coat: A full-sleeved laboratory coat is mandatory to prevent incidental skin contact.[5][6]
Expert Rationale: Given that this compound is harmful in contact with skin (H312) and causes skin irritation (H315), preventing any direct contact is crucial.[2][3] Nitrile gloves offer good resistance to a broad range of chemicals. Inspecting gloves before use is a self-validating step to ensure the integrity of your protection. Contaminated gloves must be disposed of as hazardous waste in accordance with applicable laws and good laboratory practices.[1]
Respiratory Protection: Safeguarding Against Inhalation
Directive: In situations where dust or aerosols may be generated, such as weighing or transferring the solid, use a NIOSH/MSHA-approved respirator.[4][5] For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be sufficient, while for higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator is recommended.[1]
Expert Rationale: The "Harmful if inhaled" (H332) and "May cause respiratory irritation" (H335) classifications demand stringent control of airborne particulates.[2][3] Engineering controls, which we will discuss next, are the primary method to mitigate this risk. However, respiratory protection provides an essential secondary layer of defense, particularly during operations that are more likely to generate dust.
Operational Plan: Integrating Safety into Your Workflow
PPE is most effective when used in conjunction with robust engineering controls and safe handling practices.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[4][5]
-
Chemical Fume Hood: All weighing and transfer operations that could generate dust must be conducted inside a certified chemical fume hood.[6] This is the most critical step in preventing respiratory exposure.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][6]
Safe Handling and Storage
-
Avoid Dust Formation: Handle the compound carefully to avoid creating dust.[1][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[5][7]
-
Storage: Store in a tightly sealed, properly labeled container in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5] The storage area should be secure.[4]
Visualized Workflow for Safe Handling
The following diagram outlines the critical decision points and safety protocols for handling this compound.
Caption: A workflow for risk assessment and safe handling.
Emergency and Disposal Protocols
Accidental Release Measures
In the event of a spill, evacuate non-essential personnel from the area.[1] Wearing the appropriate PPE, including respiratory protection, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1][6] Do not let the product enter drains.[1]
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1][4]
-
Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water. Remove contaminated clothing. Consult a physician.[1][4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][4]
-
Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[1]
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste.[5]
-
Waste Collection: Collect waste material and any contaminated items (e.g., gloves, weighing paper) in a designated, compatible, and properly labeled hazardous waste container.[8][9]
-
Container Management: Ensure waste containers are kept tightly closed except when adding waste.[5][8]
-
Final Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[5][9]
By adhering to these comprehensive guidelines, you can confidently and safely work with this compound, ensuring the integrity of your research and the well-being of your team.
References
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Capot Chemical. (2026, January 7). Material Safety Data Sheet. [Link]
-
PubChem. 5-chloro-1H-indole-2-carbonitrile. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. [Link]
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Clariant. (2017, April 24). Safety Data Sheet. [Link]
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SyntheticPages. (n.d.). Synthesis of 5-Chloro-3-hydroxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester. [Link]
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PubMed Central. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
-
Iraqi Journal of Science. (n.d.). Synthesis and reactivity of new heterocyclic systems derived from 5-chloro-1H-indole-2,3-dione. [Link]
Sources
- 1. capotchem.com [capotchem.com]
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- 3. 5-chloro-1H-indole-2-carbonitrile | C9H5ClN2 | CID 82653798 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
